molecular formula C6H11Na2O9P B8813305 alpha-D-Glucose-1-phosphate Na2-salt

alpha-D-Glucose-1-phosphate Na2-salt

Cat. No.: B8813305
M. Wt: 304.10 g/mol
InChI Key: DCOZWBXYGZXXRX-PKXGBZFFSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucose-1-phosphate Na2-salt is a useful research compound. Its molecular formula is C6H11Na2O9P and its molecular weight is 304.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality alpha-D-Glucose-1-phosphate Na2-salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-D-Glucose-1-phosphate Na2-salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11Na2O9P

Molecular Weight

304.10 g/mol

IUPAC Name

disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate

InChI

InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1

InChI Key

DCOZWBXYGZXXRX-PKXGBZFFSA-L

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+]

physical_description

White powder;  [Alfa Aesar MSDS]

Related CAS

59-56-3 (Parent)

Origin of Product

United States

Foundational & Exploratory

The Definitive Technical Guide to α-D-Glucose-1-Phosphate Disodium Salt: Structure, Metabolism, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a cornerstone of carbohydrate metabolism, α-D-Glucose-1-phosphate (historically known as the Cori ester) serves as the critical nexus between cellular energy storage and utilization. For researchers and drug development professionals, the handling and quantification of this metabolite require precise biochemical strategies. This whitepaper provides a comprehensive technical breakdown of α-D-Glucose-1-phosphate disodium salt, detailing its physicochemical properties, metabolic routing, and providing a field-proven, self-validating protocol for its enzymatic quantification.

Structural Chemistry and Physicochemical Properties

The free acid form of sugar phosphates is highly susceptible to hydrolysis and is notoriously hygroscopic, making it unsuitable for precise analytical formulations. To resolve this, the molecule is synthesized and utilized as a disodium salt hydrate (


).

Causality in Reagent Selection: The disodium salt matrix stabilizes the labile ester bond at the C1 anomeric carbon. Furthermore, the hydration state (often a tetrahydrate) ensures a highly ordered crystalline structure that readily dissociates in aqueous buffers, providing a reliable solubility of 50 mg/mL[1]. This predictable solubility and stable molecular weight are absolute prerequisites for calculating exact molarities in sensitive in vitro enzymatic assays.

Quantitative Data Summary
PropertyValueReference
Chemical Name α-D-Glucose 1-phosphate disodium salt hydrate
Common Synonyms Cori ester, α-D-Glucopyranose 1-phosphate[2]
CAS Number 56401-20-8[3]
Molecular Formula

Molecular Weight 304.10 g/mol (anhydrous basis)[3]
Aqueous Solubility 50 mg/mL (Yields a clear, colorless solution)[1]
Enzymatic Purity

97%
Storage Temperature -20°C (Desiccated)

Biological Role: The Metabolic Nexus

α-D-Glucose-1-phosphate is the direct product of glycogenolysis. Glycogen phosphorylase cleaves the α-1,4-glycosidic bonds of glycogen, utilizing inorganic phosphate to yield G1P[1][4].

Mechanistic Insight: The phosphorylation at the C1 position is thermodynamically critical. It preserves the high-energy bond of the glycosidic linkage, meaning the cell does not need to consume an ATP molecule to trap the glucose intracellularly. From here, phosphoglucomutase (PGM) isomerizes G1P to Glucose-6-Phosphate (G6P), funneling it directly into glycolysis[4]. Conversely, during glycogenesis, G1P is activated by UTP to form UDP-glucose, the primary substrate for glycogen synthase[1].

MetabolicPathway Glycogen Glycogen (Storage) G1P α-D-Glucose-1-Phosphate (G1P) Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-Phosphate (G6P) G1P->G6P Phosphoglucomutase UDPG UDP-Glucose (Activated Precursor) G1P->UDPG UDP-glucose pyrophosphorylase Glycolysis Glycolysis (Energy Production) G6P->Glycolysis Downstream Pathway UDPG->Glycogen Glycogen Synthase

Metabolic routing of α-D-Glucose-1-Phosphate (G1P) in cellular energy and storage pathways.

Experimental Applications: Enzymatic Assay Design

Because G1P lacks a distinct UV/Vis chromophore, its direct optical quantification is impossible. As an Application Scientist, I rely on coupled enzymatic cascades to translate the concentration of G1P into a measurable stoichiometric readout—specifically, the reduction of NAD+ to NADH, which absorbs strongly at 340 nm[5][6].

Protocol: Optical Quantification of G1P via Coupled Enzymatic Assay

Objective: To quantify G1P concentration by coupling its isomerization to the reduction of NAD+[6].

Self-Validating Assay Design: This protocol acts as a self-validating system. By measuring the maximum linear rate (


), we ensure that the primary analyte (G1P) is the sole rate-limiting factor. A parallel "Blank" reaction validates that the coupling enzymes (PGM and G6PDH) are free of background dehydrogenase activity and endogenous substrates[7].

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.6[7].

  • Cofactors: 25 mM NAD+, 2.0 M

    
    [7].
    
  • Catalytic Activator: 0.24 mM α-D-Glucose 1,6-bisphosphate (G-1,6-diPO4)[7].

    • Causality Note: PGM operates via a ping-pong mechanism. Trace amounts of G-1,6-diPO4 are strictly required to continuously re-phosphorylate the active-site serine of PGM. Omission of this activator leads to rapid enzyme dead-end inhibition and catastrophic false-negative assay results[5][7].

  • Coupling Enzymes: Phosphoglucomutase (PGM, 200 U/mL) and Glucose-6-Phosphate Dehydrogenase (G6PDH, 100 U/mL)[7].

Step-by-Step Methodology:

  • Preparation: Equilibrate all reagents to 25°C.

  • Reaction Assembly: In a UV-transparent cuvette (1 cm path length), combine:

    • 2.50 mL Buffer

    • 0.10 mL NAD+

    • 0.10 mL

      
      
      
    • 0.10 mL G-1,6-diPO4

    • 0.02 mL PGM

    • 0.02 mL G6PDH

  • Baseline Validation: Mix by inversion and monitor absorbance at 340 nm for 2 minutes. The

    
     must remain zero, validating the absence of background contamination[7].
    
  • Initiation: Add 0.10 mL of the G1P-containing sample (or deionized water for the Blank)[7].

  • Kinetic Readout: Record the absorbance at 340 nm continuously. Calculate the maximum linear rate (

    
    ) for both the test and the blank[7].
    
  • Quantification: Calculate the G1P concentration using the molar extinction coefficient of NADH (

    
    ). The 1:1 stoichiometry between G1P and NADH ensures absolute quantification[7].
    

AssayWorkflow Step1 Analyte G1P Step2 Intermediate G6P Step1->Step2 Phosphoglucomutase + G-1,6-diPO4 Step3 Readout 6-Phosphogluconate + NADH Step2->Step3 G6PDH + NAD+

Coupled enzymatic assay workflow for the optical quantification of G1P via NADH generation.

Handling and Storage Best Practices

To maintain the


97% enzymatic purity required for metabolic studies, α-D-Glucose-1-phosphate disodium salt hydrate must be stored at -20°C in a desiccated environment. When preparing aqueous stock solutions, avoid repeated freeze-thaw cycles, as the localized pH shifts during freezing can catalyze the hydrolysis of the C1 phosphate ester bond, artificially inflating the concentration of free inorganic phosphate and unphosphorylated glucose.

References

1.[4] Title: alpha-D-Glucose 1-phosphate di | G7000-100G. Source: scientificlabs.co.uk. URL:4 2.[1] Title: Sigma-Aldrich α-D-Glucose 1-phosphate disodium salt hydrate ≥97%. Source: labmartgh.com. URL: 1 3. Title: a- D -Glucose 1-phosphate = 97 56401-20-8 - Sigma-Aldrich. Source: sigmaaldrich.com. URL: Link 4.[3] Title: alpha-Glucose-1-phosphate disodium | C6H11Na2O9P | CID 11347237. Source: pubchem.ncbi.nlm.nih.gov. URL: 3 5.[2] Title: ALPHA-D-GLUCOSE-1-PHOSPHATE DISODIUM SALT TETRAHYDRATE CAS#: 150399-99-8. Source: chemwhat.com. URL: 2 6.[5] Title: Enzymatic Assay of Inorganic Phosphate with Use of Sucrose Phosphorylase and Phosphoglucomutase. Source: researchgate.net. URL: 5 7.[7] Title: Enzymatic Assay of SUCROSE PHOSPHORYLASE. Source: sigmaaldrich.com. URL: 7 8.[6] Title: Enzymatic Assay of Inorganic Phosphate with Use of Sucrose Phosphorylase and Phosphoglucomutase | Clinical Chemistry. Source: oup.com. URL: 6

Sources

Thermodynamic and Kinetic Solubility Profiles of α-D-Glucose-1-Phosphate Disodium Salt: Aqueous vs. Organic Media

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Thermodynamic Determinants of Solvation

Understanding the solubility behavior of α-D-Glucose-1-phosphate disodium salt (G1P-Na₂) requires a fundamental analysis of its molecular architecture and the thermodynamic forces governing its solvation. G1P-Na₂ consists of a highly polar glucopyranose ring rich in equatorial hydroxyl groups, coupled with a charged phosphate moiety at the anomeric C1 position.

In the solid state, G1P-Na₂ typically exists as a crystalline hydrate (e.g., tetrahydrate). The crystal lattice is stabilized by a robust network of intermolecular hydrogen bonds and strong electrostatic interactions between the divalent phosphate anion (


) and the sodium cations (

).

The Causality of Solvation: For dissolution to occur, the free energy of solvation (


) must be negative. This requires the enthalpy of solvation (exothermic ion-dipole interactions) and the entropy gain (release of lattice water into the bulk) to overcome the high lattice energy of the salt.
  • In Aqueous Media: Water possesses a high dielectric constant (

    
    ), which effectively shields the electrostatic attraction between 
    
    
    
    and
    
    
    . Water molecules rapidly form dense hydration shells around the dissociated ions, making aqueous dissolution highly thermodynamically favorable [1].
  • In Organic Media: Solvents like methanol, ethanol, and acetone have low dielectric constants (

    
    ). When G1P-Na₂ is introduced to these environments, the energy penalty for charge separation is insurmountable. Ion-pairing dominates, the hydrogen-bond network fails to form, and the compound remains insoluble.
    

SolvationThermodynamics cluster_Aqueous High Dielectric Media (Water) cluster_Organic Low Dielectric Media (EtOH/MeOH) Solid G1P-Na2 (Crystalline Hydrate) WaterSol Ion-Dipole Stabilization (Hydration Shells) Solid->WaterSol ΔG_solv < 0 OrgSol Ion-Pairing & Hydrogen Bond Network Failure Solid->OrgSol ΔG_solv > 0 HighSol High Solubility (>50 - 250 mg/mL) WaterSol->HighSol LowSol Insoluble / Precipitation (<0.1 mg/mL) OrgSol->LowSol

Caption: Thermodynamic pathways of G1P-Na2 solvation in aqueous versus organic media.

Comparative Solubility Profile

The empirical solubility data for G1P-Na₂ strictly aligns with the thermodynamic principles outlined above. The table below summarizes quantitative solubility limits across standard laboratory and manufacturing solvents[2, 3].

SolventDielectric Constant (

)
Solubility LimitVisual ObservationSolvation Mechanism
Water (ddH₂O) ~80.150.0 – 252.5 mg/mLClear, colorless solutionComplete ion dissociation; extensive H-bonding.
DMSO ~46.7Slightly SolubleHazy suspension to clearPartial cation solvation; poor carbohydrate hydration.
Methanol ~32.7InsolubleWhite precipitateIon-pairing dominates; lattice energy exceeds solvation energy.
Ethanol (100%) ~24.5Insoluble (<0.1 mg/mL)White precipitateComplete anti-solvent; drives rapid crystallization.

Note: While standard working concentrations in water are typically prepared at 50 mg/mL for enzymatic assays, absolute saturation can exceed 250 mg/mL at 25°C depending on the specific hydrate form [3].

Experimental Methodology: Self-Validating Anti-Solvent Precipitation

In downstream bioprocessing (e.g., biocatalytic synthesis of carbohydrates), the stark contrast between the aqueous and organic solubility of G1P-Na₂ is exploited to recover the product via anti-solvent precipitation [4].

To ensure scientific integrity, the protocol below is designed as a self-validating system . By utilizing a mass balance closure approach, the researcher independently quantifies both the precipitated solid and the residual soluble fraction. If the sum of these fractions equals the initial input mass, the system validates its own accuracy, eliminating hidden variables like degradation or co-precipitation of impurities.

Step-by-Step Protocol: Mass Balance Closure Workflow

Phase 1: Aqueous Saturation & Precipitation

  • Dissolution: Accurately weigh 500.0 mg of G1P-Na₂ and dissolve in 10.0 mL of ddH₂O (50 mg/mL) in a pre-weighed 50 mL conical tube at 25°C. Vortex until the solution is completely clear.

  • Anti-Solvent Titration: Place the tube in an ice bath. Slowly titrate 30.0 mL of ice-cold 100% Ethanol (1:3 v/v ratio) into the solution at a rate of 2 mL/min under continuous magnetic stirring.

    • Causality Note: The gradual addition of ethanol lowers the bulk dielectric constant, forcing the

      
       and 
      
      
      
      ions to undergo ion-pairing. The low temperature reduces kinetic energy, favoring the enthalpy of crystallization over the entropy of mixing.
  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 4°C.

Phase 2: Self-Validation (Mass Balance) 4. Supernatant Analysis (Soluble Fraction): Decant the supernatant into a volumetric flask. Quantify the residual G1P using a coupled enzymatic assay:

  • Add Phosphoglucomutase (PGM) to convert G1P to Glucose-6-Phosphate (G6P).

  • Add Glucose-6-Phosphate Dehydrogenase (G6PDH) and

    
    .
    
  • Measure the absorbance of NADPH at 340 nm. Calculate the residual mass of G1P in the supernatant (

    
    ).
    
  • Pellet Recovery (Precipitated Fraction): Lyophilize the remaining pellet to absolute dryness to remove residual water and ethanol. Weigh the tube to determine the gravimetric yield of the precipitate (

    
    ). Re-dissolve a 1 mg/mL aliquot in ddH₂O and verify purity via HPLC-RID.
    
  • Validation Check: Calculate Mass Balance Closure:

    
    . A result between 98.5% and 101.5% validates the precipitation efficiency and confirms no degradation occurred during the solvent shift.
    

ValidationWorkflow S1 Step 1: Aqueous Saturation Dissolve G1P-Na2 in ddH2O at 25°C S2 Step 2: Anti-Solvent Addition Titrate cold 100% EtOH (1:3 v/v) S1->S2 S3 Step 3: Phase Separation Centrifuge 10,000 x g, 15 min, 4°C S2->S3 S4 Step 4A: Supernatant Analysis Enzymatic Assay (PGM/G6PDH) S3->S4 Soluble Fraction S5 Step 4B: Pellet Recovery Gravimetric Yield & HPLC Purity S3->S5 Precipitated Fraction S6 Step 5: Mass Balance Closure Σ(Supernatant + Pellet) = Initial Mass S4->S6 S5->S6

Caption: Self-validating experimental workflow for anti-solvent precipitation and mass balance closure of G1P-Na2.

Applications in Drug Development & Biocatalysis

For drug development professionals, the extreme polarity and organic insolubility of G1P-Na₂ dictate its formulation pathways. Because it cannot be processed using standard organic solvent-based liposomal encapsulation or spray-drying techniques without phase separation, formulators must rely on aqueous lyophilization or water-in-oil (w/o) emulsion strategies.

In biocatalysis, this solubility dichotomy is highly advantageous. When synthesizing G1P from starch using α-glucan phosphorylase [4], the reaction occurs entirely in an aqueous buffer. Once the reaction reaches equilibrium, the addition of ethanol selectively precipitates the G1P-Na₂ product while leaving unreacted short-chain oligosaccharides and buffer salts partially solvated, acting as a highly efficient, low-cost purification step.

References

  • PubChem. "α-D-Glucose 1-phosphate." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Facile synthesis of glucose-1-phosphate from starch by Thermus caldophilus GK24 α-glucan phosphorylase." Enzyme and Microbial Technology. Available at:[Link]

role of alpha-D-Glucose-1-phosphate in glycogen biosynthesis pathways

The Centrality of -D-Glucose-1-Phosphate in Glycogen Biosynthesis: Mechanistic Pathways, Kinetics, and Experimental Methodologies

Executive Summary

In cellular metabolism, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


1

2

This technical guide deconstructs the glycogen biosynthesis pathway centered on

Mechanistic Pathway of Glycogen Biosynthesis

The incorporation of free glucose into the highly branched glycogen polymer is not a direct process; it requires a series of activation steps designed to overcome thermodynamic barriers.

Isomerization by Phosphoglucomutase 1 (PGM1)

The pathway initiates with the conversion of Glucose-6-Phosphate (G6P) to

2
  • Causality & Mechanism: This is a reversible isomerization. The enzyme utilizes a phosphorylated serine residue in its active site to donate a phosphate group to the C1 position of G6P, forming a transient glucose-1,6-bisphosphate intermediate, before the C6 phosphate is transferred back to the enzyme.

  • Thermodynamic Pull: While the standard free energy change (

    
    ) slightly favors G6P, the reaction is driven forward in vivo by the rapid depletion of 
    
    
    -D-G1P in the subsequent activation step.
Activation by UDP-Glucose Pyrophosphorylase (UGPase)
3
  • Causality & Mechanism: UGPase catalyzes the condensation of

    
    -D-G1P and UTP. The reaction proceeds via an ordered sequential Bi Bi mechanism [3].
    
  • The Role of Magnesium:

    
     is an absolute requirement for catalysis. Structural studies reveal that 
    
    
    coordinates with the Asp130 residue of the enzyme and the phosphoryl oxygens of both UTP and
    
    
    -D-G1P[3]. This coordination withdraws electron density, making the
    
    
    -phosphate of UTP highly susceptible to nucleophilic attack by the phosphate oxygen of
    
    
    -D-G1P. The highly exergonic hydrolysis of the resulting pyrophosphate (PPi) byproduct by inorganic pyrophosphatase makes the overall synthesis of UDP-glucose irreversible.
Polymerization by Glycogen Synthase

Finally, Glycogen Synthase transfers the glucosyl residue from UDP-glucose to the non-reducing end of an existing glycogen chain (or the Glycogenin primer), forming an

PathwayG6PGlucose-6-Phosphate(G6P)G1Pα-D-Glucose-1-Phosphate(G1P)G6P->G1P PGM1(Phosphoglucomutase) UDPGUDP-GlucoseG1P->UDPG UGPase+ UTP, Mg2+ GlycogenGlycogenPolymerUDPG->Glycogen Glycogen Synthase+ Primer

Fig 1. Core enzymatic steps in glycogen biosynthesis centered on the G1P metabolic node.

Kinetic and Thermodynamic Parameters

Understanding the kinetic parameters of these enzymes is critical for assay development and inhibitor screening. Because prokaryotic UGPases are structurally distinct from eukaryotic ones, they are prime targets for novel antibacterial agents (UDP-glucose is required for bacterial virulence factors like lipopolysaccharides)[3].

Below is a comparative summary of kinetic parameters for UGPase derived from diverse model organisms:

Enzyme SourceSubstrate

(mM)

Reference
Acetobacter xylinum UGPaseUDP-glucose3.22175.4

mol/min/mg
[4]
Acetobacter xylinum UGPasePyrophosphate (PPi)0.2469.4

mol/min/mg
[4]
Thermocrispum agreste UGPaseUTP0.151698 U/mg[5]

Note: 1 U is defined as 1


5

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, assays measuring


coupled enzyme assays
Protocol 1: Continuous Fluorometric/Colorimetric Assay for PGM1 Activity

This protocol measures the conversion of

6

Logical Causality: As PGM1 generates G6P, G6PDH immediately oxidizes it, concurrently reducing



6

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Triethanolamine (pH 7.6), 5 mM

    
     (essential cofactor), 1 mM 
    
    
    , and 10 U/mL of purified G6PDH.
  • Sample Preparation: Homogenize cell/tissue lysates in cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C to remove insoluble debris[6].

  • Self-Validation Controls:

    • Negative Control (Blank): Assay buffer + sample +

      
       + G6PDH (Omit 
      
      
      -D-G1P). Purpose: Quantifies background endogenous G6P or non-specific
      
      
      reduction.
    • Positive Control: Assay buffer + pure G6P +

      
       + G6PDH. Purpose: Validates that the reporter enzyme (G6PDH) is active and not the rate-limiting step.
      
  • Reaction Initiation: Add 2 mM

    
    -D-G1P to the experimental wells to initiate the reaction.
    
  • Kinetic Readout: Immediately monitor the increase in absorbance at 340 nm (or 460 nm if using a chromogen) every 1 minute for 20 minutes at 37°C[6].

  • Data Analysis: Calculate the slope (

    
    ) within the linear range of the reaction. Subtract the blank slope from the sample slope to determine specific PGM1 activity.
    

AssayLogiccluster_0Target Reactioncluster_1Coupled Reporter SystemG1PG1P SubstrateG6PG6P ProductG1P->G6P PGM1 Enzyme NADPHNADPH + H+(Absorbance 340 nm)G6P->NADPH G6PDH + NADP+ (Excess)

Fig 2. Self-validating coupled enzyme assay workflow for quantifying PGM1 activity.

Protocol 2: Determination of UGPase Kinetics via HPLC

To determine the



5

Step-by-Step Methodology:

  • Reaction Matrix: Prepare 50 mM Tris-HCl buffer (pH 8.0) containing 5 mM

    
     and a saturating concentration of UTP (e.g., 2 mM)[5].
    
  • Substrate Titration: Prepare a serial dilution of

    
    -D-G1P ranging from 0.01 mM to 45 mM[5].
    
  • Initiation & Quenching: Add purified UGPase to initiate the reaction at 50°C (if using a thermophilic variant) or 37°C. Quench the reaction at specific time points (e.g., 1, 2, 5 minutes) by boiling for 5 minutes or adding perchloric acid.

  • Quantification: Analyze the supernatant via HPLC using an anion-exchange column. Monitor the UV peak area of UDP-glucose at 262 nm[5].

  • Analysis: Plot the initial velocity (

    
    ) against 
    
    
    and fit the curve using non-linear regression to the Michaelis-Menten equation.

Drug Development & Clinical Implications

The

  • PGM1-CDG (Congenital Disorder of Glycosylation): Mutations in the PGM1 gene disrupt the homeostasis between G6P and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -D-G1P. Because 
    
    
    -D-G1P is required to synthesize UDP-glucose (and subsequently UDP-galactose and other nucleotide sugars), patients exhibit severe defects in protein glycosylation and glycogen storage. Dietary supplementation with D-galactose is currently utilized to bypass the block and replenish the nucleotide sugar pools.
  • Oncology & Metabolic Reprogramming: In Hepatocellular Carcinoma (HCC), PGM1 acts as a metabolic tumor suppressor. Research demonstrates that PGM1 is frequently down-regulated in HCC tissues[2]. This down-regulation creates a bottleneck that prevents G6P from converting into

    
    -D-G1P for glycogenesis. Consequently, glucose flux is forcefully redirected down the glycolysis pathway, providing the rapid ATP and biosynthetic intermediates required for tumor proliferation (the Warburg effect)[2]. Restoring PGM1 activity or modulating 
    
    
    -D-G1P flux represents a novel strategy to starve glycolytic tumors.

References

  • Title: alpha-D-Glucose-1-phosphate (sodium salt hydrate)
  • Title: Cloning, Sequencing, and Expression of UDP-Glucose Pyrophosphorylase Gene from Acetobacter xylinum BRC5 | Source: Taylor & Francis Online | URL
  • Title: Phosphoglucomutase Assay Kit (MAK629)
  • Title: Immobilization of the Highly Active UDP-Glucose Pyrophosphorylase From Thermocrispum agreste Provides a Highly Efficient Biocatalyst for the Production of UDP-Glucose | Source: Frontiers | URL
  • Title: Structural Basis for the Reaction Mechanism of UDP-Glucose Pyrophosphorylase | Source: ResearchGate | URL
  • Title: Phosphoglucomutase 1 inhibits hepatocellular carcinoma progression by regulating glucose trafficking | Source: PLOS Biology | URL
  • Title: PGM1-CDG | Source: CDG Hub | URL

An In-depth Technical Guide to α-D-Glucose-1-phosphate Disodium Salt (CAS 3671-99-6)

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Nexus of Carbohydrate Metabolism

α-D-Glucose-1-phosphate (G1P), often referred to as the Cori ester, is a pivotal intermediate in the metabolism of carbohydrates.[1][2] As the direct product of glycogenolysis and a crucial precursor for glycogenesis, G1P sits at the metabolic crossroads, governing the storage and mobilization of glucose, the primary energy currency of most living organisms.[1][3][4] Its disodium salt form (CAS 3671-99-6) is a stabilized, highly soluble, and synthetically produced reagent that is indispensable for in vitro biochemical and enzymatic studies.[5][6] This guide provides a comprehensive overview of its physicochemical properties, its intricate roles in biochemical pathways, validated quality control methodologies, and a detailed experimental protocol for its application in the synthesis of nucleotide sugars.

Physicochemical & Structural Characteristics

The experimental utility of α-D-Glucose-1-phosphate disodium salt is grounded in its specific chemical and physical properties. The disodium salt form enhances stability and solubility in aqueous solutions compared to its free acid counterpart, which is prone to instability.[5][7]

Data Presentation: Core Technical Specifications

PropertyValueSource(s)
CAS Number 3671-99-6 (for anhydrous)Sigma-Aldrich
Alternate CAS 150399-99-8 (for tetrahydrate)Cayman Chemical[8]
Molecular Formula C₆H₁₁O₉PNa₂ (anhydrous)PubChem[9]
Molecular Weight 304.10 g/mol (anhydrous basis)PubChem[9]
Appearance White crystalline powderThermo Fisher Scientific[10], Chem-Impex[5]
Solubility 50 mg/mL in water, yielding a clear, colorless solutionSigma-Aldrich[6]
Purity (Typical) ≥97% (Enzymatic Assay)Sigma-Aldrich
Storage Conditions Store at -20°C. Hygroscopic. Keep desiccated.Sigma-Aldrich[6]

Causality Behind Storage & Handling: The phosphate ester bond in G1P is susceptible to hydrolysis, particularly under acidic conditions or at elevated temperatures. Storing the compound at -20°C in a desiccated environment is critical to minimize degradation and preserve its structural integrity.[11][12] Its hygroscopic nature necessitates careful handling to prevent the absorption of atmospheric moisture, which can lead to clumping and accelerate hydrolysis.

The Biochemical Hub: G1P in Glycogen Metabolism

G1P is the linchpin connecting the anabolic and catabolic pathways of glycogen.[1][8] Its concentration and conversion are tightly regulated by cellular energy demands and hormonal signals like insulin and glucagon.[1][3]

Glycogenolysis (Catabolic Role)

During periods of energy demand, the enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds at the non-reducing ends of glycogen, releasing G1P as the primary product.[1][2][3] This mechanism is energetically efficient as it bypasses the need for ATP to phosphorylate the released glucose. The G1P is then isomerized to glucose-6-phosphate (G6P) by phosphoglucomutase , allowing it to enter glycolysis for energy production.[1][3][4]

Glycogenesis (Anabolic Role)

For glycogen synthesis, G1P serves as the essential precursor. It reacts with Uridine triphosphate (UTP) in a reaction catalyzed by UDP-glucose pyrophosphorylase (UGPase) to form UDP-glucose.[2][13][14] UDP-glucose is the "activated" form of glucose, which can then be added to a growing glycogen chain by glycogen synthase.[2][13]

Mandatory Visualization: G1P at the Core of Glycogen Metabolism

Glycogen_Metabolism Glycogen Glycogen (n residues) E1 Glycogen Phosphorylase Glycogen->E1 G1P α-D-Glucose-1-Phosphate (G1P) E2 Phosphoglucomutase (Reversible) G1P->E2 E3 UDP-Glucose Pyrophosphorylase G1P->E3 + UTP G6P Glucose-6-Phosphate (G6P) Glycolysis Glycolysis G6P->Glycolysis G6P->E2 UDP_Glucose UDP-Glucose E4 Glycogen Synthase UDP_Glucose->E4 E1->G1P Pi E2->G6P E3->UDP_Glucose - PPi E4->Glycogen + Glycogen (n-1 residues) Enzymatic_Assay_Workflow start Sample containing α-D-Glucose-1-Phosphate reagents Add Assay Buffer: - Phosphoglucomutase (PGM) - G6P Dehydrogenase (G6PDH) - NADP+ start->reagents reaction1 PGM Reaction: G1P → G6P reagents->reaction1 reaction2 G6PDH Reaction: G6P + NADP+ → 6-PG + NADPH + H+ reaction1->reaction2 measure Measure Absorbance at 340 nm reaction2->measure end Quantify G1P based on NADPH produced measure->end

Caption: Workflow for the coupled enzymatic assay of G1P.

Experimental Protocol: In Vitro Synthesis of UDP-Glucose

This protocol details the use of G1P as a substrate for UDP-glucose pyrophosphorylase (UGPase), a key enzyme in glycogenesis and nucleotide sugar synthesis. [14][15]The reaction is monitored by quantifying the pyrophosphate (PPi) produced.

Materials:

  • α-D-Glucose-1-phosphate Disodium Salt (CAS 3671-99-6)

  • Uridine-5'-triphosphate (UTP), disodium salt

  • Recombinant UDP-glucose pyrophosphorylase (UGPase)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • Inorganic Pyrophosphatase

  • Phosphate quantification reagent (e.g., Malachite Green-based)

  • Spectrophotometer or plate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of G1P in nuclease-free water. Verify the concentration using the enzymatic assay described in Section 4.

    • Prepare a 100 mM stock solution of UTP in nuclease-free water.

    • Dilute UGPase enzyme in reaction buffer to a working concentration (e.g., 0.1 µg/µL). Rationale: The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Reaction Setup:

    • In a microcentrifuge tube, set up the reaction mixture on ice. For a 100 µL final volume:

      • 50 µL 2x Reaction Buffer (final conc: 50 mM Tris, 5 mM MgCl₂)

      • 10 µL 100 mM G1P stock (final conc: 10 mM)

      • 10 µL 100 mM UTP stock (final conc: 10 mM)

      • 29 µL Nuclease-free water

      • 1 µL UGPase enzyme

    • Trustworthiness Check: Prepare a "No Enzyme" control by substituting the enzyme volume with reaction buffer. This control is essential to account for any non-enzymatic degradation of UTP or G1P.

  • Incubation:

    • Incubate the reaction at 37°C. Collect aliquots (e.g., 10 µL) at various time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Immediately stop the reaction in each aliquot by adding a denaturing agent (e.g., 0.1 M HCl) or by heat inactivation (95°C for 5 minutes).

  • Quantification of Product Formation:

    • The forward reaction produces UDP-glucose and pyrophosphate (PPi) in a 1:1 molar ratio. [16]PPi can be measured to determine the reaction rate.

    • To each stopped aliquot, add 1 unit of inorganic pyrophosphatase and incubate for 15 minutes at 25°C. This converts 1 mole of PPi into 2 moles of inorganic phosphate (Pi). Rationale: This amplification step increases the sensitivity of the subsequent phosphate detection.

    • Add a Malachite Green-based colorimetric reagent to each sample according to the manufacturer's instructions.

    • Measure the absorbance at ~620-650 nm.

    • Calculate the concentration of Pi using a standard curve prepared with a known phosphate standard. The concentration of UDP-glucose produced is half the measured Pi concentration.

Applications in Research and Drug Discovery

The study of enzymes that metabolize G1P is critical in several areas of drug development:

  • Glycogen Storage Diseases: Deficiencies in enzymes like phosphoglucomutase (GSD Type XIV) or glycogen phosphorylase (McArdle Disease, GSD Type V) lead to severe metabolic disorders. [2]In vitro assays using G1P are fundamental for diagnosing these conditions and for screening potential therapeutic agents.

  • Diabetes and Metabolic Syndrome: Glycogen phosphorylase inhibitors are being investigated as potential treatments for type 2 diabetes to reduce hepatic glucose output. [13]G1P is the essential substrate for assaying the activity of this enzyme in high-throughput screening campaigns.

  • Immunology: Recent research has shown that G1P derived from glycogenolysis plays a crucial role in regulating the redox state of memory T cells by promoting the pentose phosphate pathway, highlighting a novel function in immune cell fitness. [17]

Conclusion

α-D-Glucose-1-phosphate disodium salt is more than a simple biochemical reagent; it is a fundamental tool for dissecting the core pathways of energy metabolism. Its stability and solubility make it an ideal substrate for investigating a host of enzymes whose activities are central to human health and disease. A thorough understanding of its properties, its precise role in metabolic networks, and the rigorous application of validated analytical methods are essential for any researcher or drug development professional working in this field.

References

  • Glucose-1-phosphate Definition - Biological Chemistry II. (2025, August 15). Fiveable. [Link]

  • Glucose 1-phosphate. Wikipedia. [Link]

  • Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types. PMC. [Link]

  • Glucose 1 phosphate – Knowledge and References. Taylor & Francis. [Link]

  • Glucose-1-phosphate promotes compartmentalization of glycogen with the pentose phosphate pathway in CD8+ memory T cells. (2025, July 3). PubMed. [Link]

  • Biochemistry - Glycogenolysis. (2024, January 27). StatPearls - NCBI Bookshelf. [Link]

  • alpha-Glucose-1-phosphate disodium. PubChem. [Link]

  • UDP-Glucose Pyrophosphosphprylase (UGP) Activity Assay Kit. Sunlong Biotech. [Link]

  • Sigma-Aldrich α-D-Glucose 1-phosphate disodium salt hydrate ≥97% (Enzymatic Purity, anhydrous). LabMart. [Link]

  • Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit. Elabscience. [Link]

  • A luminescence-based assay of UDP-sugar producing pyrophosphorylases. (2013, October 31). Analytical Methods (RSC Publishing). [Link]

  • alpha-D-glucose 1-phosphate. PubChem. [Link]

  • UDP-Glucose Pyrophosphosphprylase (UGP) Activity Assay Kit. Sunlong Biotech. [Link]

Sources

The Metabolic Nexus: A Technical Guide to Glucose-1-Phosphate Disodium in Carbohydrate Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the pivotal role of glucose-1-phosphate (G1P) in the intricate network of carbohydrate metabolism. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core functions of G1P, the enzymatic machinery governing its transformations, and its implications in health and disease. We will delve into the mechanistic underpinnings of its involvement in glycogenesis, glycogenolysis, and the pentose phosphate pathway, supported by field-proven experimental insights and methodologies.

Introduction: Glucose-1-Phosphate as a Central Metabolic Intermediate

Glucose-1-phosphate, often referred to as the Cori ester, is a critical intermediate in carbohydrate metabolism.[1] It is a glucose molecule phosphorylated at the first carbon position and exists in both α- and β-anomeric forms.[1] Its strategic position allows it to act as a crucial link between glycogen, the body's primary glucose storage form, and various metabolic pathways that generate energy or biosynthetic precursors. The disodium salt of glucose-1-phosphate is a stable form commonly used in research and experimental settings. The very polarity of phosphorylated glucose ensures it remains within the cell, earmarking it for intracellular metabolic processes.[1]

The metabolic fate of G1P is dictated by the energetic needs of the cell. It can be channeled into several key pathways:

  • Glycogenesis: The synthesis of glycogen for glucose storage.

  • Glycogenolysis: The breakdown of glycogen to release glucose for energy.[2][3]

  • Glycolysis: After conversion to glucose-6-phosphate, for ATP production.[4][5]

  • Pentose Phosphate Pathway (PPP): After conversion to glucose-6-phosphate, for the production of NADPH and precursors for nucleotide biosynthesis.[6][7][8]

This guide will dissect the role of G1P in these pathways, focusing on the key enzymes and regulatory mechanisms that govern its flux.

The Duality of Glucose-1-Phosphate: Glycogenolysis and Glycogenesis

Glucose-1-phosphate stands at the crossroads of glycogen metabolism, participating in both its synthesis and degradation. This dual role is primarily orchestrated by the reversible action of the enzyme phosphoglucomutase.[4][9][10]

Glycogenolysis: The Release of Glucose-1-Phosphate from Glycogen Stores

During periods of energy demand, glycogenolysis is initiated to mobilize stored glucose. The key enzyme in this process is glycogen phosphorylase , which catalyzes the phosphorolytic cleavage of α-1,4-glycosidic bonds from the non-reducing ends of glycogen, releasing glucose-1-phosphate.[3][11][12]

Reaction: Glycogen(n residues) + Pi ⇌ Glycogen(n-1 residues) + α-D-Glucose-1-phosphate[3]

This phosphorolysis is energetically advantageous as it produces a phosphorylated glucose, which cannot exit the cell and is already primed for entry into metabolic pathways.[1] The G1P generated is then converted to glucose-6-phosphate (G6P) by phosphoglucomutase .[3][4] In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream, maintaining blood glucose homeostasis.[3] In muscle cells, which lack glucose-6-phosphatase, the G6P directly enters glycolysis to provide ATP for muscle contraction.[11]

Glycogenesis: The Pathway to Glucose Storage

When blood glucose levels are high, the body stores excess glucose as glycogen in the liver and muscles.[13] This process, known as glycogenesis, begins with the conversion of glucose to glucose-6-phosphate by hexokinase or glucokinase.[13] Phosphoglucomutase then catalyzes the reversible conversion of G6P to G1P.[9][13]

This G1P is the direct precursor for the activated form of glucose required for glycogen synthesis, UDP-glucose. The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction between G1P and UTP to form UDP-glucose and pyrophosphate.[1][9][14]

Reaction: Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi

UDP-glucose then serves as the donor of glucosyl units for elongation of the glycogen chain, a reaction catalyzed by glycogen synthase .[9][13] The activity of UGPase is crucial and can be rate-limiting in both vegetative and reproductive phases in some organisms.[15]

Below is a diagram illustrating the central role of Glucose-1-Phosphate in glycogen metabolism.

Glycogen_Metabolism cluster_glycogenolysis Glycogenolysis cluster_glycogenesis Glycogenesis Glycogen_n Glycogen (n residues) G1P_ly Glucose-1-Phosphate Glycogen_n->G1P_ly Glycogen Phosphorylase Glycogen_n1 Glycogen (n-1 residues) G1P_gen Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P_ly->G6P Phosphoglucomutase (reversible) UDP_Glucose UDP-Glucose G1P_gen->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycogen_n_gen Glycogen (n residues) UDP_Glucose->Glycogen_n_gen Glycogen Synthase G6P->G1P_gen Phosphoglucomutase Glucose Glucose Glucose->G6P Hexokinase/ Glucokinase

Caption: Central role of G1P in glycogen metabolism.

Beyond Glycogen: The Metabolic Fates of Glucose-1-Phosphate

Once converted to glucose-6-phosphate, the metabolic journey of the glucose unit originating from G1P can take several paths depending on the cellular context and needs.

Glycolysis for Energy Production

In most tissues, G6P enters the glycolytic pathway, a series of reactions that breaks it down into pyruvate, generating ATP and NADH in the process.[5][16] This is a fundamental process for cellular energy production.

The Pentose Phosphate Pathway: A Source of NADPH and Ribose-5-Phosphate

The pentose phosphate pathway (PPP) is a crucial metabolic route that branches from glycolysis at the level of G6P.[7][8][17] The PPP does not primarily aim to produce ATP but rather serves two major functions:

  • Production of NADPH: A key reducing equivalent essential for reductive biosynthesis (e.g., fatty acid synthesis) and for protecting the cell against oxidative stress.[7]

  • Synthesis of Ribose-5-Phosphate (R5P): A precursor for the synthesis of nucleotides and nucleic acids (DNA and RNA).[7][8]

Recent research has highlighted a fascinating compartmentalization of glycogen metabolism with the PPP. In certain immune cells like CD8+ memory T cells, G1P derived from glycogenolysis allosterically induces the binding of glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP, to glycogen.[6] This leads to a phase separation and the recruitment of other PPP enzymes, creating a localized reaction cascade that efficiently channels glycogen-derived G6P into the PPP for ROS clearance.[6] This finding suggests a previously unappreciated role for G1P in regulating cellular redox homeostasis.[6]

The following diagram illustrates the major metabolic fates of Glucose-1-Phosphate.

G1P_Fates G1P Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis (-> Pyruvate, ATP, NADH) G6P->Glycolysis PPP Pentose Phosphate Pathway (-> NADPH, Ribose-5-P) G6P->PPP Glycogen Glycogen Glycogen->G1P Glycogenolysis UDP_Glucose->Glycogen Glycogenesis

Caption: Major metabolic fates of Glucose-1-Phosphate.

Experimental Methodologies for Studying Glucose-1-Phosphate Metabolism

A thorough understanding of G1P's role in metabolism requires robust experimental techniques to quantify its levels and the activity of the enzymes that metabolize it.

Quantification of Glucose-1-Phosphate

Accurate measurement of intracellular G1P levels is crucial for analyzing carbohydrate metabolic pathways.[18] Several methods are available, ranging from enzymatic assays to mass spectrometry-based approaches.

This is a common and relatively straightforward method. Commercial kits are available for this purpose.[18][19] The principle involves a series of coupled enzymatic reactions that ultimately lead to the production of a detectable signal (colorimetric or fluorometric).

Principle:

  • Phosphoglucomutase converts G1P to G6P.

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, producing NADH or NADPH.

  • The produced NADH or NADPH reduces a probe, generating a colored or fluorescent product that can be measured.[18]

Detailed Protocol for Colorimetric Assay:

  • Sample Preparation:

    • Rapidly homogenize tissue (e.g., 10 mg) or cells (e.g., 1 x 10^6) in ice-cold assay buffer.[18]

    • Centrifuge to remove insoluble material and collect the supernatant.[18]

  • Standard Curve Preparation:

    • Prepare a series of G1P standards of known concentrations in the assay buffer.[18]

  • Reaction Setup:

    • In a 96-well plate, add samples and standards.

    • Prepare a reaction mix containing phosphoglucomutase, G6PDH, NAD(P)+, and the probe.

    • Add the reaction mix to all wells.

  • Measurement:

    • Incubate at room temperature or 37°C for a specified time (e.g., 30 minutes).[18]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for a colorimetric assay).[18]

  • Data Analysis:

    • Subtract the background reading from all measurements.

    • Plot the standard curve and determine the concentration of G1P in the samples.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for the quantification of G1P and other sugar phosphates.[20][21] These methods often involve derivatization of the sugar phosphates to make them volatile for GC-MS analysis or to improve their chromatographic separation and ionization efficiency in LC-MS.[20][21]

Enzyme Activity Assays

Measuring the activity of enzymes involved in G1P metabolism, such as phosphoglucomutase and UDP-glucose pyrophosphorylase, provides insights into the metabolic flux through these pathways.

The activity of phosphoglucomutase can be measured in both the forward (G1P to G6P) and reverse (G6P to G1P) directions. A common method is a coupled enzyme assay where the product of the phosphoglucomutase reaction is used as a substrate for a subsequent reaction that produces a detectable change.

Principle (Forward Reaction):

  • Phosphoglucomutase converts G1P to G6P.

  • G6PDH oxidizes G6P, and the rate of NAD(P)H production is measured spectrophotometrically at 340 nm.

The activity of UGPase can also be determined using a coupled enzyme assay.

Principle (Forward Reaction):

  • UGPase converts G1P and UTP to UDP-glucose and pyrophosphate.

  • The pyrophosphate produced can be measured using a variety of methods, including a coupled enzymatic assay where pyrophosphate is used to generate a colorimetric or fluorescent signal.

Glycogen Quantification Assays

Since G1P is intimately linked to glycogen metabolism, measuring glycogen content is often a complementary and necessary experiment.

This is a highly sensitive method for detecting glycogen in biological samples.[22][23]

Principle:

  • Glucoamylase digests glycogen into glucose monomers.[23]

  • The released glucose is then measured using a coupled enzymatic reaction that produces light (bioluminescence).[23]

Experimental Workflow for Glycogen Quantification:

Glycogen_Assay_Workflow Sample Biological Sample (Cells or Tissue) Lysis Cell Lysis & Metabolism Quenching (e.g., with acid) Sample->Lysis Digestion Glycogen Digestion (Glucoamylase) Lysis->Digestion Glucose_Detection Glucose Detection (Coupled Enzymatic Reaction) Digestion->Glucose_Detection Signal Signal Measurement (Colorimetric, Fluorometric, or Bioluminescent) Glucose_Detection->Signal Quantification Glycogen Quantification (vs. Standard Curve) Signal->Quantification

Caption: Experimental workflow for glycogen quantification.

Glucose-1-Phosphate in Disease and as a Therapeutic Target

Dysregulation of G1P metabolism is implicated in several diseases, making the enzymes involved in its synthesis and degradation potential drug targets.

Glycogen Storage Diseases (GSDs)

Several inherited metabolic disorders, collectively known as glycogen storage diseases, result from defects in enzymes involved in glycogen metabolism.[2] For example:

  • GSD Type V (McArdle Disease): Caused by a deficiency of muscle glycogen phosphorylase, leading to an inability to break down glycogen to G1P in muscle.[1]

  • Phosphoglucomutase-1 (PGM1) Deficiency (GSD Type XIV): This deficiency impairs the interconversion of G1P and G6P, leading to abnormal glycogen accumulation in muscle cells.[1][9]

Cancer

The role of glycogen metabolism in cancer is an active area of research. Down-regulation of phosphoglucomutase 1 (PGM1) has been observed in hepatocellular carcinoma (HCC), where it is associated with malignancy and poor prognosis.[24] PGM1 deficiency appears to shift glucose flux from glycogenesis towards glycolysis, thereby promoting tumor cell proliferation.[24] Conversely, UDP-glucose pyrophosphorylase 2 (UGP2), which synthesizes UDP-glucose from G1P, is essential for the growth of pancreatic cancer.[25][26]

Therapeutic Potential

The emerging roles of G1P and its metabolic enzymes in disease highlight their potential as therapeutic targets. For instance, inhibitors of glycogen synthase could be a strategy to reduce glycogen levels in conditions like Pompe disease.[23] Furthermore, G1P itself has been shown to act as an antitumor immunotherapeutic agent by modulating the fitness and maintenance of tumor-reactive CD8+ T cells.[6]

Conclusion

Glucose-1-phosphate disodium is far more than a simple metabolic intermediate; it is a critical node in the complex web of carbohydrate metabolism. Its central role in the dynamic interplay between glycogen storage and release, and its connection to major energy-producing and biosynthetic pathways, underscore its importance in cellular physiology. A deep understanding of the enzymes that govern its fate and the development of robust analytical methods to study its dynamics are essential for advancing our knowledge in metabolic research, and for the development of novel therapeutic strategies for a range of diseases, from inherited metabolic disorders to cancer. This guide provides a foundational framework for researchers and drug development professionals to explore the multifaceted world of glucose-1-phosphate.

References

  • Phosphoglucomutase - Wikipedia. (n.d.).
  • Phosphoglucomutase is crucial for glycogen breakdown as well as for glycogen synthesis. Explain the role of this enzyme in each of the two processes. - Vaia. (n.d.).
  • Phosphoglucomutase - GPnotebook. (2018, January 1).
  • Glucose-1-Phosphate Colorimetric Assay Kit (#BN00921). (n.d.).
  • Glycogenesis & Glycogenolysis | Concise Medical Knowledge - Lecturio. (2025, April 25).
  • UDP-Glucose Pyrophosphorylase. An Old Protein with New Tricks - PMC - NIH. (n.d.).
  • Glucose-1-phosphate promotes compartmentalization of glycogen with the pentose phosphate pathway in CD8+ memory T cells - PubMed. (2025, July 3).
  • Phosphoglucomutase 1 inhibits hepatocellular carcinoma progression by regulating glucose trafficking | PLOS Biology - Research journals. (2018, October 18).
  • Phosphoglucomutase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.).
  • Glucose-1-phosphate (1PG/G1P) Assay Kit (Enzymatic Method) (GLYQG-K014S). (n.d.).
  • UDP-glucose pyrophosphorylase is rate limiting in vegetative and reproductive phases in Arabidopsis thaliana - PubMed. (2010, June 15).
  • GLYCOGENESIS AND GLYCOGENOLYSIS. (n.d.).
  • A method for the estimation of glucose-1-phosphate and galactose-1-phosphate in the liver. (n.d.).
  • Glucose 1-phosphate - Wikipedia. (n.d.).
  • Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf - NIH. (2024, January 27).
  • Glycogen-Glo™ Assay Technical Manual TM714 - Promega Corporation. (n.d.).
  • Bioluminescent Assay for the Quantification of Cellular Glycogen Levels | ACS Omega. (2024, July 17).
  • Glycogenolysis - Wikipedia. (n.d.).
  • Glycogen Assay Kit (Colorimetric) - Cell Biolabs, Inc. (n.d.).
  • UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth | PNAS. (2021, July 30).
  • Glycogen metabolism in humans - PMC - NIH. (n.d.).
  • Carbohydrate Metabolism - PMC - NIH. (n.d.).
  • (PDF) Structure and Function of Prokaryotic UDP-Glucose Pyrophosphorylase, A Drug Target Candidate - ResearchGate. (n.d.).
  • UDP-glucose pyrophosphorylase 2, a regulator of glycosylation and glycogen, is essential for pancreatic cancer growth | bioRxiv. (2020, October 13).
  • Spectrophotometric Assay to Determine Glycogen Synthase Activity - JoVE. (2025, July 8).
  • Carbohydrate Metabolism in the Liver - Glycogenesis - TeachMePhysiology. (2023, July 17).
  • Glycogen Assay Kit (Colorimetric) - RayBiotech. (n.d.).
  • Glucose 1 phosphate – Knowledge and References - Taylor & Francis. (n.d.).
  • Accurate and sensitive quantitation of glucose and glucose phosphates derived from storage carbohydrates by mass spectrometry - PMC. (n.d.).
  • Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC–MS | Analytical Chemistry - ACS Publications. (2022, March 11).
  • The Role of the Pentose Phosphate Pathway in Diabetes and Cancer - Frontiers. (n.d.).
  • 6.1: Metabolism - Sugars - Biology LibreTexts. (2021, March 6).
  • Carbohydrate metabolism - Wikipedia. (n.d.).
  • Major Pathways in Carbohydrate Metabolism. (n.d.).
  • Glucose-1-phosphate – Knowledge and References - Taylor & Francis. (n.d.).
  • Hitting the Sweet Spot: How Glucose Metabolism Is Orchestrated in Space and Time by Phosphofructokinase-1 - MDPI. (2023, December 19).
  • Interaction between inorganic phosphate concentration and glucose metabolism : in mild refeeding syndrome model - PMC. (n.d.).
  • Sphingosine-1-phosphate signalling as a therapeutic target for patients with abnormal glucose metabolism and ischaemic heart disease - PubMed. (2014, July 15).
  • Pentose phosphate pathway (article) | Khan Academy. (n.d.).
  • Enzyme-bound intermediates in the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase. Phosphorus NMR studies - PubMed. (n.d.).
  • Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types | Applied and Environmental Microbiology - ASM Journals. (n.d.).
  • 13.4: Pentose Phosphate Pathway of Glucose Oxidation - Biology LibreTexts. (2026, January 19).
  • Metabolism of Specifically Labeled Glucose, Glucose 1-Phosphate, and Glucose 6-Phosphate via the Oxidative Pentose Phosphate Cycle in a Reconstituted Spinach Chloroplast System in Darkness and in the Light 1 | Plant Physiology | Oxford Academic. (n.d.).
  • Sphingosine 1-Phosphate Regulates Obesity and Glucose Homeostasis - MDPI. (2024, January 11).
  • Glucose Transporters as a Target for Anticancer Therapy - MDPI. (n.d.).

Sources

pKa values of alpha-D-Glucose-1-phosphate disodium salt

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values of α-D-Glucose-1-Phosphate and Their Implications in Biochemical and Pharmaceutical Research

Abstract

α-D-Glucose-1-phosphate (G1P), often referred to as the Cori ester, is a pivotal intermediate in carbohydrate metabolism. Its phosphate moiety possesses distinct acidic properties, characterized by two acid dissociation constants (pKa values). Understanding these pKa values is fundamental not only for comprehending its biochemical behavior, such as enzyme interactions and cellular compartmentalization, but also for its application in pharmaceutical sciences, where ionization state dictates critical drug properties including solubility, membrane permeability, and formulation stability. This technical guide provides a comprehensive overview of the theoretical basis of G1P's pKa values, detailed experimental protocols for their determination, and an in-depth discussion of their significance for researchers, scientists, and drug development professionals.

Introduction to α-D-Glucose-1-Phosphate (G1P)

α-D-Glucose-1-phosphate is a sugar phosphate that plays a central role in the metabolic pathways of glycogenolysis and glycogenesis.[1][2] In glycogenolysis, the enzyme glycogen phosphorylase catalyzes the phosphorolytic cleavage of glycogen to yield G1P.[1][2] For utilization in glycolysis, G1P must first be converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase.[2] Conversely, in glycogenesis, G1P reacts with UTP to form UDP-glucose, the activated donor for glycogen synthesis.[1]

The molecule consists of an α-D-glucose ring with a phosphate group esterified to the anomeric carbon (C1). This phosphate group has two ionizable protons, making G1P a diprotic acid. The commercially available form is often the disodium salt (C₆H₁₁O₉PNa₂), where these two acidic protons are replaced by sodium ions, rendering the compound stable and highly water-soluble.[3][4] The ionization state of the phosphate group is critical, as the negative charge at physiological pH prevents the molecule from diffusing across cell membranes, effectively trapping it within the cell for metabolic use.[1]

Theoretical Framework of Acid Dissociation Constants (pKa)

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[5] It is a quantitative measure of the strength of an acid in solution. For a generic weak acid (HA), the dissociation equilibrium is:

HA ⇌ H⁺ + A⁻

The Henderson-Hasselbalch equation provides the fundamental relationship between pH, pKa, and the relative concentrations of the acidic (HA) and conjugate base (A⁻) forms of a compound.[6][7]

pH = pKa + log₁₀([A⁻]/[HA])

This equation highlights that when the concentrations of the acidic and conjugate base forms are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa.[8][9]

Ionization of the Phosphate Group in G1P

As a diprotic acid, the phosphate moiety of G1P undergoes two distinct deprotonation events, each with a corresponding pKa value.

  • First Dissociation (pKa₁): The loss of the first proton from the fully protonated phosphate group. H₂G1P ⇌ H⁺ + H(G1P)⁻

  • Second Dissociation (pKa₂): The loss of the second proton to form the dianion. H(G1P)⁻ ⇌ H⁺ + (G1P)²⁻

The diagram below illustrates these sequential ionization equilibria.

G1P_Ionization cluster_pH Predominant Species at a Given pH H2G1P Fully Protonated (H₂G1P) HG1P Monoanion (H(G1P)⁻) H2G1P->HG1P pKa₁ ≈ 1.1 G1P2_ Dianion ((G1P)²⁻) HG1P->G1P2_ pKa₂ ≈ 6.13 pH < 1.1 pH < 1.1 pH 1.1 - 6.13 pH 1.1 - 6.13 pH > 6.13 pH > 6.13

Caption: Ionization equilibria of α-D-Glucose-1-phosphate.

pKa Values of α-D-Glucose-1-Phosphate

The phosphate group of G1P is a stronger acid than phosphoric acid due to the influence of the adjacent glucose molecule. The accepted pKa values for the free acid form of α-D-Glucose-1-phosphate are summarized below.

Dissociation EventpKa ValueDescription
pKa₁ 1.10 - 1.11Dissociation of the first phosphate proton.
pKa₂ 6.13Dissociation of the second phosphate proton.
(Data sourced from PubChem and the Merck Index)[10][11][12]

The first dissociation (pKa₁) is very strong, meaning that even in highly acidic solutions, the phosphate group will have lost one proton. The second dissociation (pKa₂) is of significant biological relevance as it falls near physiological pH (typically 7.2-7.4). At this pH, the Henderson-Hasselbalch equation predicts that the vast majority of G1P molecules will exist in the dianionic ((G1P)²⁻) state, carrying a net charge of -2. This is the predominant form recognized by metabolic enzymes.

Experimental Determination of pKa Values

Accurate pKa determination is crucial for characterizing any ionizable compound. Several robust analytical techniques are commonly employed, with potentiometric and spectrophotometric titrations being the most accessible and widely validated methods.[13][14]

pKa_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sample Prepare Analyte Solution (e.g., G1P Disodium Salt in degassed, deionized water) titration Stepwise Titration Add titrant in small, precise increments prep_sample->titration prep_titrant Standardize Titrant (e.g., 0.1 M HCl or NaOH) prep_titrant->titration acquisition Data Acquisition Record pH, absorbance, or other signal after each addition titration->acquisition plotting Plot Data (e.g., pH vs. Titrant Volume) acquisition->plotting analysis Analyze Curve Identify inflection point(s) from the sigmoid curve or its derivative plotting->analysis pka_det Determine pKa pH at the half-equivalence point equals the pKa analysis->pka_det

Caption: Generalized experimental workflow for pKa determination.

Protocol 1: Potentiometric Titration

Potentiometry is a highly reliable method that involves monitoring the pH of a solution as a standardized titrant (acid or base) is added.[14] The pKa is determined from the resulting titration curve.

Rationale: This method directly measures the change in proton concentration, providing a fundamental and accurate determination of the acid-base equilibrium. It is a self-validating system as the shape of the titration curve must conform to the theoretical Henderson-Hasselbalch model.

Methodology:

  • Preparation:

    • Accurately weigh approximately 100 mg of α-D-Glucose-1-phosphate disodium salt and dissolve it in 50 mL of high-purity, degassed, deionized water. Causality: Degassing the water by sparging with nitrogen is critical to remove dissolved CO₂, which forms carbonic acid and would otherwise interfere with the titration of the target analyte.

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

  • Calibration:

    • Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) that bracket the expected pKa values.

  • Titration:

    • Place the G1P solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Add the standardized 0.1 M HCl titrant in small, precise increments (e.g., 0.05-0.10 mL) using a burette or automated titrator.

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added. Continue well past the expected equivalence points.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.

    • The curve will show two inflection points corresponding to the two pKa values. The pKa is the pH at the half-equivalence point for each dissociation step.

    • For higher accuracy, calculate the first or second derivative of the titration curve. The peaks in the first derivative plot correspond to the equivalence points. The pKa values are the pH readings at exactly half the volume of titrant required to reach each peak.

Protocol 2: UV-Metric Spectrophotometry

This method is applicable if the analyte's chromophore exhibits a change in UV-Vis absorbance upon protonation or deprotonation.[15] The pKa is determined by measuring absorbance at a fixed wavelength across a range of pH values.

Rationale: While G1P itself lacks a strong chromophore, this method is foundational in drug discovery. The principle relies on Beer-Lambert's law and the fact that the protonated (HA) and deprotonated (A⁻) species often have different molar absorptivities. By monitoring the absorbance change, one can determine the ratio of [A⁻]/[HA] at various pH values and solve for the pKa.

Methodology:

  • Preparation:

    • Prepare a stock solution of G1P of known concentration.

    • Prepare a series of buffer solutions with known pH values spanning the range of interest (e.g., from pH 5 to 8 for pKa₂). Trustworthiness: Using well-characterized buffers ensures the accuracy of the pH for each measurement.

  • Measurement:

    • For each buffer, prepare a sample by adding a fixed amount of the G1P stock solution.

    • Measure the UV-Vis spectrum for each sample, identifying a wavelength where the absorbance changes significantly with pH.

    • Record the absorbance at this chosen wavelength for each of the buffered solutions. Also, measure the absorbance in a highly acidic solution (pH << pKa) and a highly alkaline solution (pH >> pKa) to determine the absorbance of the pure H(G1P)⁻ and (G1P)²⁻ species, respectively.

  • Data Analysis:

    • The pKa can be calculated using the following equation for each pH point: pKa = pH + log₁₀((A_basic - A) / (A - A_acidic)) where A is the absorbance at a given pH, A_basic is the absorbance of the pure basic form, and A_acidic is the absorbance of the pure acidic form.

    • Alternatively, plot absorbance versus pH. The resulting sigmoid curve will have an inflection point where pH = pKa.[14]

Significance and Application of G1P pKa Values

A thorough understanding of the pKa values of G1P is essential for both biochemists and pharmaceutical scientists.[16][17]

In Biochemical Systems

The ionization state of G1P directly impacts its biological function:

  • Enzyme Recognition: The active sites of enzymes like phosphoglucomutase and UDP-glucose pyrophosphorylase are exquisitely shaped with charged amino acid residues to specifically bind the dianionic form of G1P. The precise charge and geometry are critical for substrate binding and catalysis.

  • Cellular Compartmentalization: At intracellular pH (~7.4), G1P carries a charge of -2. This high polarity makes it membrane-impermeable, ensuring it remains trapped within the cytoplasm where the glycogen metabolism machinery resides.[1] This "ion trapping" is a common cellular strategy for retaining essential phosphorylated metabolites.

  • Metabolic Regulation: The concentration of available protons (pH) can influence the equilibrium of enzymatic reactions involving G1P. Localized changes in pH within cellular microdomains could potentially modulate metabolic flux through these pathways.

Glycogen_Pathway Glycogen Glycogen G1P α-D-Glucose-1-Phosphate ((G1P)²⁻ at pH 7.4) Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen Glycogen Synthase

Caption: The central role of G1P in glycogen metabolism.

In Drug Development and Formulation

For pharmaceutical scientists, pKa is one of the most critical physicochemical properties influencing a drug's behavior.[17][18]

  • Absorption and Permeability: The pKa dictates the ionization state of a drug at different physiological pH levels, such as in the stomach (pH 1-3) and intestine (pH 5-8).[5] According to the pH-partition hypothesis, only the un-ionized, more lipophilic form of a drug can readily cross cell membranes. The highly polar nature of G1P, due to its low pKa values, explains its poor oral bioavailability and why such molecules are confined to the intracellular space.

  • Solubility: The ionized (salt) form of a drug is generally much more water-soluble than the neutral form. The disodium salt of G1P is freely soluble in water, a direct consequence of its ionization state.[11] Knowledge of pKa is essential for developing aqueous formulations and predicting solubility at a given pH.

  • Formulation and Stability: The pH of a pharmaceutical formulation must be carefully controlled to ensure the drug is in its most soluble and stable form. For a compound like G1P, the formulation pH would be buffered well above pKa₂ to maintain the highly soluble dianionic species and prevent precipitation.

  • Salt Form Selection: The choice of a salt form is a critical step in drug development.[5] The disodium salt of G1P is chosen to provide a stable, solid-state material with high aqueous solubility, which is ideal for research and biochemical applications.

Conclusion

The pKa values of α-D-Glucose-1-phosphate, pKa₁ ≈ 1.1 and pKa₂ ≈ 6.13, are fundamental physicochemical constants that govern its structure, charge, and behavior in both biological and pharmaceutical contexts. These values explain why G1P exists primarily as a dianion at physiological pH, a feature essential for its roles in enzyme recognition and cellular retention within glycogen metabolism. For drug development professionals, these pKa values provide critical insights into the molecule's ADME properties, guiding decisions on formulation, delivery, and the development of related phosphate-containing therapeutics. The robust experimental methods outlined in this guide, such as potentiometric titration, provide the means for accurately determining these crucial parameters, underpinning further research and development.

References

  • Vertex AI Search. (n.d.). Properties of Nucleotides.
  • National Center for Biotechnology Information. (n.d.). alpha-D-glucose 1-phosphate. PubChem.
  • Merck Index. (n.d.). alpha-Glucose-1-phosphate.
  • University of California, Davis. (n.d.). Phosphate Buffer Issues.
  • ResearchGate. (2020, March 23). What's the pKa of the phosphate group in DNA and RNA molecules?.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.
  • YouTube. (2024, August 20). Henderson equation pH & pKa calculation for phosphate buffer solutions applications.
  • Bhattacharyya, P., & Rohrer, J. S. (2012). Applications of Ion Chromatography for Pharmaceutical and Biological Products. Wiley.
  • Wikipedia. (n.d.). Glucose 1-phosphate.
  • Kramer, B. (2015, February 21). Exploring Phosphate Buffers.
  • Physics Forums. (2011, September 11). Henderson-Hasselbalch & phosphate buffers.
  • Meloun, M., Javurek, M., & Havel, J. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.
  • Cayman Chemical. (n.d.). α-D-Glucose-1-phosphate (sodium salt hydrate).
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • NanoTemper Technologies. (2024, February 7). pKa, Ionizable Drugs, And Pharmaceutical Discovery.
  • Sigma-Aldrich. (n.d.). a- D -Glucose 1-phosphate = 97 56401-20-8.
  • van de Guchte, A., & van der Weijden, C. H. (2015). Development of Methods for the Determination of pKa Values. PMC.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.
  • EcoliHub. (2015, October 15). Glucose 1-phosphate.
  • Pharmacompass. (n.d.). Alpha-Glucose-1-Phosphate Disodium.
  • Santa Cruz Biotechnology. (n.d.). α-D-Glucose 1-phosphate disodium salt.
  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • Cyprotex. (n.d.). Cyprotex pKa and LogP Fact Sheet. Evotec.

Sources

The Alpha and Beta Anomers of Glucose-1-Phosphate: Structural, Metabolic, and Therapeutic Perspectives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a fundamental building block in carbohydrate metabolism, Glucose-1-phosphate (G1P) serves as a critical node connecting energy storage, cell wall biosynthesis, and nucleotide sugar formation. The stereochemistry at the anomeric C1 carbon defines two distinct molecular entities: α-D-glucose-1-phosphate (α-G1P) and β-D-glucose-1-phosphate (β-G1P) . While they share identical molecular weights, their distinct three-dimensional architectures dictate strictly divergent enzymatic recognition, thermodynamic stabilities, and therapeutic applications. This technical guide provides an in-depth analysis of their biochemical pathways, details self-validating protocols for their synthesis and analytical differentiation, and explores their emerging roles in drug development.

Structural and Stereochemical Foundations

The functional divergence of G1P anomers is rooted in the spatial orientation of the phosphate group at the C1 position of the D-glucopyranose ring.

  • α-G1P: The phosphate group occupies the axial position (trans to the C5 hydroxymethyl group). This configuration is thermodynamically favored due to the anomeric effect, where the stabilizing hyperconjugation between the ring oxygen's lone pair and the antibonding orbital of the C1-O(phosphate) bond lowers the overall energy of the molecule.

  • β-G1P: The phosphate group occupies the equatorial position (cis to the C5 hydroxymethyl group). It lacks the stabilization of the anomeric effect, making its chemical synthesis challenging and highly reliant on stereoselective enzymatic pathways.

Table 1: Quantitative and Structural Comparison of α-G1P and β-G1P
Propertyα-D-Glucose-1-Phosphateβ-D-Glucose-1-Phosphate
Anomeric Configuration Axial phosphate (α)Equatorial phosphate (β)

H NMR C1-H Coupling (

)
~3.5 Hz (equatorial-axial)~8.0 Hz (axial-axial)

P NMR Chemical Shift
~5.0 ppm~5.3 ppm
Primary Biosynthetic Enzyme Glycogen phosphorylaseMaltose phosphorylase
Downstream Metabolic Target UDP-glucose pyrophosphorylaseβ-phosphoglucomutase

Biochemical Pathways and Enzymology

The cellular utilization of G1P anomers is strictly segregated by stereospecific enzymes.

The α-G1P Axis: In mammalian and ubiquitous microbial systems, α-G1P is the primary product of glycogenolysis. Glycogen phosphorylase cleaves the α-1,4-glycosidic bonds of glycogen to yield α-G1P. Subsequently, 1 catalyzes the condensation of α-G1P with UTP to form UDP-glucose, the universal glycosyl donor for glycogen synthesis and cellular glycosylation[1].

The β-G1P Axis: β-G1P is predominantly a feature of specialized microbial metabolism. It is generated by 2, an inverting enzyme belonging to glycoside hydrolase family 65[2]. This enzyme utilizes inorganic phosphate to cleave maltose, inverting the α-1,4-glycosidic linkage to yield β-G1P and free D-glucose. To enter glycolysis, β-G1P is isomerized to glucose-6-phosphate by3 via a β-glucose-1,6-bisphosphate intermediate[3].

G Glycogen Glycogen aG1P α-D-Glucose-1-Phosphate Glycogen->aG1P Glycogen Phosphorylase Maltose Maltose bG1P β-D-Glucose-1-Phosphate Maltose->bG1P Maltose Phosphorylase UDPG UDP-Glucose aG1P->UDPG UDP-Glucose Pyrophosphorylase G6P Glucose-6-Phosphate bG1P->G6P β-Phosphoglucomutase

Caption: Metabolic divergence of α-G1P and β-G1P pathways in biological systems.

Experimental Workflows: Synthesis and Analytical Differentiation

Due to the thermodynamic preference for the α-anomer, chemical phosphorylation of the anomeric carbon typically yields an inseparable mixture heavily biased toward α-G1P. To achieve absolute stereocontrol, we utilize an enzymatic workflow. Furthermore, because α-G1P and β-G1P are isobaric, mass spectrometry cannot differentiate them. We employ a self-validating analytical system relying on orthogonal techniques: HILIC-HPLC for quantitative separation and heteronuclear NMR for absolute stereochemical assignment.

Protocol 1: Enzymatic Synthesis of β-D-Glucose-1-Phosphate

Causality & Experimental Choice: We exploit the strict inverting mechanism of maltose phosphorylase to guarantee 100% stereoselectivity for the β-anomer.

  • Reaction Setup: Prepare a 1 M maltose solution in 100 mM potassium phosphate buffer (pH 7.5) supplemented with 2 mM MgCl

    
    . Reasoning: The high substrate concentration drives the equilibrium toward phosphorolysis, while Mg
    
    
    
    stabilizes the enzyme structure.
  • Enzymatic Conversion: Add 5 U/mL of recombinant Enterococcus sp. maltose phosphorylase. Incubate at 30°C for 2 hours under gentle agitation.

  • Quenching & Internal Control: Terminate the reaction by heating at 95°C for 5 minutes to denature the enzyme. Spike the mixture with a known concentration of commercial α-G1P (10 mol%) as an internal standard to validate downstream chromatographic resolution.

  • Purification: Isolate β-G1P using strong anion-exchange chromatography (e.g., Mono Q column). Elute with a linear gradient of ammonium bicarbonate (0 to 0.5 M). Lyophilize the target fractions.

Protocol 2: Analytical Differentiation via NMR and HPLC
  • Sample Preparation: Dissolve the lyophilized fraction in D

    
    O (99.9% D) to eliminate the massive H
    
    
    
    O solvent signal, which otherwise obscures the critical anomeric proton region.
  • 
    H NMR Spectroscopy (600 MHz):  Acquire a standard 
    
    
    
    H spectrum.
    • Validation Logic: The stereochemical assignment is definitively validated by the scalar coupling constant (

      
      ) of the anomeric proton. The internal standard (α-G1P) will present a doublet at ~5.4 ppm with a small coupling constant (~3.5 Hz) due to the equatorial-axial relationship. The synthesized β-G1P will present a doublet at ~4.9 ppm with a large coupling constant (~8.0 Hz), proving the axial-axial relationship and the equatorial position of the phosphate.
      
  • 
    P NMR Spectroscopy:  Acquire a proton-decoupled 
    
    
    
    P spectrum. α-G1P resonates at ~5.0 ppm, whereas β-G1P is slightly deshielded at ~5.3 ppm.
  • HPLC-RID Analysis: Inject the sample onto an amino-bonded phase column (e.g., Zorbax NH2) using an isocratic mobile phase of 70:30 Acetonitrile:Water with 50 mM ammonium formate. Reasoning: Hydrophilic Interaction Liquid Chromatography (HILIC) effectively resolves highly polar sugar phosphate stereoisomers based on their distinct polar surface areas.

Workflow S1 1. Enzymatic Synthesis (Maltose Phosphorylase) S2 2. Anion-Exchange Chromatography S1->S2 Crude Extract S3 3. HPLC-HILIC Separation S2->S3 Purified Fractions S4 4. 1H & 31P NMR Stereochemical Validation S3->S4 Pure Anomer

Caption: Self-validating workflow for the synthesis and analytical verification of G1P anomers.

Implications in Drug Development

The precise manipulation and understanding of G1P anomers have opened several highly specialized avenues in modern drug discovery:

  • Antibacterial Target Design: The enzyme 4 utilizes α-G1P as the foundational substrate for the biosynthesis of dTDP-L-rhamnose, a critical component of the bacterial cell wall in pathogens like Mycobacterium tuberculosis and Pseudomonas aeruginosa[4]. Designing bisubstrate analogs that mimic the α-G1P transition state yields potent, nanomolar allosteric inhibitors.

  • In Vitro Glycorandomization: The ability to rapidly generate diverse sugar-1-phosphates is the bottleneck for synthesizing novel glycosylated therapeutics. Through the 5 (e.g., GalK variants), researchers can now bypass complex chemical synthesis, enzymatically generating libraries of α- and β-sugar-1-phosphates to "glycorandomize" natural product scaffolds[5].

  • Pharmacological Chaperones for Rare Diseases: Derivatives of G1P anomers are being investigated for congenital disorders of glycosylation (CDG). Notably, 6 has demonstrated the ability to act as a pharmacological chaperone, thermally stabilizing pathological mutants of phosphomannomutase 2 (PMM2) in vitro, offering a lead compound strategy for PMM2-CDG[6].

References

  • Maltose phosphorylase - M-CSA Mechanism and Catalytic Site Atlas. ebi.ac.uk.[Link]

  • The molecular architecture of glucose-1-phosphate uridylyltransferase. nih.gov.[Link]

  • Catalytic Cycling in β-Phosphoglucomutase: A Kinetic and Structural Analysis. researchgate.net.[Link]

  • Kinetic evaluation of glucose 1-phosphate analogues with a thymidylyltransferase using a continuous coupled enzyme assay. researchgate.net.[Link]

  • Creation of the first anomeric d/l-sugar kinase by means of directed evolution. pnas.org.[Link]

  • β-Glucose-1,6-Bisphosphate Stabilizes Pathological Phophomannomutase2 Mutants In Vitro and Represents a Lead Compound to Develop Pharmacological Chaperones for the Most Common Disorder of Glycosylation, PMM2-CDG. nih.gov.[Link]

Sources

Methodological & Application

Preparation of α-D-Glucose-1-phosphate Na₂-salt Stock Solution: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of α-D-Glucose-1-phosphate disodium salt (G1P) stock solutions. This document is intended for researchers, scientists, and drug development professionals who utilize G1P in a variety of biochemical and enzymatic assays.

Introduction: The Central Role of α-D-Glucose-1-phosphate

α-D-Glucose-1-phosphate (G1P), also known as the Cori ester, is a pivotal intermediate in carbohydrate metabolism.[1][2] It serves as a direct product of glycogenolysis, where glycogen phosphorylase cleaves glucose units from glycogen, and as a precursor for glycogen synthesis via its conversion to UDP-glucose.[3] Given its central role, high-quality, accurately prepared G1P stock solutions are critical for reproducible and reliable experimental outcomes in areas such as enzyme kinetics, inhibitor screening, and metabolic pathway analysis.

The disodium salt of G1P is commonly used in laboratory settings due to its improved stability and solubility in aqueous solutions compared to the free acid form.[4][5] However, as a phosphorylated sugar, G1P in solution is susceptible to hydrolysis, which can impact the accuracy of experimental results.[6] This guide provides a robust protocol to minimize degradation and ensure the integrity of your G1P stock solution.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of α-D-Glucose-1-phosphate disodium salt is fundamental to its proper handling and use.

PropertyValueSource(s)
Molecular Formula C₆H₁₁Na₂O₉P[7]
Molecular Weight 304.10 g/mol (anhydrous)[8]
Appearance White to off-white powder[9]
Solubility in Water 50 mg/mL[3][8]
Storage (Powder) -20°C, desiccated[8][9]

Core Protocol: Preparation of a 100 mM G1P Stock Solution

This protocol details the steps for preparing a 100 mM stock solution of α-D-Glucose-1-phosphate disodium salt. This concentration is a common starting point for serial dilutions to achieve desired working concentrations for various assays.

Materials and Equipment
  • α-D-Glucose-1-phosphate disodium salt (hydrate or anhydrous)

  • Nuclease-free water

  • 50 mM HEPES buffer, pH 7.4 (or other suitable buffer, see Section 4.1)

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes (calibrated)

  • Sterile, nuclease-free microcentrifuge tubes

  • pH meter

  • Vortex mixer

  • 0.22 µm syringe filter (optional, for sterilization)

Step-by-Step Procedure
  • Equilibration of Materials: Allow the container of α-D-Glucose-1-phosphate disodium salt powder and the chosen buffer to equilibrate to room temperature before opening to prevent condensation.

  • Calculation of Required Mass:

    • Determine the desired final volume of your stock solution (e.g., 10 mL).

    • Use the following formula to calculate the mass of G1P disodium salt required: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) For a 10 mL (0.01 L) of a 100 mM (0.1 mol/L) solution using the anhydrous molecular weight (304.10 g/mol ): Mass (g) = 0.1 mol/L x 0.01 L x 304.10 g/mol = 0.3041 g

    • Important: If you are using a hydrated form of the salt, you must adjust the molecular weight accordingly. Check the manufacturer's certificate of analysis for the exact molecular formula and weight. Failure to account for water of hydration is a common source of error in solution preparation.[10]

  • Weighing the Powder: Accurately weigh the calculated mass of the G1P disodium salt powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder to a volumetric flask of the appropriate size.

    • Add a portion of the 50 mM HEPES buffer (pH 7.4) to the flask, approximately 70-80% of the final volume.

    • Gently swirl the flask to dissolve the powder. A vortex mixer can be used to aid dissolution. Ensure the powder is completely dissolved before proceeding.

  • Bringing to Final Volume: Once the solid is fully dissolved, carefully add the buffer to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[11]

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots in sterile, nuclease-free microcentrifuge tubes. This minimizes freeze-thaw cycles, which can contribute to degradation.

    • Clearly label each aliquot with the name of the compound, concentration, date of preparation, and your initials.

    • Store the aliquots at -20°C for short-to-medium term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11]

Workflow Diagram

G1P_Stock_Preparation cluster_prep Preparation cluster_solution Solution Preparation cluster_final Final Steps Equilibrate Equilibrate Materials Calculate Calculate Mass Equilibrate->Calculate Weigh Weigh G1P Powder Calculate->Weigh Dissolve Dissolve in Buffer Weigh->Dissolve Final_Volume Bring to Final Volume Dissolve->Final_Volume Homogenize Homogenize Final_Volume->Homogenize Sterilize Sterilize (Optional) Homogenize->Sterilize Aliquot Aliquot Sterilize->Aliquot Store Store at -20°C / -80°C Aliquot->Store

Caption: Workflow for preparing α-D-Glucose-1-phosphate stock solution.

Scientific Integrity and Causality

The Critical Choice of Solvent and Buffer

The choice of solvent and buffer system is paramount for maintaining the stability and functionality of the G1P stock solution.

  • Solvent: Nuclease-free water is the recommended solvent to prevent enzymatic degradation of the phosphate ester bond.

  • Buffer System: A buffered solution is essential to maintain a stable pH. G1P is an intermediate in many enzymatic reactions that have optimal activity within a specific pH range, typically around neutral.

    • HEPES (pH 7.0-7.5): This is a commonly used buffer in enzymatic assays involving G1P as it has a pKa of ~7.5 and is known for its minimal interference in many biological reactions.[6][12]

    • PIPES (pH 6.0-7.0): For assays requiring a slightly more acidic pH, PIPES buffer can be an excellent choice.[13]

    • Phosphate Buffers: While seemingly a straightforward choice, phosphate buffers should be used with caution. High concentrations of exogenous phosphate can competitively inhibit enzymes that utilize G1P as a substrate, such as glycogen phosphorylase.[6]

Understanding and Mitigating Hydrolysis

The phosphate ester bond in G1P is susceptible to hydrolysis, which breaks down the molecule into glucose and inorganic phosphate. This degradation is influenced by both temperature and pH.

  • Temperature: Storing the stock solution at room temperature is not recommended as it can lead to significant hydrolysis.[6] The protocol specifies storage at -20°C or -80°C to minimize the rate of this degradation.

Quality Control: A Self-Validating System

Verifying the concentration and purity of your G1P stock solution is a critical step to ensure the reliability of your experiments.

Enzymatic Assay for Concentration Verification

A coupled enzymatic assay is a highly specific and accurate method for determining the concentration of G1P.[14][15]

Principle:

  • Phosphoglucomutase (PGM) isomerizes α-D-Glucose-1-phosphate to Glucose-6-phosphate (G6P).

  • Glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P to 6-phosphogluconolactone, with the concomitant reduction of NADP⁺ to NADPH.

  • The increase in absorbance at 340 nm due to the production of NADPH is directly proportional to the amount of G1P in the sample.

Protocol for Enzymatic Concentration Verification
  • Prepare a Standard Curve:

    • Thaw a fresh aliquot of your newly prepared 100 mM G1P stock solution.

    • Perform a serial dilution to create a set of standards with known concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Prepare the Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

    • NADP⁺

    • Phosphoglucomutase

    • Glucose-6-phosphate dehydrogenase

  • Initiate the Reaction: Add a small, known volume of each standard and your stock solution (appropriately diluted to fall within the standard curve range) to the reaction mixture.

  • Incubate and Measure: Incubate the plate at a controlled temperature (e.g., 37°C) and measure the absorbance at 340 nm at regular intervals until the reaction reaches completion.

  • Calculate Concentration: Plot the final absorbance values of the standards against their known concentrations to generate a standard curve. Use the equation of the linear regression to calculate the concentration of your stock solution.

Troubleshooting and Considerations
IssuePossible CauseRecommendation
Powder does not dissolve readily Low quality reagent; incorrect buffer pH.Use high-purity G1P. Ensure the buffer pH is within the recommended range. Gentle warming and vortexing can aid dissolution.
Precipitate forms after thawing Freeze-thaw cycles; high concentration.Prepare smaller, single-use aliquots. Ensure the solution is fully dissolved before freezing.
Inconsistent experimental results Degradation of G1P stock solution.Prepare fresh stock solution. Verify the concentration using the enzymatic assay. Store aliquots properly at -80°C.

Signaling Pathway and Experimental Workflow Visualization

Role of G1P in Glycogen Metabolism

Glycogen_Metabolism Glycogen Glycogen G1P α-D-Glucose-1-Phosphate Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase UDP_Glucose UDP-Glucose G1P->UDP_Glucose UDP-Glucose Pyrophosphorylase G6P->G1P Phosphoglucomutase Glycolysis Glycolysis G6P->Glycolysis UDP_Glucose->Glycogen Glycogen Synthase

Caption: Central role of G1P in glycogen synthesis and degradation.

Experimental Workflow for G1P Stock Solution QC

QC_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Prep_Stock Prepare 100 mM G1P Stock Serial_Dilution Create Standard Dilutions Prep_Stock->Serial_Dilution Add_Samples Add Standards & Stock to Reaction Mix Serial_Dilution->Add_Samples Reaction_Mix Prepare Reaction Mix (PGM, G6PDH, NADP+) Reaction_Mix->Add_Samples Incubate_Measure Incubate & Measure Absorbance at 340 nm Add_Samples->Incubate_Measure Standard_Curve Generate Standard Curve Incubate_Measure->Standard_Curve Calculate_Conc Calculate Stock Concentration Standard_Curve->Calculate_Conc Validate Validate & Document Calculate_Conc->Validate

Caption: Workflow for quality control of G1P stock solution.

Conclusion

The preparation of a high-quality α-D-Glucose-1-phosphate disodium salt stock solution is a fundamental yet critical procedure for a wide range of biochemical and pharmacological studies. By adhering to the detailed protocol outlined in this guide, researchers can ensure the accuracy, reproducibility, and integrity of their experimental data. Careful attention to the details of weighing, dissolution, buffer selection, and storage, coupled with a robust quality control process, will provide a solid foundation for successful research endeavors.

References

  • Assay Genie. (n.d.). Glucose-1-Phosphate Colorimetric Assay Kit (#BN00921). Retrieved from [Link]

  • Kayamori, Y., & Shimizu, M. (1995). Enzymatic assay of inorganic phosphate with use of sucrose phosphorylase and phosphoglucomutase. Clinical Chemistry, 41(5), 792-793.
  • Weiner, B., Englert, H., Schomburg, D., & Seifert, J. (2014). Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types. Applied and Environmental Microbiology, 80(6), 1857-1865.
  • Cloud-Clone Corp. (n.d.). ELISA Kit for Glycogen Phosphorylase, Liver (PYGL). Retrieved from [Link]

  • Kayamori, Y., & Shimizu, M. (1995). Enzymatic Assay of Inorganic Phosphate with Use of Sucrose Phosphorylase and Phosphoglucomutase. ResearchGate. Retrieved from [Link]

  • LabMart. (n.d.). Sigma-Aldrich α-D-Glucose 1-phosphate disodium salt hydrate ≥97% (Enzymatic Purity, anhydrous). Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). alpha-D-glucose 1-phosphate. PubChem Compound Database. Retrieved from [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Valente, M. A., et al. (2020). Optimization and Validation of an In Vitro Standardized Glycogen Phosphorylase Activity Assay. Molecules, 25(11), 2535.
  • Eydallin, G., et al. (2007). Glycogen Phosphorylase, the Product of the glgP Gene, Catalyzes Glycogen Breakdown by Removing Glucose Units from the Nonreducing Ends in Escherichia coli. Journal of Bacteriology, 189(24), 9235-9243.
  • Budavari, S. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
  • Sosnov, M., & Clowers, B. H. (2013). On the stability of D-glucose in aqueous phosphate buffer: A 13 C NMR investigation with singly 13 C-labeled isotopomers.
  • Bartlett, G. R. (1959). PHOSPHORYLATED CARBOHYDRATE INTERMEDIATES OF THE HUMAN ERYTHROCYTE DURING STORAGE IN ACID CITRATE DEXTROSE. I. EFFECT OF THE ADDITION OF INOSINE AT THE BEGINNING OF STORAGE.
  • Britannica. (n.d.). Glucose 1-phosphate. Retrieved from [Link]

  • Admix. (2017, May 25). Managing Phosphates With High Shear. Retrieved from [Link]

  • Martin, J. L., et al. (1988). Uridine(5')diphospho(1)-alpha-D-glucose. A binding study to glycogen phosphorylase b in the crystal. The Biochemical Journal, 251(3), 733-741.
  • Wikipedia. (n.d.). Glucose 1-phosphate. Retrieved from [Link]

  • Bartlett, G. R. (1959). PHOSPHORYLATED CARBOHYDRATE INTERMEDIATES OF THE HUMAN ERYTHROCYTE DURING STORAGE IN ACID CITRATE DEXTROSE. III. EFFECT OF INCUBATION AT 37° C WITH INOSINE, INOSINE PLUS ADENINE, AND ADENOSINE AFTER STORAGE FOR 6, 10, 14, AND 18 WEEKS.
  • Golden, E., et al. (2012). Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices. Journal of Diabetes Science and Technology, 6(2), 384-392.
  • Augustijns, P., & Brewster, M. E. (2022). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. AAPS PharmSciTech, 23(8), 283.
  • Yaylayan, V. A., & Mandeville, A. (2003). Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction. Journal of Agricultural and Food Chemistry, 51(11), 3334-3340.
  • Kyselova, L., & Panchev, I. (2024). THE DEGRADATION OF D-GLUCOSE IN ACIDIC AQUEOUS SOLUTION. Journal of Microbiology, Biotechnology and Food Sciences, 13(5), e10793.
  • Taylor & Francis. (n.d.). Glucose-1-phosphate – Knowledge and References. Retrieved from [Link]

  • American Chemical Society. (2008, July 28). α-Glucose-1-phosphate. Retrieved from [Link]

  • Deutscher, J., et al. (2006). How Phosphotransferase System-Related Protein Phosphorylation Regulates Carbohydrate Metabolism in Bacteria. Microbiology and Molecular Biology Reviews, 70(4), 939-1031.
  • Paulo, J. A. (2026).
  • Müller, B., & Tanner, W. (1998). Characterization of maltose biosynthesis from α-D-glucose-1-phosphate in Spinacia oleracea. L. Planta, 205(2), 275-281.
  • Gamella, M., et al. (2026). Simultaneous Determination of Glucose and Cholesterol in Milk Samples by Means of a Screen-Printed Biosensor and Artificial Neural Networks. Chemosensors, 14(3), 67.
  • K-C. (1998). Cleanup and analysis of sugar phosphates in biological extracts by using solid-phase extraction and anion-exchange chromatography with pulsed amperometric detection. Analytical Biochemistry, 261(1), 36-42.
  • Lu, X., & Chen, X. (2025). Dissolution Mechanism and Release Kinetics of Phosphate Controlled Release Glasses in Aqueous Medium. Journal of the American Ceramic Society.

Sources

Advanced Application Note: Alpha-D-Glucose-1-Phosphate Na₂-Salt in Cell-Free Protein Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of Cell-Free Protein Synthesis (CFPS), energy regeneration is the single most critical determinant of reaction duration and protein yield. While Phosphoenolpyruvate (PEP) and Creatine Phosphate (CP) are the traditional standards, they suffer from high cost and rapid inorganic phosphate (Pi) accumulation, which sequesters magnesium and inhibits translation.

Alpha-D-Glucose-1-Phosphate (G1P) Disodium Salt represents a sophisticated "second-generation" energy source. It functions as a direct glycolytic intermediate, bypassing the ATP-consuming hexokinase step required by glucose while offering a more controlled release of energy compared to PEP.

Why G1P?

  • Metabolic Efficiency: G1P enters glycolysis directly via conversion to Glucose-6-Phosphate (G6P), generating 3 ATP molecules per molecule (net) in the presence of oxidative phosphorylation, compared to the rapid but inhibitory burst of PEP.

  • Cost-Benefit: Significantly more affordable than PEP or CP, enabling scalable reactions.

  • Stability: Higher chemical stability in solution than PEP, allowing for robust master mix preparation.

The "Na₂-Salt" Challenge: The disodium salt form introduces two Na⁺ ions per G1P molecule. Since the translational machinery (ribosomes) is highly sensitive to ionic strength and the K⁺/Na⁺ ratio, this protocol includes a critical Ionic Balance Correction step often overlooked in standard literature.

Mechanism of Action: The G1P Energy Shunt

In a crude extract (e.g., E. coli S30 or S12), G1P does not serve as a direct phosphate donor to ADP (unlike PEP). Instead, it fuels the glycolytic pathway and oxidative phosphorylation.

The Pathway:

  • Entry: G1P is converted to Glucose-6-Phosphate (G6P) by Phosphoglucomutase.[1][2]

  • Glycolysis: G6P is metabolized down to Pyruvate, generating ATP and NADH.

  • Oxidative Phosphorylation (Cytomim System): Pyruvate and NADH feed into the TCA cycle and respiratory chain (in active extracts), generating the bulk of ATP.

Diagram 1: G1P Energy Regeneration Pathway

G1P_Pathway G1P Alpha-D-Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase Glycolysis Glycolysis Pathway (NADH Production) G6P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate + ATP OxPhos Oxidative Phosphorylation (Inverted Vesicles) Glycolysis->OxPhos NADH Pyruvate->OxPhos TCA Cycle ATP ATP Generation OxPhos->ATP High Yield Translation Protein Synthesis (Ribosome) ATP->Translation Energy Supply Translation->ATP ADP Recycling

Caption: G1P bypasses the hexokinase step, feeding directly into glycolysis and oxidative phosphorylation for sustained ATP generation.

Comparative Analysis of Energy Sources

FeaturePhosphoenolpyruvate (PEP)Creatine Phosphate (CP)Alpha-D-Glucose-1-Phosphate (G1P)
Cost High (

$)
Moderate (

)
Low ($)
ATP Yield 1 ATP / molecule (Direct)1 ATP / molecule (Direct)~3 ATP / molecule (Glycolytic/OxPhos)
Phosphate Accumulation Very Rapid (Inhibitory)RapidModerate (Controlled release)
Magnesium Chelation HighHighModerate
Ionic Load High K+ (usually)VariableHigh Na+ (Disodium salt)
Reaction Half-Life Short (Burst)MediumLong (Sustained)

Detailed Protocol: G1P-Driven CFPS

Reagent Preparation

Critical Material: Alpha-D-Glucose-1-Phosphate Disodium Salt Hydrate (CAS: 56401-20-8 or similar).

  • Molecular Weight: ~304.1 g/mol (anhydrous basis) + water of hydration. Check your specific lot's CoA for exact MW.

Stock Solution (200 mM):

  • Weigh appropriate amount of G1P-Na₂.

  • Dissolve in nuclease-free water.

  • pH Adjustment (Crucial): The Na₂ salt can alter pH. Check pH; if necessary, adjust to pH 7.0 with small amounts of KOH (avoid NaOH to limit sodium).

  • Filter sterilize (0.22 µm). Store at -20°C.

The Sodium Compensation Calculation

Standard CFPS reactions (e.g., PANOx-SP) are optimized for Potassium Glutamate (K-Glu) as the primary salt (80–130 mM). Sodium inhibits initiation at high concentrations (>50 mM).

  • Target G1P Concentration: 20 mM.

  • Resulting Na⁺ Contribution: 20 mM G1P × 2 Na⁺ = 40 mM Na⁺ .

  • Action: You must reduce any other sodium sources in your mix (e.g., remove NaCl) and potentially lower K-Glu slightly (by ~10-20 mM) if the total ionic strength inhibits the extract.

Reaction Assembly (50 µL Volume)

Perform all steps on ice.

ComponentFinal Conc.Volume (µL)Notes
S30 Extract (E. coli) 25-30% (v/v)12.5 - 15.0Source of ribosomes/enzymes.
G1P Stock (200 mM) 20 mM 5.0Primary Energy Source.
Magnesium Glutamate 8 - 12 mMVariableMust be optimized (see 4.4).
Ammonium Glutamate 10 mMVariableNitrogen source.
Potassium Glutamate 60 - 100 mMVariableReduced to account for G1P-Na₂.
ATP 1.2 mM-"Spark" energy.
GTP, CTP, UTP 0.85 mM each-
Amino Acids 1.5 mM each-20 AA mixture.
CoA 0.15 mM-Essential for TCA cycle.
NAD+ 0.33 mM-Essential for glycolysis.
Folinic Acid 34 µg/mL-
tRNA (E. coli) 170 µg/mL-
Plasmid DNA 10-15 ng/µLVariableClean, midi-prep quality.
Water To 50 µLBalance
Experimental Workflow & Optimization
Diagram 2: The "Na-Balanced" Workflow

Workflow Step1 1. Calculate Ionic Load (G1P Na2 adds 40mM Na+) Step2 2. Prepare Master Mix (Reduce K-Glu to ~80mM) Step1->Step2 Step3 3. Mg2+ Calibration Screen (Run 8mM - 16mM gradient) Step2->Step3 Step4 4. Reaction Assembly (Add Extract Last) Step3->Step4 Step5 5. Incubation (30°C for 4-6 Hours) Step4->Step5 Step6 6. Quantification (Fluorescence/Western) Step5->Step6

Caption: Step-by-step workflow emphasizing the critical ionic load calculation and Magnesium calibration required for G1P systems.

The Magnesium Calibration (Critical): G1P binds Magnesium differently than PEP. You cannot simply swap PEP for G1P and use the same Mg concentration.

  • Protocol: Set up 4 small reactions (15 µL) with Mg-glutamate concentrations of 8, 10, 12, and 14 mM.

  • Observation: The optimal peak is often shifted 2-4 mM higher compared to PEP reactions due to the slower release of phosphate.

Troubleshooting & Quality Control

Issue: Low Yield compared to PEP
  • Cause: Inefficient glycolytic flux or lack of oxidative phosphorylation.

  • Solution: Ensure your cell extract is prepared using a protocol that preserves vesicle/membrane activity (e.g., "Cytomim" or "S12" rather than aggressive S30 sonication). G1P relies on the entire pathway, not just a single kinase step.

  • Solution 2: Add 3 mM Sodium Phosphate (pH 7.2) . Paradoxically, a small amount of initial inorganic phosphate is required to "prime" the phosphorylase and glycolytic enzymes if they are stalled.

Issue: Early Termination (Reaction stops < 2 hours)
  • Cause: pH drop due to lactate/acetate accumulation.

  • Solution: Replace HEPES buffer with Bis-Tris (50-100 mM, pH 7.0) . Bis-Tris has a pKa better suited to buffer the acidic byproducts of glucose metabolism.

Issue: Variability between batches
  • Cause: G1P Na₂ salt hydration state.

  • Solution: Always verify the exact formula weight on the bottle. The tetrahydrate form is common; weighing it as anhydrous will result in under-dosing.

References

  • Calhoun, K. A., & Swartz, J. R. (2005). "Energizing cell-free protein synthesis with glucose metabolism."[3][4] Biotechnology and Bioengineering.[3]

  • Jewett, M. C., & Swartz, J. R. (2004). "Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis." Science.

  • Kim, D. M., & Swartz, J. R. (2001). "Regeneration of adenosine triphosphate from glycolytic intermediates for cell-free protein synthesis." Biotechnology and Bioengineering.[3]

  • Caschera, F., & Noireaux, V. (2014). "Synthesis of 2.3 mg/ml of protein with an all E. coli cell-free transcription-translation system." Biochimie.

Sources

Application Note: Precision Enzymatic Synthesis of Amylose via Glucan Phosphorylase-Catalyzed Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The extraction of pure amylose from natural starch is notoriously difficult due to the presence of highly branched amylopectin. For researchers and drug development professionals requiring strictly linear, monodisperse α(1→4)-glucans for drug delivery vehicles, hydrogels, or supramolecular inclusion complexes, enzymatic synthesis is the gold standard. This application note details the precision enzymatic polymerization of amylose using α-D-Glucose-1-phosphate (G1P) as a monomer, catalyzed by glucan phosphorylase (GP).

Mechanistic Causality: The "Why" Behind the Reaction

Glucan phosphorylase (GP; EC 2.4.1.1) naturally catalyzes the reversible phosphorolysis of α(1→4)-glucans[1]. However, in vitro, by providing an overwhelming excess of G1P and continuously removing inorganic phosphate (Pi), the equilibrium is forced entirely into the synthetic direction[2].

Unlike conventional step-growth chemical polymerizations, GP-catalyzed synthesis is analogous to a living chain-growth polymerization. The enzyme cannot initiate synthesis de novo; it strictly requires a pre-existing α(1→4)-glucan primer[3].

Causality of Reagent Selection:

  • The Primer (Maltoheptaose, G7): While maltotetraose (G4) is the minimum recognized length, G7 is selected because it perfectly spans the binding cleft of the GP enzyme, ensuring uniform initiation kinetics and a remarkably narrow polydispersity index (PDI < 1.2).

  • The Catalyst (Thermostable vs. Potato GP): Potato GP is highly active but denatures above 40°C. For synthesizing high-molecular-weight amylose, thermostable GP (e.g., from Aquifex aeolicus VF5) is preferred[4]. It allows reactions at 45–50°C, which prevents the growing amylose chains from prematurely forming insoluble double helices and precipitating out of solution before reaching the target degree of polymerization (DP).

Mechanism G1P α-D-Glucose-1-Phosphate (Monomer) GP Glucan Phosphorylase (Catalyst) G1P->GP Primer Maltooligosaccharide (Primer, e.g., G7) Primer->GP Amylose Amylose Chain (DP = n+1) GP->Amylose Pi Inorganic Phosphate (Pi) GP->Pi

Reaction mechanism of glucan phosphorylase-catalyzed amylose synthesis.

Predictive Modeling of Polymerization

Because this is a primer-dependent, living-type polymerization, the final molecular weight of the amylose is highly predictable. The Degree of Polymerization (DP) is strictly controlled by the initial molar feed ratio of the G1P monomer to the primer[1].

Table 1: Effect of G1P/Primer Molar Ratio on Amylose Degree of Polymerization

G1P/Primer Molar RatioTheoretical DP (n + primer)Expected Molecular Weight (kDa)Physical State in Aqueous Media
10:1~17~2.8Soluble
50:1~57~9.2Soluble to slightly turbid
100:1~107~17.3Precipitates (Double Helix)
500:1~507~82.2Precipitates rapidly

Note: As DP exceeds ~60, amylose chains spontaneously assemble into double-helical crystalline structures, driving precipitation. This phase separation acts as a thermodynamic sink, further driving the reaction forward.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . The enzymatic transfer of one glucosyl unit from G1P to the primer releases exactly one molecule of inorganic phosphate (Pi). Therefore, by quantifying Pi release in real-time, you can mathematically prove the exact instantaneous DP of your polymer without needing to isolate it.

Materials Required
  • Monomer: α-D-Glucose-1-phosphate disodium salt (G1P)

  • Primer: Maltoheptaose (G7)

  • Enzyme: Glucan Phosphorylase (Thermostable or Potato-derived, ~10 U/mL)

  • Buffer: 200 mM Sodium Citrate or Tris-Acetate buffer, strictly adjusted to pH 6.2. (Causality: pH < 5.5 causes non-enzymatic acid hydrolysis of G1P; pH > 7.0 drastically reduces GP catalytic efficiency).

Step-by-Step Methodology
  • Substrate Preparation: Dissolve 500 mM of G1P and 10 mM of G7 primer (for a target DP of 57) in 10 mL of the 200 mM pH 6.2 buffer.

  • Enzyme Initiation: Add 100 Units of Glucan Phosphorylase to the mixture. Gently vortex to ensure homogeneous distribution.

  • Incubation: Incubate the reaction vessel in a thermomixer at 40°C with gentle agitation (300 rpm).

  • In-Process Quality Control (The Self-Validation Step):

    • At hours 0, 2, 6, and 24, extract a 10 µL aliquot.

    • Assay the aliquot using a Malachite Green Phosphate Assay.

    • Validation Logic: If the Pi concentration reaches 500 mM, 100% monomer conversion has been achieved. If Pi plateaus at 250 mM, the reaction has stalled at 50% conversion (likely due to premature precipitation trapping the reactive chain ends).

    • Secondary Validation: Add 10 µL of iodine-potassium iodide (I2/KI) solution to a separate aliquot. A color shift from yellow to deep blue confirms the presence of long-chain amylose (DP > 40).

  • Quenching: Once target conversion is validated via Pi release, terminate the reaction by heating the mixture to 95°C for 10 minutes to denature the GP enzyme.

  • Isolation: Pour the quenched mixture into 3 volumes of ice-cold ethanol. The synthesized amylose will precipitate as a white flocculant.

  • Purification: Centrifuge at 10,000 x g for 15 minutes. Wash the pellet twice with 70% ethanol to remove residual buffer salts and unreacted G1P. Lyophilize the final pellet to obtain pure, dry amylose powder.

Workflow Step1 1. Substrate & Primer Prep Dissolve G1P & G7 in Buffer Step2 2. Enzyme Addition Add Glucan Phosphorylase Step1->Step2 Step3 3. Polymerization Incubation 40°C, pH 6.2 Step2->Step3 Step4 4. In-Process Validation Monitor Pi release (Self-Validation) Step3->Step4 Step5 5. Quenching & Precipitation Heat inactivation & Ethanol addition Step4->Step5 Step6 6. Isolation Centrifugation & Lyophilization Step5->Step6

Step-by-step workflow for the enzymatic synthesis and isolation of amylose.

Advanced Applications: Vine-Twining Polymerization

For drug development professionals formulating hydrophobic APIs, this enzymatic protocol can be adapted into a "vine-twining polymerization"[5]. By conducting the GP-catalyzed polymerization of G1P in the presence of a hydrophobic guest polymer (e.g., polytetrahydrofuran or polycaprolactone), the growing amylose chain spontaneously wraps around the hydrophobic guest as it elongates. This one-pot synthesis directly yields highly stable, water-dispersible supramolecular inclusion complexes without the need for post-polymerization modifications[6].

References

  • Ohdan, K., Fujii, K., Yanase, M., Takaha, T., & Kuriki, T. (2006). Enzymatic synthesis of amylose. Biocatalysis and Biotransformation, 24(1-2), 77-81. URL:[Link]

  • Kadokawa, J. (2019). Enzymatic synthesis of functional amylosic materials and amylose analog polysaccharides. Methods in Enzymology, 627, 189-213. URL:[Link]

  • Kadokawa, J., Nakamura, S., & Yamamoto, K. (2020). Thermostable α-Glucan Phosphorylase-Catalyzed Enzymatic Copolymerization to Produce Partially 2-Deoxygenated Amyloses. Processes, 8(9), 1070. URL:[Link]

  • Kadokawa, J. (2012). Preparation and Applications of Amylose Supramolecules by Means of Phosphorylase-Catalyzed Enzymatic Polymerization. Polymers, 4(1), 116-133. URL:[Link]

Sources

Application Note & Protocol: In Vitro Starch Biosynthesis Using α-D-Glucose-1-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

The cell-free synthesis of artificial starch represents a paradigm shift in biomanufacturing, bypassing the photosynthetic limitations of traditional agriculture. Recent breakthroughs, such as the Artificial Starch Anabolic Pathway (ASAP), have demonstrated that starch can be synthesized in vitro at rates 8.5-fold higher than in maize[1]. At the core of these artificial pathways is a critical intermediate: α-D-Glucose-1-Phosphate (G-1-P) .

Using the highly soluble disodium salt of G-1-P, researchers can drive a bottom-up enzymatic polymerization to create highly defined polysaccharides. This process relies on two primary enzymes:

  • Glucan Phosphorylase (GP): Catalyzes the transfer of a glucosyl moiety from G-1-P to the non-reducing end of a maltooligosaccharide primer, forming linear α-1,4-glycosidic linkages (amylose)[2].

  • Branching Enzyme (BE): Cleaves the linear α-1,4-glucan chains and reattaches them via α-1,6-glycosidic linkages, creating the complex, dendritic architecture of amylopectin.

Unlike natural starch biosynthesis—which relies on ADP-glucose and consumes ATP—this phosphorylase-catalyzed route is entirely ATP-independent, relying instead on thermodynamic manipulation to drive the reaction forward[3].

Enzymatic Pathway Visualization

StarchBiosynthesis G1P α-D-Glucose-1-Phosphate (Na2-Salt) GP Glucan Phosphorylase (Elongation) G1P->GP Substrate Primer Maltooligosaccharide Primer (e.g., G4) Primer->GP Acceptor Amylose Linear Amylose (α-1,4-Glucan) GP->Amylose α-1,4 Linkage Pi Inorganic Phosphate (Pi) GP->Pi Cleaved Byproduct BE Branching Enzyme (Branching) Amylose->BE Substrate Amylopectin Branched Starch (Amylopectin-like) BE->Amylopectin α-1,6 Linkage

Enzymatic pathway for in vitro starch biosynthesis from α-D-Glucose-1-Phosphate.

Critical Parameters & Causality (The "Why")

To ensure robust in vitro synthesis, experimental choices must be grounded in thermodynamic and kinetic realities.

  • Substrate Selection (G-1-P Na₂-salt): The disodium salt of G-1-P is chosen for its extreme water solubility and stability. However, its dissociation releases Na⁺ ions, raising the ionic strength of the solution. Because high ionic strength can mildly inhibit GP, the starting concentration of G-1-P must be carefully optimized (typically 50–100 mM) to balance substrate saturation against ionic inhibition.

  • Buffer Causality (Avoidance of Phosphate): Glucan phosphorylase catalyzes a reversible reaction:

    
    [3]. To drive the reaction in the synthetic direction, the initial state must have a massive excess of G-1-P and zero  inorganic phosphate (P
    
    
    
    ). Therefore, phosphate buffers are strictly prohibited. Zwitterionic buffers like HEPES (pH 6.2–6.5) or Citrate buffers are required to maintain the optimal pH for GP without altering the thermodynamic equilibrium.
  • Primer Dependence: GP cannot initiate chain synthesis de novo. It strictly requires a maltooligosaccharide primer of at least four glucose units (e.g., Maltotetraose, G4)[4]. The Degree of Polymerization (DP) of the resulting amylose is directly dictated by the molar ratio of G-1-P to the primer (

    
    ). This allows for the precise, programmable synthesis of molecular weights—a level of control impossible in in vivo systems[2].
    

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By coupling the synthesis to real-time spectrophotometric readouts (Iodine complexation and Malachite Green P


 quantification), researchers can instantly verify mechanistic success without requiring immediate downstream chromatography.
Protocol A: Synthesis of Linear Amylose (α-1,4-Glucan)

Objective: Synthesize strictly linear amylose with a target DP of ~100.

Reagents:

  • Substrate: 100 mM α-D-Glucose-1-Phosphate Disodium Salt

  • Primer: 1 mM Maltotetraose (G4)

  • Buffer: 200 mM HEPES (pH 6.2)

  • Enzyme: Potato Glucan Phosphorylase (GP) (5 U/mL)

Step-by-Step Workflow:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine the HEPES buffer, G-1-P Na₂-salt, and Maltotetraose. Pre-warm the mixture to 40°C.

  • Initiation: Add 5 U/mL of GP to initiate the polymerization. Mix gently by inversion.

  • Incubation & Kinetic Tracking: Incubate at 40°C for 24 hours.

    • Self-Validation Step 1 (P

      
       Release): Every 4 hours, extract a 5 µL aliquot and assay using a Malachite Green Phosphate kit. Because 1 mole of G-1-P incorporated equals 1 mole of P
      
      
      
      released, the P
      
      
      concentration directly mirrors the polymer yield.
  • Termination: Heat the reaction to 95°C for 10 minutes to denature the GP and halt the reversible equilibrium. Centrifuge at 10,000 × g for 5 minutes to pellet the denatured protein.

  • Precipitation: Transfer the supernatant to a new tube. Add 3 volumes of ice-cold absolute ethanol. Incubate at -20°C for 2 hours to precipitate the linear amylose. Centrifuge, wash the pellet with 70% ethanol, and dry under a vacuum.

  • Self-Validation Step 2 (Iodine Staining): Dissolve 1 mg of the dried pellet in 1 mL of hot water/DMSO. Add 20 µL of Lugol's Iodine solution (I₂/KI). A successful linear amylose synthesis will instantly yield a deep blue color with a maximum absorbance (

    
    ) at ~620 nm.
    
Protocol B: Synthesis of Branched Starch (Amylopectin-like)

Objective: Synthesize a highly branched, water-soluble starch analogue.

Reagents: Same as Protocol A, with the addition of Branching Enzyme (BE) (e.g., from E. coli or Rhodothermus marinus) at 50 U/mL.

Step-by-Step Workflow:

  • Concurrent Assembly: Combine the buffer, G-1-P, and primer as in Protocol A. Add both GP (5 U/mL) and BE (50 U/mL) simultaneously.

    • Causality: Concurrent addition allows BE to cleave the nascent linear chains as they are extruded by GP, immediately forming α-1,6 branches and preventing the amylose from precipitating out of solution (retrogradation).

  • Incubation: Incubate at 40°C for 24 hours.

  • Self-Validation Step (Iodine Shift): Extract a 10 µL aliquot and stain with Lugol's Iodine. Unlike Protocol A, the presence of BE disrupts the long left-handed helices required to trap long polyiodide chains. The successful formation of branched starch is visually validated by a distinct color shift to reddish-purple (

    
     ~530–540 nm).
    
  • Purification: Terminate via heat inactivation (95°C, 10 min) and precipitate with 3 volumes of ethanol. The resulting branched starch will be significantly more soluble in cold water than the product of Protocol A.

Quantitative Data & Yield Analysis

The following table summarizes the expected kinetic parameters and validation metrics for the two protocols, providing a benchmark for experimental success.

ParameterLinear Amylose SynthesisBranched Starch Synthesis
Initial [G-1-P Na₂-salt] 100 mM100 mM
Initial [Primer] (G4) 1 mM1 mM
GP Activity 5 U/mL5 U/mL
BE Activity 0 U/mL50 U/mL
Expected Conversion Yield > 85% (85 mM P

released)
> 80% (80 mM P

released)
Iodine Complex

~ 620 nm (Deep Blue)~ 530 - 540 nm (Reddish-Purple)
Degree of Polymerization ~ 100 (Strictly controlled)> 10,000 (Highly branched network)
Aqueous Solubility (4°C) Low (Prone to retrogradation)High (Stable in solution)

References

  • Cai, T., Sun, H., Qiao, J., et al. (2021). "Cell-free chemoenzymatic starch synthesis from carbon dioxide." Science, 373(6562), 1523-1527. URL:[Link]

  • Ohdan, K., Fujii, K., Yanase, M., Takaha, T., & Kuriki, T. (2006). "Enzymatic synthesis of amylose." Biocatalysis and Biotransformation, 24(1-2), 77-81. URL:[Link]

  • Kadokawa, J. (2012). "Preparation and Applications of Amylose Supramolecules by Means of Phosphorylase-Catalyzed Enzymatic Polymerization." Polymers, 4(1), 53-76. URL:[Link]

  • Kadokawa, J. (2013). "Precision Synthesis of Functional Polysaccharide Materials by Phosphorylase-Catalyzed Enzymatic Reactions." International Journal of Molecular Sciences, 14(1), 14587-14607. URL:[Link]

Sources

glycosylation donor applications of alpha-D-Glucose-1-phosphate disodium

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Glycosylation Donor Applications of α-D-Glucose-1-Phosphate Disodium Salt

This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the applications of α-D-Glucose-1-phosphate (α-G1P) disodium salt as a glycosylation donor. Moving beyond a simple recitation of facts, this guide delves into the core enzymatic principles, provides detailed, field-tested protocols, and explains the causality behind experimental choices, empowering users to effectively harness α-G1P in their synthetic strategies.

Introduction: A Cost-Effective and Versatile Glycosyl Donor

In the field of glycobiology and carbohydrate synthesis, the formation of glycosidic bonds is a central challenge. While sugar nucleotides, such as UDP-glucose, are the most common activated donors in biological systems (the "Leloir pathway"), their cost and relative instability can be prohibitive for large-scale synthesis. α-D-Glucose-1-phosphate emerges as a powerful alternative, serving as a high-energy glycosyl donor for a class of enzymes known as glycoside phosphorylases (GPs).[1][2] The energy stored in its phosphate-ester bond is comparable to that of the glycosidic linkages it helps to form, making the reactions readily reversible and synthetically useful.[3][4][5]

This guide explores the enzymatic machinery that utilizes α-G1P, providing detailed protocols for its application in oligosaccharide synthesis, multi-enzyme cascade reactions, and advanced cell-free systems.

Core Concepts: The Reversible Power of Glycoside Phosphorylases

The primary enzymes that utilize α-G1P as a glycosyl donor are glycoside phosphorylases (GPs). These enzymes catalyze the reversible phosphorolysis of glycosidic bonds.[2][6] In the degradative direction, they break a glycosidic bond using inorganic phosphate (Pi) to release α-G1P.[7] For synthetic applications, we exploit the reverse reaction: the transfer of a glucose unit from α-G1P to an acceptor molecule, releasing inorganic phosphate.[8]

(GP)n + Pi ⇌ (GP)n-1 + α-D-Glucose-1-Phosphate

This reversibility is the key to its utility. By manipulating reaction conditions, such as increasing the concentration of α-G1P and the acceptor or removing the inorganic phosphate product, the equilibrium can be shifted decisively towards synthesis.[3][7] GPs are classified into various families within the CAZy (Carbohydrate-Active enZymes) database, with different families exhibiting distinct specificities for the linkages they form and the acceptors they recognize.[4][5] For example, α-glucan phosphorylases (Family GT35) are crucial for synthesizing α(1→4)-glucans.[4][6]

Glycoside_Phosphorylase_Mechanism G1P α-D-Glucose-1-Phosphate (Glycosyl Donor) Enzyme Glycoside Phosphorylase G1P->Enzyme + Acceptor Acceptor (e.g., Maltotetraose) Acceptor->Enzyme + Synth_Product Elongated Glycan (e.g., Maltopentaose) Pi_Synth Inorganic Phosphate (Pi) Glycan Glycan Polymer Glycan->Enzyme + Pi_Deg Inorganic Phosphate (Pi) Pi_Deg->Enzyme + Deg_Product Shortened Glycan G1P_Deg α-D-Glucose-1-Phosphate Enzyme->Synth_Product Glycosylation Enzyme->Pi_Synth Enzyme->Deg_Product Phosphorolysis Enzyme->G1P_Deg caption Fig 1. Reversible reaction catalyzed by Glycoside Phosphorylases.

Caption: Reversible reaction catalyzed by Glycoside Phosphorylases.

Application Note 1: Enzymatic Synthesis of α(1→4)-Glucans

Principle: This application leverages the synthetic capacity of α-glucan phosphorylases to elongate maltooligosaccharide chains. By providing α-G1P as the donor and a suitable maltooligosaccharide as a primer (acceptor), the enzyme sequentially adds glucose units via α(1→4) linkages.[2][6] Potato phosphorylase is a well-characterized and commonly used enzyme for this purpose; it recognizes maltotetraose (Glc4) as the smallest acceptor for glycosylation.[2] The reaction is driven forward by using a high molar ratio of the α-G1P donor to the acceptor.

Protocol 1: Synthesis of Maltopentaose using Potato α-Glucan Phosphorylase

This protocol details the synthesis of maltopentaose (Glc5) from maltotetraose (Glc4) using α-G1P.

Materials:

  • α-D-Glucose-1-phosphate disodium salt (Sigma-Aldrich, G6875 or equivalent)

  • Maltotetraose (acceptor primer)

  • Potato α-Glucan Phosphorylase (EC 2.4.1.1)

  • Sodium Citrate Buffer (50 mM, pH 6.5)

  • Deionized water

  • Thin-Layer Chromatography (TLC) supplies (Silica gel plates, developing solvent like butanol:ethanol:water 5:3:2)

  • Quenching solution: 0.1 M NaOH

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of α-G1P disodium salt in deionized water.

    • Prepare a 20 mM stock solution of maltotetraose in deionized water.

    • Prepare the 50 mM Sodium Citrate Buffer and adjust the pH to 6.5 at the reaction temperature (37°C).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components to a final volume of 1 mL:

      • 500 µL of 50 mM Sodium Citrate Buffer (final conc. 25 mM)

      • 250 µL of 100 mM α-G1P stock (final conc. 25 mM)

      • 250 µL of 20 mM Maltotetraose stock (final conc. 5 mM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add a pre-determined amount of potato phosphorylase (e.g., 5-10 units) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37°C.

  • Reaction Monitoring:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to 10 µL of 0.1 M NaOH.

    • Analyze the quenched samples by TLC to monitor the consumption of maltotetraose and the formation of maltopentaose. Spot alongside standards of glucose, maltotetraose, and maltopentaose.

  • Termination and Product Analysis:

    • Once the reaction has reached the desired conversion, terminate it by heating at 95°C for 5 minutes to denature the enzyme.

    • Centrifuge the sample to pellet the denatured protein. The supernatant contains the product.

    • For purification, size-exclusion or anion-exchange chromatography can be employed to separate the product from unreacted substrates and inorganic phosphate.

Quantitative Data Summary:

ParameterRecommended ValueRationale
Donor (α-G1P) 25-50 mMHigh concentration drives equilibrium towards synthesis.
Acceptor (Maltotetraose) 5-10 mMA 5:1 donor/acceptor ratio is a good starting point.
Enzyme 5-10 U/mLEmpirically determined for desired reaction time.
Buffer 25-50 mM Sodium CitrateOptimal pH for potato phosphorylase activity.
pH 6.5 - 7.0Balances enzyme activity and stability.
Temperature 37°COptimal temperature for potato phosphorylase.

graph TD {
A[Prepare Reagents: α-G1P, Acceptor, Buffer] --> B{Reaction Assembly};
B --> C[Add α-G1P and Acceptor to Buffer];
C --> D[Pre-incubate at 37°C];
D --> E[Initiate with Phosphorylase];
E --> F{Incubate at 37°C};
F --> G[Monitor by TLC/HPLC];
G --> H{Reaction Complete?};
H -- No --> F;
H -- Yes --> I[Terminate Reaction (Heat)];
I --> J[Purify Product];
subgraph "Workflow"
    A; B; C; D; E; F; G; H; I; J;
end

node[shape=note, fillcolor="#FBBC05", fontcolor="#202124"]
Note1[Donor: α-G1P\nAcceptor: Maltotetraose];
Note2[Enzyme: Potato Phosphorylase];
Note3[Product: Maltopentaose];

B -- Contains --> Note1;
E -- Uses --> Note2;
J -- Yields --> Note3;

style A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style J fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF

}

Caption: Workflow for enzymatic synthesis of an α(1→4)-glucan.

Application Note 2: In Situ α-G1P Generation for Coupled Enzyme Cascades

Principle: A highly efficient and economical strategy is to generate α-G1P in situ from an inexpensive bulk chemical like sucrose. This is achieved using sucrose phosphorylase (SP), which cleaves sucrose in the presence of inorganic phosphate to yield α-G1P and fructose.[9] This newly formed α-G1P can then be immediately utilized as a donor by a second enzyme in the same reaction vessel to synthesize a target molecule.[5][10] This one-pot approach avoids the need to purify the intermediate α-G1P and drives the overall reaction sequence forward.

Protocol 2: One-Pot Synthesis of N-Acetyllactosamine Precursor

This protocol describes a conceptual one-pot system for the galactosylation of N-acetylglucosamine (GlcNAc). It uses sucrose phosphorylase (SP) to generate α-G1P, which is then converted to UDP-Glucose, and subsequently to UDP-Galactose, the donor for β-(1→4)-galactosyltransferase (β4GalT).

Enzymatic Pathway:

  • Sucrose + Pi → α-G1P + Fructose (catalyzed by Sucrose Phosphorylase)

  • α-G1P + UTP → UDP-Glucose + PPi (catalyzed by UDP-glucose pyrophosphorylase)

  • UDP-Glucose ⇌ UDP-Galactose (catalyzed by UDP-galactose 4'-epimerase)

  • UDP-Galactose + GlcNAc → N-Acetyllactosamine + UDP (catalyzed by β4GalT)

Coupled_Reaction Sucrose Sucrose SP Sucrose Phosphorylase Sucrose->SP Pi Pi Pi->SP Fructose Fructose G1P α-G1P UGP UDP-Glc Pyrophosphorylase G1P->UGP UTP UTP UTP->UGP UDPGlc UDP-Glucose GALE Epimerase UDPGlc->GALE UDPGal UDP-Galactose GalT β4GalT UDPGal->GalT GlcNAc GlcNAc (Acceptor) GlcNAc->GalT Product N-Acetyllactosamine SP->Fructose SP->G1P UGP->UDPGlc GALE->UDPGal GalT->Product

Caption: A multi-enzyme cascade using in situ generated α-G1P.

Procedure Outline:

  • Reaction Mixture: Combine sucrose (e.g., 100 mM), GlcNAc (e.g., 50 mM), inorganic phosphate (e.g., 50 mM), and a catalytic amount of UTP in a suitable buffer (e.g., HEPES, pH 7.5).

  • Add Enzymes: Add all four enzymes (SP, UGP, GALE, β4GalT) to the reaction mixture. The relative activities of the enzymes must be balanced to prevent the buildup of intermediates.

  • Incubation: Incubate at the optimal temperature for the enzyme cohort (typically 25-37°C).

  • Monitoring: Monitor the formation of the final product, N-acetyllactosamine, using HPLC or mass spectrometry.

Causality Behind Choices:

  • Why use sucrose? It is an extremely cheap and abundant starting material.

  • Why a one-pot system? It significantly improves process efficiency by eliminating intermediate purification steps, reducing waste, and driving thermodynamically unfavorable reactions forward by consuming products immediately.[10]

  • Why is enzyme ratio important? An imbalance can cause a bottleneck. For instance, if SP is too slow, the subsequent enzymes will be starved of α-G1P. If it is too fast, α-G1P might accumulate and cause feedback inhibition.

Application Note 3: α-G1P in Cell-Free Synthetic Glycobiology

Principle: Cell-free systems provide an open, controllable environment for complex biological synthesis, including glycoprotein production.[11][12][13] In this context, α-G1P serves as a key metabolic entry point. It can be converted by enzymes within the cell-free extract into sugar nucleotides like UDP-Glucose, which are the universal donors for most glycosyltransferases.[14][11] This approach allows for the de novo synthesis of a target protein and its subsequent glycosylation in a single reaction vessel, offering unparalleled control over the final glycoform.[15][16]

Protocol 3: Conceptual Workflow for Cell-Free Glycoprotein Synthesis

This workflow outlines the use of α-G1P as a precursor for donor synthesis in a cell-free protein synthesis (CFPS) system designed for glycosylation.

Key Components:

  • Cell-Free Extract: Typically an E. coli S30 extract, providing ribosomes, tRNAs, and native metabolic enzymes.

  • Energy Source: An energy buffer containing ATP, GTP, and α-G1P. α-G1P is used by the extract's phosphoglucomutase and UDP-glucose pyrophosphorylase to generate UDP-Glucose.

  • DNA Templates: Plasmids or linear DNA encoding the target acceptor protein and the required glycosyltransferase(s).

  • Acceptor Substrate: If not synthesizing a protein, a small molecule acceptor can be added.

Cell_Free_System cluster_inputs System Inputs cluster_process In Vitro Reactions cluster_outputs System Outputs DNA DNA Templates (Protein + GT) Transcription Transcription DNA->Transcription Extract Cell-Free Extract Translation Translation Extract->Translation Energy Energy Source (ATP, GTP, α-G1P) Donor_Synth UDP-Glc Synthesis Energy->Donor_Synth α-G1P Transcription->Translation mRNA Glycosylation Glycosylation Translation->Glycosylation Acceptor Protein + Glycosyltransferase (GT) Donor_Synth->Glycosylation UDP-Glucose (Donor) Glycoprotein Glycosylated Protein Glycosylation->Glycoprotein

Caption: Workflow for a cell-free glycosylation system using α-G1P.

Workflow Steps:

  • System Assembly: The cell-free extract, energy source (containing α-G1P), and DNA templates are combined in a reaction tube.

  • Protein Expression: The mixture is incubated (e.g., at 30°C). The cell-free machinery transcribes the DNA to mRNA and translates the mRNA into both the target acceptor protein and the glycosyltransferase enzyme.

  • Donor Synthesis: Simultaneously, native enzymes in the extract convert the supplied α-G1P into UDP-Glucose.

  • Glycosylation Event: As the acceptor protein and glycosyltransferase are produced and fold correctly, the glycosyltransferase uses the newly synthesized UDP-Glucose to transfer a glucose moiety to the acceptor protein.

  • Analysis: The final reaction mixture is analyzed (e.g., by SDS-PAGE mobility shift and Western Blot or mass spectrometry) to confirm the synthesis of the glycoprotein.

Trustworthiness and Self-Validation: The open nature of this system is its greatest strength. Each component—DNA concentration, α-G1P levels, incubation time—can be precisely controlled and optimized.[15] The success of the reaction, a properly glycosylated protein, validates that all preceding steps (transcription, translation, donor synthesis) have functioned correctly.

Troubleshooting and Key Considerations

  • Enzyme Activity: Always verify the activity of your phosphorylase or glycosyltransferase under your specific reaction conditions (pH, temperature, buffer ions). Some phosphorylases require cofactors like pyridoxal phosphate (PLP).[4]

  • Reaction Equilibrium: For phosphorylase-catalyzed synthesis, if yields are low, increase the donor-to-acceptor ratio or investigate methods to remove inorganic phosphate as it is formed (e.g., using a phosphate-scavenging enzyme).

  • Substrate Purity: Use high-purity α-D-Glucose-1-phosphate disodium salt. Contaminants like glucose or α-D-glucose 1,6-diphosphate can interfere with the reaction or subsequent analysis.[17]

  • Substrate Specificity: Be aware of the acceptor specificity of your chosen enzyme. While potato phosphorylase requires at least a four-sugar primer, other enzymes may have different requirements.[2] Some have also been shown to accept non-natural analog substrates, opening avenues for synthesizing modified glycans.[6]

References

  • Recent progress in synthesis of carbohydrates with sugar nucleotide-dependent glycosyltransferases. (n.d.). National Center for Biotechnology Information. [Link]

  • Efficient Synthesis of β-Glucose 1-Phosphate through Enzymatic Phosphorolysis and Baker's Yeast Fermentation. (n.d.). National Center for Biotechnology Information. [Link]

  • α-Glucan Phosphorylase-Catalyzed Enzymatic Reactions Using Analog Substrates to Synthesize Non-Natural Oligo- and Polysaccharides. (2018). MDPI. [Link]

  • Enzymatic Synthesis of α-Glucose-1-phosphate: A Study Employing a New α-1,4 Glucan Phosphorylase from Corynebacterium callunae. (1995). Taylor & Francis Online. [Link]

  • Phosphorylases. (2024). CAZypedia. [Link]

  • Enzymatic Synthesis of Oligosaccharides. (n.d.). SpringerLink. [Link]

  • Phosphorylase – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Complex carbohydrate synthesis tools for glycobiologists: enzyme-based approach and programmable one-pot strategies. (2000). Oxford Academic. [Link]

  • Enzymatic Synthesis of Oligosaccharides: A Powerful Tool for a Sweet Challenge. (n.d.). ResearchGate. [Link]

  • Glycosylation Precursors. (n.d.). Essentials of Glycobiology, 2nd edition. [Link]

  • Sucrose Phosphorylase and Related Enzymes in Glycoside Hydrolase Family 13: Discovery, Application and Engineering. (2020). MDPI. [Link]

  • Glycan Phosphorylases in Multi-Enzyme Synthetic Processes. (n.d.). National Center for Biotechnology Information. [Link]

  • Glycogen Phosphorylase Physiological Role. (n.d.). University of Wisconsin-La Crosse. [Link]

  • Cell-Free Synthetic Glycobiology: Designing and Engineering Glycomolecules Outside of Living Cells. (2020). National Center for Biotechnology Information. [Link]

  • Cell-free systems for accelerating glycoprotein expression and biomanufacturing. (2020). National Center for Biotechnology Information. [Link]

  • Cell-free synthetic glycobiology systems for on-demand biosynthesis of designer glycomolecules. (n.d.). ResearchGate. [Link]

  • Reactions performed by glycosyltransferases, glycoside hydrolases and... (n.d.). ResearchGate. [Link]

  • Sigma-Aldrich α-D-Glucose 1-phosphate disodium salt hydrate ≥97%. (n.d.). LabMart. [Link]

  • Establishing a Cell-Free Glycoprotein Synthesis System for Enzymatic N‐GlcNAcylation. (2024). Jewett Lab, Northwestern University. [Link]

  • Glycosyltransferase engineering for carbohydrate synthesis. (n.d.). University of Miami. [Link]

  • A) In situ generation of α-D-Glc-1-phosphate by SP coupling with... (n.d.). ResearchGate. [Link]

  • Glycosidation using phosphate donor. (2021). Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]

  • Solved: Why are glucose-1-phosphate units used for synthesizing glycogen instead of glucose-6-phosphate units? (n.d.). Atlas. [Link]

  • Development of Synthetic Platforms for the In Vitro Glycosylation of Proteins. (n.d.). Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Glucose-1-phosphate transport into protoplasts and chloroplasts from leaves of Arabidopsis. (2011). PubMed. [Link]

  • Glucose-1-phosphate adenylyltransferase. (n.d.). Wikipedia. [Link]

  • Glucose-1-phosphate – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types. (n.d.). National Center for Biotechnology Information. [Link]

Sources

handling and storage protocols for alpha-D-Glucose-1-phosphate Na2-salt powder

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Reconstitution Protocols for α-D-Glucose-1-Phosphate Disodium Salt

Executive Summary & Biological Context

α-D-Glucose-1-phosphate (G1P) disodium salt, historically referred to as the Cori ester, is a fundamental intermediate in cellular carbohydrate metabolism[1][2]. In vivo, it is produced from glycogen via the action of glycogen phosphorylase and is subsequently isomerized to glucose-6-phosphate (G6P) by phosphoglucomutase, serving as a critical entry point into glycolysis[3][4]. For researchers and drug development professionals utilizing G1P in enzymatic assays or metabolic screening, maintaining the structural integrity of the phosphoester bond is paramount. This guide details the physicochemical vulnerabilities of G1P and provides a self-validating framework for its handling and storage.

MetabolicPathway Glycogen Glycogen Polymer G1P α-D-Glucose-1-Phosphate (Cori Ester) Glycogen->G1P Glycogen Phosphorylase G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase UDPG UDP-Glucose G1P->UDPG UDP-Glc Pyrophosphorylase Glycolysis Glycolysis Pathway G6P->Glycolysis Metabolic Entry UDPG->Glycogen Glycogen Synthase

Caption: Metabolic routing of α-D-Glucose-1-Phosphate in glycogenolysis and glycogenesis pathways.

Physicochemical Profiling & Causality in Handling

To design a robust handling protocol, one must understand the thermodynamic and kinetic vulnerabilities of the G1P molecule:

  • Hygroscopicity & Hydrolysis: The disodium salt hydrate of G1P is highly hygroscopic[4]. The influx of atmospheric water molecules into the crystal lattice skews molarity calculations and provides the solvent microenvironment necessary for spontaneous hydrolysis.

  • pH Sensitivity: The phosphate ester bond is kinetically stable at physiological pH (7.0–7.5) but undergoes rapid acid-catalyzed hydrolysis at pH < 5.0. Unbuffered dissolution in ambient deionized water (which often has a pH of ~5.5 due to dissolved CO₂) can lead to premature degradation into D-glucose and inorganic phosphate (Pi).

  • Thermal Degradation: Elevated temperatures increase the kinetic energy available for spontaneous dephosphorylation. Therefore, long-term storage of the solid powder must be maintained at -20°C[3][5].

Quantitative Physicochemical Data
PropertyValueCausality / Experimental Implication
Compound Name α-D-Glucose-1-phosphate disodium salt hydrateThe active α-anomer is strictly required for enzymatic recognition by phosphoglucomutase.
CAS Number 56401-20-8 (Hydrate) / 150399-99-8 (Tetrahydrate)Differentiates hydration states, which is critical for accurate molecular weight calculations[3][6].
Molecular Weight 304.10 g/mol (Anhydrous) / 376.16 g/mol (Tetrahydrate)Mass calculations must be adjusted based on the specific lot's hydration state[6][7].
Storage Temperature -20°C (Long-term solid)Reduces kinetic energy, preventing spontaneous ester hydrolysis[3][5].
Solubility Soluble in Water (≥ 50 mg/mL)Highly hydrophilic nature necessitates low-humidity handling environments[4].
Stability Stable under normal conditions; HygroscopicRequires strict desiccation; avoid dust formation and moisture exposure during weighing[4][8].

Standard Operating Procedures (SOPs)

SOP 1: Solid-State Handling and Long-Term Storage

Objective: Prevent moisture condensation and preserve the phosphoester bond of the lyophilized powder.

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer[5]. Crucial: Do not open immediately. Place the intact vial in a desiccator at room temperature for 30–45 minutes.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder, accelerating hydrolysis and ruining batch integrity[4].

  • Low-Humidity Weighing: Perform weighing in an environment with <40% relative humidity. Use an anti-static micro-spatula to avoid dust formation[8].

  • Post-Handling Storage: Purge the source vial with dry nitrogen or argon gas to displace ambient moisture and oxygen. Seal tightly with Parafilm and return immediately to -20°C storage[3][8].

SOP 2: Reconstitution and Liquid Storage

Objective: Create a stable, precise molar solution while preventing acid-catalyzed hydrolysis.

  • Buffer Selection: Prepare a 50 mM HEPES or Tris-HCl buffer, adjusted to pH 7.4.

    • Causality: Unbuffered water can be slightly acidic, which compromises the phosphate ester bond over time.

  • Dissolution: Slowly add the equilibrated G1P powder to the buffer while vortexing gently. Avoid vigorous cavitation which can introduce localized thermal stress.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: Microbial contamination will rapidly deplete G1P via the introduction of exogenous microbial phosphatases or direct metabolic consumption.

  • Aliquoting and Cryopreservation: Divide the solution into single-use aliquots (e.g., 50–100 µL). Flash-freeze in liquid nitrogen and store at -80°C.

    • Causality: Repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced physical shearing, leading to rapid degradation.

HandlingWorkflow Powder Lyophilized Powder Store at -20°C, Desiccated Equilibrate Equilibrate to Room Temp (30 mins in desiccator) Powder->Equilibrate Weigh Weighing Low Humidity (<40% RH) Equilibrate->Weigh Dissolve Reconstitute in Buffer (pH 7.0 - 7.5) Weigh->Dissolve Filter Sterile Filtration (0.22 µm PES) Dissolve->Filter QC QC: Malachite Green Assay (Check for free Pi) Dissolve->QC Validation Aliquot Aliquot & Flash Freeze (Liquid N2) Filter->Aliquot StoreLiquid Store Aliquots at -80°C (Avoid Freeze-Thaw) Aliquot->StoreLiquid

Caption: Step-by-step handling, reconstitution, and validation workflow for G1P disodium salt.

Self-Validating System: Quality Control via Malachite Green Assay

To ensure the protocol has successfully preserved the G1P without hydrolysis, the workflow must be self-validating.

  • Mechanism: The Malachite Green assay colorimetrically detects free inorganic phosphate (Pi). Intact G1P will not react; therefore, any signal directly correlates to degraded reagent.

  • Step 1: Extract a 5 µL sample of the freshly reconstituted G1P solution.

  • Step 2: Mix with 95 µL of Malachite Green working reagent in a clear 96-well microplate.

  • Step 3: Incubate for 15 minutes at room temperature to allow color development.

  • Step 4: Read absorbance at 620 nm against a standard curve of inorganic phosphate.

  • Validation Criterion: If the free Pi concentration exceeds 1% of the total calculated molarity of the G1P solution, the batch has undergone significant hydrolysis (likely due to moisture exposure during storage) and must be discarded. A reading of <1% Pi validates the integrity of the handling process.

References

  • alpha-D-Glucose 1-phosphate disodium salt hydrate, >=97% - Scientific Laboratory Supplies / Sigma-Aldrich.[3] URL:[Link]

  • alpha-D-Glucose-1-phosphate disodium salt tetrahydrate - American Elements.[1] URL:[Link]

  • alpha-Glucose-1-phosphate disodium (CID 11347237) - PubChem, National Center for Biotechnology Information.[7] URL:[Link]

  • alpha-Glucose-1-phosphate disodium tetrahydrate (CID 16213556) - PubChem, National Center for Biotechnology Information.[6] URL:[Link]

  • Cori ester (CID 16219389) - PubChem, National Center for Biotechnology Information.[2] URL:[Link]

Sources

Troubleshooting & Optimization

preventing acid hydrolysis of alpha-D-Glucose-1-phosphate Na2-salt

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: α-D-Glucose-1-phosphate Disodium Salt

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Acid Hydrolysis

Welcome to the technical support center for α-D-Glucose-1-phosphate (α-G1P). This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the stability of α-G1P, with a specific focus on preventing its acid-catalyzed hydrolysis. As a key intermediate in glycogen metabolism, the integrity of this molecule is paramount for accurate and reproducible experimental outcomes.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a decrease in the purity of my α-D-Glucose-1-phosphate sample over time. What could be the cause?

A1: The most likely cause of decreased purity in α-D-Glucose-1-phosphate samples is hydrolysis, particularly if the sample has been exposed to moisture or acidic conditions. The phosphate ester linkage in α-G1P is susceptible to cleavage, yielding glucose and inorganic phosphate. This process can be accelerated by several factors, including low pH, elevated temperatures, and the presence of certain enzymes.

Key Considerations:

  • Storage Conditions: The solid form of α-D-Glucose-1-phosphate disodium salt is generally stable when stored under appropriate conditions.[4][5] Manufacturers typically recommend storing the solid compound at -20°C to prevent degradation.[6]

  • Hygroscopicity: The salt form of α-G1P can be hygroscopic, meaning it can absorb moisture from the air. This absorbed water can facilitate hydrolysis, even in the solid state over extended periods.

  • Contamination: Contamination with acid phosphatases or other hydrolytic enzymes can also lead to degradation.

Q2: What is the mechanism of acid hydrolysis of α-D-Glucose-1-phosphate, and why is it a concern?

A2: Acid-catalyzed hydrolysis of α-D-Glucose-1-phosphate involves the protonation of the phosphate group, making it a better leaving group. A water molecule then acts as a nucleophile, attacking the anomeric carbon (C1) of the glucose molecule. This results in the cleavage of the C-O-P bond, releasing glucose and inorganic phosphate.

The primary concern with this hydrolysis is the generation of free glucose and inorganic phosphate, which can interfere with a wide range of biochemical assays and cellular processes. For instance, in studies of glycogen metabolism, the presence of free glucose can lead to erroneous measurements of enzyme kinetics or pathway flux.[2]

Troubleshooting Guide: Preventing Hydrolysis

Issue 1: Degradation of α-D-Glucose-1-phosphate in Aqueous Solutions

Cause: Aqueous solutions of α-G1P are more susceptible to hydrolysis than the solid form. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.[7][8]

Solution:

Protocol for Preparing and Storing Stable α-D-Glucose-1-phosphate Solutions:

  • Buffer Selection:

    • Use a buffer system that maintains a pH in the neutral to slightly alkaline range (pH 7.0-8.0). Phosphate hydrolysis is significantly slower at neutral and alkaline pH compared to acidic conditions.[9]

    • Good's buffers, such as HEPES or Tris-HCl, are suitable choices.

  • Preparation:

    • Dissolve the α-D-Glucose-1-phosphate disodium salt in the chosen buffer immediately before use.[6]

    • Use high-purity, nuclease-free water to prepare all solutions.

  • Storage of Stock Solutions:

    • If a stock solution must be prepared, it is recommended to store it at -20°C or below.[6]

    • Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Table 1: pH and Temperature Effects on Phosphate Ester Stability

ConditionRelative Rate of HydrolysisRecommendation
Acidic pH (e.g., pH < 6) HighAvoid acidic buffers and conditions.[10]
Neutral pH (e.g., pH 7.0-7.5) LowOptimal for most experimental setups.
Alkaline pH (e.g., pH > 8) Very LowCan be used, but consider the compatibility with your experimental system.
Elevated Temperature (>25°C) Increases significantly with temperature.[7][8]Prepare solutions on ice and store at -20°C or below.[6]
Issue 2: Inaccurate Results in Enzymatic Assays

Cause: The presence of hydrolysis products (glucose and inorganic phosphate) can interfere with enzymatic assays. For example, in a coupled enzyme assay to measure α-G1P concentration using phosphoglucomutase and glucose-6-phosphate dehydrogenase, contaminating glucose will lead to an overestimation of the α-G1P concentration.[11][12]

Solution:

Protocol for Quality Control of α-D-Glucose-1-phosphate:

  • Purity Check:

    • Before use, it is advisable to check the purity of your α-G1P stock. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or enzymatic assays designed to detect free glucose and phosphate.

    • Commercial kits are available for the sensitive detection of glucose and inorganic phosphate.

  • Control Experiments:

    • Always include a "no enzyme" control in your assays to account for any background signal from contaminating glucose or phosphate.

    • A "no substrate" control is also essential to ensure that the observed activity is dependent on the presence of α-G1P.

Visualizing the Problem and Solution

Mechanism of Acid Hydrolysis

Hydrolysis cluster_reactants Reactants cluster_products Products G1P α-D-Glucose-1-Phosphate Protonated_G1P Protonated G1P G1P->Protonated_G1P Protonation H3O H₃O⁺ (Acid) Glucose Glucose Pi Inorganic Phosphate (Pi) Protonated_G1P->Glucose Nucleophilic Attack Protonated_G1P->Pi H2O H₂O (Nucleophile) H2O->Protonated_G1P

Caption: Acid-catalyzed hydrolysis of α-D-Glucose-1-phosphate.

Decision Tree for Preventing Hydrolysis

Prevention Start Handling α-G1P Solid_or_Solution Solid or Aqueous Solution? Start->Solid_or_Solution Solid Solid Form Solid_or_Solution->Solid Solid Solution Aqueous Solution Solid_or_Solution->Solution Aqueous Store_Solid Store at -20°C in a desiccator. Solid->Store_Solid Prepare_Fresh Prepare Fresh Solution? Solution->Prepare_Fresh Yes_Fresh Use immediately. Prepare_Fresh->Yes_Fresh Yes No_Fresh Store Stock Solution Prepare_Fresh->No_Fresh No QC_Check Perform QC check for free glucose/phosphate before use. Yes_Fresh->QC_Check Buffer_pH Use Neutral/Alkaline Buffer (pH 7-8) No_Fresh->Buffer_pH Aliquot_Store Aliquot and Store at -20°C or below. Buffer_pH->Aliquot_Store Avoid_Freeze_Thaw Avoid repeated freeze-thaw cycles. Aliquot_Store->Avoid_Freeze_Thaw Avoid_Freeze_Thaw->QC_Check

Caption: Decision-making workflow for preventing α-G1P hydrolysis.

References

  • Sigma-Aldrich. α-D-Glucose 1-phosphate disodium salt hydrate ≥97% (Enzymatic Purity, anhydrous). LabMart. [Link]

  • Deger, H. C., & Haltrich, D. (2012). D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars. Journal of the Chemical Society C: Organic, (19), 2493-2498. [Link]

  • Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 108(1), 111-115. [Link]

  • Gutmann, A., et al. (2017). Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types. Applied and Environmental Microbiology, 83(15), e00821-17. [Link]

  • Ostanin, K., et al. (2013). Novel Glucose-1-Phosphatase with High Phytase Activity and Unusual Metal Ion Activation from Soil Bacterium Pantoea sp. Strain 3.5.1. Applied and Environmental Microbiology, 79(12), 3731-3739. [Link]

  • Yaylayan, V. A., & Keyhani, A. (2003). Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction. Journal of agricultural and food chemistry, 51(11), 3374–3379. [Link]

  • van der Borght, J., et al. (2015). Enzymatic production of β-D-glucose-1-phosphate from trehalose. Carbohydrate research, 412, 25-30. [Link]

  • de Assis, L. F., et al. (2020). Effect of pH on the Stability of Hexokinase and Glucose 6-Phosphate Dehydrogenase. Applied biochemistry and biotechnology, 191(2), 656–667. [Link]

  • Wikipedia. Glucose 1-phosphate. [Link]

  • Jaskolski, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(23), 5731. [Link]

  • Lynch, W. H., & Franklin, F. R. (1978). Effect of temperature on the activity and synthesis of glucose-catabolizing enzymes in Pseudomonas fluorescens. Canadian Journal of Microbiology, 24(12), 1449-1456. [Link]

  • Wolfenden, R., & Snider, M. J. (2010). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences of the United States of America, 108(1), 111–115. [Link]

  • Li, Y., et al. (2024). Synergistic halide and phosphate ester electrolytes for overcoming corrosion and interfacial challenges in magnesium batteries. Nature Communications, 15(1), 1461. [Link]

  • SVC Labs. Phosphate Esters: High-Performance Cleaners & Advanced Emulsifiers. [Link]

  • Kim, Y., et al. (2004). Kinetics of Glucose Decomposition During Dilute-Acid Hydrolysis of Lignocellulosic Biomass. Applied Biochemistry and Biotechnology, 113-116, 1127-1138. [Link]

  • Nihira, T., et al. (2007). Colorimetric quantification of alpha-D-galactose 1-phosphate. Analytical biochemistry, 371(2), 259–261. [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: α-D-Glucose-1-phosphate disodium salt tetrahydrate. [Link]

  • ContaminantDB. β-D-glucose 1-phosphate (CHEM042466). [Link]

Sources

optimizing pH conditions for alpha-D-Glucose-1-phosphate stability

Technical Support Center: Optimizing pH Conditions for -D-Glucose-1-Phosphate Stability

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biochemical nuances of handling

Troubleshooting FAQs

Q1: Why does my G1P standard degrade so rapidly during acidic enzymatic assays, and what is the optimal pH for long-term stability? Mechanistic Causality: The instability of G1P in acidic environments is driven by the protonation of the phosphate oxygen. When the pH drops below 5.0, the phosphate group becomes protonated, transforming it into an excellent leaving group. This facilitates rapid, acid-catalyzed cleavage of the C-O-P bond, resulting in irreversible hydrolysis into D-glucose and inorganic phosphate[1]. Conversely, in alkaline conditions, the phosphate group exists as a stable dianion, which electrostatically repels nucleophilic attack by water molecules. Expert Recommendation: Always store G1P as a dipotassium or disodium salt in a buffered solution at pH 8.0–9.5[2]. If your experimental design requires an acidic pH (e.g., characterizing acid phosphatases), you must strictly control the incubation time and instantly quench the reaction using an alkaline buffer[3].

Q2: I am formulating a vaccine/drug using aluminum adjuvants. How does surface adsorption affect the pH stability of G1P? Mechanistic Causality: The bulk pH of a formulation buffer does not always reflect the localized pH at the solid-liquid interface of an adjuvant. Aluminum hydroxide adjuvants possess a high isoelectric point (~11.4) and carry a positive surface charge at neutral pH. This positively charged surface electrostatically attracts hydroxyl ions (

44

Quantitative Data: pH Stability Profile of G1P

To assist in your experimental design, the following table summarizes the relationship between environmental pH and G1P stability across various matrices.

Environmental Condition / MatrixBulk pHEffective Microenvironment pHG1P Stability & Hydrolysis Rate
Unbuffered Aqueous Solution < 5.0< 5.0Highly Unstable: Rapid acid-catalyzed C-O-P bond cleavage.
Alkaline Buffered Solution 8.0 – 9.58.0 – 9.5Highly Stable: Dianionic state prevents nucleophilic attack.
Aluminum Hydroxide Adjuvant 6.0~ 8.0Stable: Protected by localized alkaline shift at the interface.
Goethite (

-FeOOH) Suspension
3.1 – 9.6VariableStable during rapid IC: Negligible hydrolysis during fast elution.

(Data synthesized from established stability profiles and surface-promoted hydrolysis studies[4],[5].)

Self-Validating Extraction Protocol for G1P

When extracting G1P from complex biological matrices, fluctuating pH levels and endogenous phosphatases can rapidly degrade your analyte. The following step-by-step methodology incorporates a self-validating feedback loop to guarantee extraction integrity.

Step-by-Step Methodology:

  • Sample Collection & Internal Standard Spike: Extract 100

    
    L of your biological sample. Immediately spike the sample with 10 
    
    
    L of a stable isotopic tracer (e.g.,
    
    
    -G1P).
    • Causality: The isotopic spike acts as an internal control. If the final recovery of the tracer drops below 98%, it alerts you to systemic degradation during the workflow, invalidating the run before false data is reported.

  • Alkaline Quench: Instantly add 100

    
    L of ice-cold 0.2 M 
    
    
    buffer (pH 9.5).
    • Causality: This dual-action step instantly denatures endogenous phosphatases and forces the G1P into its highly stable dianionic form, completely arresting acid-catalyzed hydrolysis[5].

  • Protein Precipitation: Add 400

    
    L of ice-cold LC-MS grade acetonitrile and vortex for 10 seconds.
    
    • Causality: The organic solvent rapidly precipitates denatured proteins, preventing them from clogging the analytical column or slowly hydrolyzing the substrate during autosampler queuing.

  • Centrifugation: Centrifuge the mixture at 14,000

    
     g for 10 minutes at 4°C. Carefully transfer the supernatant to a high-recovery autosampler vial.
    
  • Isocratic IC/HPLC Analysis: Elute the sample using a high-pH mobile phase (e.g., 3.2 mM

    
     / 1.0 mM 
    
    
    at 0.50 mL/min)[5].
    • Self-Validation Check: Calculate the recovery of the

      
      -G1P tracer. A recovery of 
      
      
      98% mathematically validates that the extraction conditions successfully preserved the integrity of the G1P.

Mechanistic and Workflow Visualizations

G1P_DegradationG1Palpha-D-Glucose-1-Phosphate(Stable Dianion at pH 8.0+)AcidAcidic Environment(pH < 5.0)G1P->Acid pH DropProtonatedProtonated Acetal Phosphate(Highly Labile)Acid->Protonated Protonation of Phosphate OxygenHydrolysisHydrolysis(C-O-P Bond Cleavage)Protonated->Hydrolysis Nucleophilic Attack by H2OProductsD-Glucose + Inorganic Phosphate(Degradation Products)Hydrolysis->Products

Mechanistic pathway of acid-catalyzed hydrolysis of alpha-D-Glucose-1-Phosphate.

G1P_WorkflowStep11. Sample + Spike(Add 13C-G1P Tracer)Step22. Alkaline Quench(pH 9.5 Buffer)Step1->Step2 InstantlyStep33. Deproteinization(Cold Acetonitrile)Step2->Step3 DenatureStep44. IC/HPLC Analysis(High-pH Mobile Phase)Step3->Step4 CentrifugeValidationSelf-Validation:Tracer Recovery > 98%Step4->Validation Verify

Self-validating workflow for extracting and quantifying G1P under pH-stabilized conditions.

References

  • [1] Title: (In)Stability? of sugar phosphates - ECHEMI. Source: echemi.com. URL:

  • [4] Title: Effect of microenvironment pH of aluminum hydroxide adjuvant on the chemical stability of adsorbed antigen. Source: PubMed. URL:

  • [2] Title: ALPHA-D-GLUCOSE-1-PHOSPHATE NA2-SALT | 56401-20-8. Source: ChemicalBook. URL:

  • [5] Title: Adsorption, Desorption, and Surface-Promoted Hydrolysis of Glucose-1-Phosphate in Aqueous Goethite (r-FeOOH) Suspensions. Source: Diva-portal.org. URL:

  • [3] Title: Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types. Source: PMC. URL:

troubleshooting low yield in phosphorylase reactions with G1P Na2-salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield with Glucose-1-Phosphate (G1P) Na₂-Salt

Welcome to the Biocatalysis Support Hub. I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your phosphorylase-catalyzed glycosylation is stalling, yielding significantly less product than kinetic models predict.[1]

When working with Glucose-1-Phosphate (G1P) Disodium Salt , low yields are rarely due to a "bad enzyme" alone.[1] They are almost always a result of fighting three invisible enemies: Stoichiometric Miscalculation (Hydration) , Thermodynamic Equilibrium (Phosphate Accumulation) , and Acid Hydrolysis .[1]

This guide deconstructs these failure modes into actionable protocols.

Phase 1: Reagent Integrity & Stoichiometry

The "Hidden Water" Trap

User Question: "I weighed the exact mass of G1P Na₂-salt calculated for a 50 mM solution, but my reaction rate suggests the substrate concentration is much lower. Is the reagent impure?"

Technical Diagnosis: You likely calculated the mass based on the anhydrous molecular weight, but G1P Na₂-salt is highly hygroscopic and typically supplied as a tetrahydrate (


).

If you use the anhydrous MW (~304.1 g/mol ) to weigh out a hydrate (~376.2 g/mol ), you are under-dosing the reaction by approximately 19-20% .[1] This deficit lowers the thermodynamic driving force (


).[1]

Corrective Protocol:

  • Check the CoA: Verify the water content on the Certificate of Analysis (CoA) for your specific lot.

  • Recalculate Mass: Use the formula below to adjust for hydration.

FormFormulaApprox. MW ( g/mol )Correction Factor
Anhydrous

304.101.00
Tetrahydrate

376.161.24

Action: If your protocol calls for 1.0 g of Anhydrous G1P, you must weigh 1.24 g of the Tetrahydrate.

Phase 2: Thermodynamics & Equilibrium

The Phosphate Barrier

User Question: "My reaction starts fast but stops at ~30-40% conversion, even though the enzyme is still active. Adding more enzyme doesn't help."[1]

Technical Diagnosis: Phosphorylases are equilibrium enzymes.[1] They catalyze a reversible reaction:


[1]

As the reaction proceeds, inorganic phosphate (


) accumulates. Because the equilibrium constant (

) for many phosphorylases is near unity (or favors phosphorolysis), high

drives the reverse reaction (degradation of your product), creating a "kinetic trap."[1]

Troubleshooting Workflow (DOT Visualization):

EquilibriumShift Start Reaction Stalls CheckPi Measure [Pi] Accumulation Start->CheckPi HighPi High [Pi] Detected CheckPi->HighPi Conversion < 50% Strategy1 Strategy A: Molar Ratio Shift HighPi->Strategy1 Easiest Fix Strategy2 Strategy B: Phosphate Sequestration HighPi->Strategy2 High Yield Required Outcome Yield Improvement Strategy1->Outcome Push Equilibrium Strategy2->Outcome Pull Equilibrium

Figure 1: Decision tree for overcoming thermodynamic stalling caused by phosphate accumulation.

Corrective Protocols:

Strategy A: The "Push" (Molar Ratio Adjustment) Do not use a 1:1 ratio of G1P to Acceptor. Drive the reaction forward by saturating the system with the cheaper substrate (usually the donor, G1P).

  • Recommendation: Use a 5:1 or 10:1 ratio of G1P:Acceptor.[1] This forces the equilibrium toward product formation according to Le Chatelier’s principle.

Strategy B: The "Pull" (Phosphate Sequestration) Remove


 from the soluble phase to prevent the reverse reaction.
  • Method: Add Magnesium Acetate (

    
    ) or Magnesium Chloride (
    
    
    
    ) in a 1:1 molar ratio to the expected phosphate release.[1]
  • Mechanism:

    
     (Struvite precipitation) or simple 
    
    
    
    precipitation (pH dependent).[1]
  • Warning: Ensure your enzyme is not inhibited by

    
     or the precipitant.[1]
    
Phase 3: pH Sensitivity & Substrate Stability

The Acid Lability Issue

User Question: "I see high background glucose in my negative controls (no enzyme). Is my G1P degrading?"

Technical Diagnosis: Yes. The glycosidic phosphate bond in G1P is acid-labile .[1] At pH < 5.5, G1P hydrolyzes spontaneously into Glucose and Inorganic Phosphate. This has two negative effects:

  • Loss of donor substrate.[1]

  • Generation of

    
     (which inhibits the forward reaction, see Phase 2).
    

Buffer Selection Guide:

pH RangeBuffer SystemSuitability for G1PNotes
< 5.0 Acetate / CitrateCRITICAL RISK Rapid G1P hydrolysis.[1] Avoid unless enzyme strictly requires it.[1]
5.5 - 6.5 MES / Bis-TrisModerate Acceptable for short reactions (< 4h).[1]
6.5 - 7.5 MOPS / HEPES / Phosphate*OPTIMAL High stability.[1] Note: Do not use Phosphate buffer as it inhibits the reaction.
> 8.0 Tris / GlycineGood Stable substrate, but enzyme activity often drops.[1]

Protocol:

  • Switch to MOPS or HEPES (50 mM, pH 7.0).[1]

  • Avoid Acetate buffers.[1]

  • If your enzyme requires low pH (e.g., pH 5.0), lower the temperature to 20°C-25°C to slow spontaneous hydrolysis.[1]

Phase 4: Enzyme Cofactors (The "Dead Enzyme" Check)

User Question: "I am using Glycogen Phosphorylase, but I see zero activity despite optimizing pH and stoichiometry."

Technical Diagnosis: Unlike Sucrose Phosphorylase, Glycogen Phosphorylase (GP) requires a cofactor: Pyridoxal-5'-Phosphate (PLP) (Vitamin B6 derivative).[1] PLP forms a Schiff base with a lysine residue in the active site and is essential for catalysis.[2][3]

  • Commercial GP preparations can lose PLP during purification or storage (becoming the inactive apo-enzyme).[1]

Action: Supplement the reaction buffer with 10-30 µM PLP . If the solution turns slightly yellow, the cofactor is present.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Potassium G1P instead of Sodium G1P? A: Generally, yes. However, check if your specific phosphorylase has a monovalent cation requirement (


 vs 

).[1] Some plant phosphorylases are stimulated by

.[1]

Q: How do I measure yield if G1P and Product are difficult to separate on HPLC? A: Do not measure the sugar directly. Measure the release of Inorganic Phosphate (


)  using a colorimetric assay (e.g., Malachite Green or Molybdate Blue).
  • Caveat: Ensure you subtract the background

    
     present in the G1P starting material (run a "No Enzyme" control).
    

Q: My reaction turns cloudy. Is that bad? A: If you are using Magnesium to precipitate phosphate (Strategy B), cloudiness is good —it means the inhibitor (


) is crashing out.[1] If you are not adding Magnesium, cloudiness might indicate enzyme denaturation or protein aggregation.[1] Spin it down and check the supernatant activity.
References
  • G1P Hydration & Properties

    • Sigma-Aldrich.[1][4][5] "α-D-Glucose 1-phosphate disodium salt hydrate Product Information."

  • Phosphorylase Mechanisms & PLP Dependence

    • Palm, D., et al. (1990).[1] "The phosphorylase family: properties and homology." Essays in Biochemistry.

    • [1]

  • Phosphate Equilibrium & Removal Strategies

    • Nidetzky, B., et al. (1995).[1] "Continuous enzymatic production of glucoconjugates via sucrose phosphorylase."[1] Biotechnology and Bioengineering.

    • [1]

  • Acid Hydrolysis of Sugar Phosphates

    • Bunton, C. A., et al.[1][6] "Hydrolysis of Glucose-1-Phosphate."[1] Journal of Biological Chemistry.

    • (General Reference for Acid Lability kinetics).[1]

Disclaimer: This guide is for research purposes. Always consult the specific MSDS and CoA for your reagent lot.

Sources

improving solubility of alpha-D-Glucose-1-phosphate disodium in cold buffers

Technical Support Center: -D-Glucose-1-Phosphate Disodium ( -G1P)[1][2][3]

Part 1: The Knowledge Base (Mechanistic Insights)[2][3]

To effectively troubleshoot solubility issues with


1

1
The Thermodynamic Barrier (Enthalpy vs. Entropy)

Like many sugar phosphates, the dissolution of

solubility is directly proportional to temperature
  • The Trap: Users often attempt to dissolve the powder directly into

    
     buffers to protect downstream enzymes. At this temperature, the kinetic energy available to break the ionic lattice is insufficient, leading to "kinetic entrapment" where the powder remains suspended but undissolved.
    
The Common Ion Effect (The "Salting Out" Phenomenon)

This is the most overlooked cause of precipitation.

disodium salt

1
  • The Mechanism: If you attempt to dissolve

    
    -G1P in a buffer already high in sodium (e.g., PBS, Sodium Phosphate buffer, or buffers with high NaCl), you trigger the Common Ion Effect.
    
  • The Equation:

    
    .[1]
    
    • If

      
       is high, the maximum soluble 
      
      
      drops drastically to maintain the solubility product constant (
      
      
      ).[1]
    • Result: The solution turns cloudy or forms a white precipitate immediately.

Acid Lability (The Hydrolysis Risk)

While heating aids solubility, it poses a severe risk. The glycosidic phosphate bond in

acid-labile1
  • Critical Rule: Never heat

    
    -G1P if the pH is 
    
    
    . It will hydrolyze into Glucose and Inorganic Phosphate (
    
    
    ), ruining your assay stoichiometry.

Part 2: Troubleshooting Wizard (FAQs)

Q1: My stock solution was clear at room temperature but precipitated when I put it on ice. Is it ruined? A: Likely not. This is a reversible temperature-dependent crystallization.[1]

  • Fix: Briefly warm the tube in your hand or a

    
     water bath and vortex gently. The precipitate should redissolve.
    
  • Prevention: If you must keep it on ice, your working concentration is likely too close to the saturation limit for

    
    . Lower your stock concentration (e.g., from 
    
    
    to
    
    
    ) or keep the stock at RT and only cool the final reaction mixture.

Q2: I am trying to make a 100 mM solution in PBS, but it stays cloudy no matter how long I vortex. A: You are fighting the Common Ion Effect . PBS contains

  • Fix: Do not dissolve G1P powder directly into PBS.

  • Protocol: Dissolve the G1P powder in pure Milli-Q water first to create a concentrated stock (e.g.,

    
    ). Then, dilute this water-based stock into your PBS. This bypasses the initial dissolution energy barrier.
    

Q3: Can I sonicate the solution to speed up dissolution? A: Yes, but with caution.

  • Risk: Ultrasonic baths generate localized heat and can create free radicals.

  • Protocol: Use short bursts (5-10 seconds) and ensure the tube is floating in an ice-water slurry to prevent overheating, especially if your buffer pH is acidic.

Q4: My calculations for weighing seem off. The solution is less concentrated than expected. A: Check the hydration state of your raw material.[2]

  • The Trap:

    
    -G1P Disodium is commonly supplied as a Tetrahydrate  (
    
    
    ).[1]
  • Math Check:

    • Anhydrous MW:

      
      [1]
      
    • Tetrahydrate MW:

      
      [1]
      
    • Impact: If you use the anhydrous MW to calculate mass but weigh out the tetrahydrate, your solution will be

      
       less concentrated than intended.
      

Part 3: Validated Experimental Protocols

Protocol A: The "Cold-Stabilized" Stock Preparation (Recommended)

Use this method for enzymatic assays (e.g., Phosphorylase a/b) requiring high reproducibility.[1]

Reagents:

  • 
    -D-Glucose-1-phosphate Disodium Salt (Check bottle for hydrate form).[1]
    
  • Ultrapure Water (Type 1,

    
    ).[1]
    
  • 
     Syringe Filter (PES or PVDF).[1]
    

Step-by-Step:

  • Calculation: Calculate mass based on the exact molecular weight on the vendor label.

  • Primary Dissolution (The "Water First" Rule):

    • Weigh the powder into a sterile tube.

    • Add 80% of the final target volume using Room Temperature (

      
      )  water.
      
    • Note: Do not use cold buffer here.

  • Mixing: Vortex vigorously or use a magnetic stir bar. If the concentration is

    
    , the solution may be endothermic (cool down); warm the vessel with your hands to maintain RT.
    
  • pH Adjustment (Optional but Critical):

    • Check pH.[3] If strictly necessary for the stock, adjust pH to

      
       using dilute NaOH.
      
    • Warning: Avoid low pH.

  • Final Volume: Add water to reach the final target volume.

  • Filtration: Pass through a

    
     filter.[3][4][5][6] This removes microscopic nucleation sites that trigger precipitation at cold temperatures.
    
  • Storage: Aliquot and store at

    
    .
    
    • Usage: Thaw at RT, verify clarity, then place on ice.

Table 1: Solubility Limits (Empirical Estimates)
Solvent ConditionTemperatureEst. Max SolubilityRisk Factor
Pure Water


Low
Pure Water


Moderate (Viscosity increases)
PBS (1x)


Moderate (Common Ion)
PBS (1x)


High (Precipitation likely)

Part 4: Visualization (Decision Logic)[1][2][3]

Diagram 1: Troubleshooting Solubility Issues

Caption: Logic flow for diagnosing and resolving G1P precipitation events.

G1P_TroubleshootingStartIssue: Solution is Cloudyor PrecipitatedCheckTempCheck TemperatureStart->CheckTempIsColdCondition: 4°CCheckTemp->IsColdIs it on Ice?CheckBufferCheck Buffer CompositionHighSaltCommon Ion EffectCheckBuffer->HighSaltHigh Na+? (PBS/NaCl)LowpHAcid InstabilityCheckBuffer->LowpHpH < 6.0?WarmUpAction: Warm to 25°C& VortexIsCold->WarmUpYesSolvedResolved:Temp-dependent solubility limitWarmUp->SolvedClear?NotSolvedNotSolvedWarmUp->NotSolvedStill Cloudy?NotSolved->CheckBufferDiluteMake High Conc. Stockin Water, then diluteHighSalt->DiluteSolutionHydrolysisCheck for Hydrolysis(Free Phosphate Assay)LowpH->HydrolysisRisk

Diagram 2: Optimal Preparation Workflow

Caption: Step-by-step protocol to minimize precipitation risks during stock preparation.

G1P_PrepStep11. Weigh Powder(Check Hydrate!)Step22. Add Water(Room Temp)Step1->Step2Step33. Dissolve(Vortex/Stir)Step2->Step3WarningAVOID:Direct addition tocold buffersStep2->WarningStep44. Filter(0.22 µm)Step3->Step4Step55. Chill/Freeze(Storage)Step4->Step5

References

  • Cori, C. F., et al. (1937).[7] "The Isolation and Synthesis of Glucose-1-Phosphoric Acid." Journal of Biological Chemistry, 121, 465.[7] (Foundational work on G1P stability and synthesis).

  • PubChem. (n.d.). Glucose-1-phosphate disodium salt - Compound Summary. National Library of Medicine. Retrieved March 3, 2026, from [Link][1]

  • Wolfrom, M. L., & Pletcher, D. E. (1941).[1] "The Structure of the Cori Ester." Journal of the American Chemical Society, 63(4), 1050–1053. (Structural confirmation and acid lability data).

minimizing phosphate migration in alpha-D-Glucose-1-phosphate solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, formulation, and stability optimization of Alpha-D-Glucose-1-Phosphate (G1P).

As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the biochemical nuances of G1P. G1P is a critical, high-energy intermediate in glycogenesis and glycogenolysis. However, its thermodynamic properties make it highly susceptible to phosphate migration (isomerization to Glucose-6-Phosphate, G6P) and acid-catalyzed hydrolysis. This guide provides the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your G1P solutions.

SECTION 1: Core Troubleshooting Guide (Mechanisms & Causality)

Issue 1: Spontaneous Conversion of G1P to G6P (Phosphate Migration)

  • Symptom: Analytical assays (e.g., NMR or coupled enzymatic assays) reveal a time-dependent accumulation of G6P in your G1P stock solutions.

  • Causality: The isomerization of G1P to G6P is thermodynamically favored. The standard free energy of hydrolysis (

    
    ) for the hemiacetal phosphate of G1P is -20.9 kJ/mol, whereas the primary ester of G6P is only -13.8 kJ/mol[1]. This creates a highly exergonic drive (
    
    
    
    kJ/mol) toward G6P[2]. While spontaneous non-enzymatic migration is slow at cold temperatures, trace contamination by Phosphoglucomutase (PGM)—often present in cellular extracts or introduced via microbial growth—rapidly catalyzes this conversion via a glucose-1,6-bisphosphate intermediate[3].
  • Resolution: PGM activity is strictly dependent on divalent cations, specifically Mg²⁺[3]. Supplementing your storage buffers with a chelating agent (1–5 mM EDTA) strips the necessary Mg²⁺ cofactors, effectively halting enzymatic migration.

Issue 2: Loss of G1P and Accumulation of Free Inorganic Phosphate (Hydrolysis)

  • Symptom: High levels of orthophosphate (Pi) and free glucose detected in the solution.

  • Causality: G1P is an acid-labile Cori ester[4]. Under acidic conditions (pH < 6.0), the oxygen atom of the C1-phosphate is protonated. This transforms the phosphate into an excellent leaving group, leading to the formation of a resonance-stabilized oxocarbenium ion that is rapidly attacked by water, cleaving the glycosidic bond[5].

  • Resolution: Strictly control the pH of the microenvironment. Formulate G1P in neutral to slightly alkaline buffers (pH 7.4–8.0) with strong buffering capacity (e.g., HEPES or Tris). Never use acetate or citrate buffers for G1P storage.

SECTION 2: Mechanistic Visualization

The following diagram illustrates the two primary degradation pathways of G1P and the targeted interventions required to block them.

G1P_Stability G1P Alpha-D-Glucose-1-Phosphate (G1P) Hydrolysis Acid-Catalyzed Hydrolysis G1P->Hydrolysis pH < 6.0 Migration Enzymatic Migration (PGM) G1P->Migration Trace PGM + Mg2+ Glucose Free Glucose + Pi Hydrolysis->Glucose G6P Glucose-6-Phosphate (G6P) Migration->G6P Int_pH Intervention: pH 7.4 - 8.0 Int_pH->Hydrolysis Blocks Int_EDTA Intervention: 1-5 mM EDTA Int_EDTA->Migration Blocks

Pathways of G1P degradation and targeted interventions to maintain stability.

SECTION 3: Standard Operating Procedure (SOP) for G1P Formulation

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . By isolating the pH adjustment step from the dissolution step, we eliminate the risk of transient acid-catalyzed hydrolysis.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES or Tris buffer solution.

  • pH Adjustment (Critical Validation Step): Adjust the buffer pH to 7.5 using NaOH or HCl before adding the G1P. Causality: Adjusting the pH after G1P is dissolved risks exposing the acid-labile C1-phosphate bond to transient, localized pockets of concentrated acid from the pipette tip, inducing immediate, irreversible hydrolysis.

  • Chelator Addition: Add EDTA (disodium salt) to achieve a final concentration of 2 mM. Stir until completely dissolved.

  • G1P Dissolution: Slowly add the required mass of G1P (typically the dipotassium or disodium salt) to the pH-stabilized buffer. Stir gently. Do not apply heat to accelerate dissolution.

  • Sterilization: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile, endotoxin-free container.

  • Aliquoting & Storage: Divide the solution into single-use aliquots to prevent freeze-thaw degradation. Store at -20°C for long-term stability (>6 months) or 2–8°C for short-term use (<1 week).

SECTION 4: Quantitative Data & Environmental Parameters

Summarized below are the critical parameters required to minimize phosphate migration and hydrolysis in G1P solutions.

ParameterOptimal RangeCritical ThresholdMechanistic Rationale
pH 7.4 – 8.0< 6.0 (Highly Labile)Prevents protonation of the hemiacetal phosphate oxygen, blocking oxocarbenium ion formation and subsequent hydrolysis[5].
Temperature -20°C (Storage)> 37°CHigh thermal energy accelerates both non-enzymatic phosphate migration and spontaneous hydrolysis[6].
Divalent Cations 0 mM (Free)> 0.1 mM (Mg²⁺)Mg²⁺ is an obligatory cofactor for Phosphoglucomutase (PGM). Chelation via EDTA ensures any trace PGM remains inactive[3].
Buffer Type HEPES, TrisAcetate, CitrateAmine/sulfonic acid buffers maintain neutral/alkaline pKa without introducing acidic microenvironments.

SECTION 5: Frequently Asked Questions (FAQs)

Q: Can I autoclave my G1P solutions to ensure sterility? A: No. Autoclaving utilizes high heat (121°C) and pressure, which provides enough activation energy to rapidly cleave the high-energy glycosidic phosphomonoester bond[6]. Always use 0.22 µm sterile filtration instead.

Q: I am using a sterile, pH 7.5 buffer, but I still see G1P converting to G6P over a few weeks at room temperature. Why? A: Even in the absence of enzymes, non-enzymatic phosphate migration can occur due to the thermodynamic instability of G1P relative to G6P (


 kJ/mol)[2]. Room temperature provides sufficient thermal energy over prolonged periods to overcome the activation barrier for intramolecular phosphoryl transfer. Always store solutions at -20°C.

Q: How can I accurately quantify the purity of my G1P solution and check for G6P contamination? A: The most robust method is a coupled enzymatic assay. First, add Glucose-6-Phosphate Dehydrogenase (G6PDH) and NADP⁺ to your sample; this will consume any contaminating G6P and generate a baseline NADPH absorbance at 340 nm. Then, add Phosphoglucomutase (PGM) and Mg²⁺ to convert the remaining G1P to G6P, yielding a second, distinct spike in NADPH[7]. Alternatively, High-Performance Anion-Exchange Chromatography (HPAEC) can resolve the two isomers.

References

  • Biochemistry - Glycogenolysis. StatPearls - NCBI Bookshelf. Available at: [Link]

  • A Trojan horse transition state analogue generated by MgF3− formation in an enzyme active site. PMC - National Institutes of Health. Available at: [Link]

  • The standard free energy of hydrolysis of glucose-1-phosphate. Prepp. Available at: [Link]

  • Adsorption, Desorption, and Surface-Promoted Hydrolysis of Glucose-1-Phosphate in Aqueous Goethite Suspensions. Diva-Portal. Available at: [Link]

  • β-Phosphoglucomutase (βPGM-EP) Assay Procedures. Kikkoman Biochemifa. Available at: [Link]

Sources

Technical Support Center: Extending the Shelf Life of α-D-Glucose-1-Phosphate (α-G1P) Na₂-Salt Aqueous Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and detailed protocols for preparing and storing aqueous solutions of α-D-Glucose-1-phosphate disodium salt (α-G1P), a critical intermediate in carbohydrate metabolism.[1][2][3] Our goal is to help you mitigate degradation and ensure the stability and efficacy of your experimental reagents.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of α-G1P solutions.

Q1: What are the primary causes of degradation for α-G1P in an aqueous solution?

A1: The degradation of α-G1P in water is primarily driven by two mechanisms:

  • Chemical Hydrolysis: The phosphate ester bond in α-G1P is susceptible to cleavage by water, a reaction known as hydrolysis.[4][5][6] This process, which splits the molecule into glucose and inorganic phosphate, is accelerated by non-neutral pH and elevated temperatures.[4][7] Notably, glucose-1-phosphate is considered more chemically labile than other sugar phosphates like glucose-6-phosphate.[8]

  • Microbial Contamination: Aqueous solutions containing sugars and phosphates are ideal growth media for bacteria, fungi, and yeast.[9] These microorganisms can consume α-G1P as a nutrient source or secrete enzymes, such as phosphatases, that actively catalyze its degradation.[4][8]

Q2: My α-G1P is the disodium salt. Does this improve its stability?

A2: Using the disodium salt form of α-G1P primarily enhances its solubility and ease of handling in the lab.[1][2] While the free acid form of α-G1P is prone to instability, the salt form is more stable for storage as a dry powder.[2] However, once dissolved in water, it is still subject to the same degradation pathways of hydrolysis and microbial action. The key to long-term stability lies in controlling the conditions of the solution itself.

Q3: What is the optimal pH for storing α-G1P solutions?

A3: Phosphate esters generally exhibit their maximum stability in a near-neutral pH range.[4][8] Both acidic and basic conditions can catalyze the hydrolysis of the P-O-C bond.[4] For α-G1P, maintaining a pH between 6.5 and 7.5 is recommended to minimize the rate of chemical hydrolysis. While some enzymatic reactions involving α-G1P occur at slightly higher pH, long-term storage should be at or near neutral pH.[10]

Q4: What temperature should I store my α-G1P solutions at?

A4: Temperature is the single most critical factor in preventing the degradation of glucose-based solutions.[7]

  • Long-Term Storage: For storage lasting weeks to months, freezing at -20°C or below is strongly recommended.[8] This dramatically slows both the rate of chemical hydrolysis and halts all microbial growth.

  • Short-Term Storage: For solutions that will be used within a few days, refrigeration at 2-8°C is acceptable, provided the solution is sterile.

Q5: Is it better to prepare one large stock solution or multiple small aliquots?

A5: It is always best practice to divide a stock solution into smaller, single-use aliquots before freezing.[8] This strategy avoids repeated freeze-thaw cycles. Each cycle can introduce temperature fluctuations that may accelerate degradation and increases the risk of introducing microbial contamination into the entire stock.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered with α-G1P solutions.

Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or poor results in enzymatic assays. 1. Degradation of α-G1P: The actual concentration of the substrate is lower than expected due to hydrolysis. 2. Microbial Contamination: Microbes or their enzymatic byproducts are interfering with the assay.1. Prepare a fresh stock solution: Use the protocol below for preparing a stabilized solution. 2. Verify sterility: Plate a small amount of the solution on a non-selective nutrient agar plate to check for microbial growth. 3. Use aliquots: Thaw a new, single-use aliquot for each experiment to ensure consistent starting material.
Visible cloudiness or precipitate in the solution after thawing. 1. Microbial Growth: The solution was not sterile, and bacteria or fungi have grown during storage or thawing.[9][11] 2. pH Shift: The pH of an unbuffered solution may have shifted, causing precipitation of the salt or degradation products.1. Discard the solution immediately: Do not attempt to use a contaminated solution. 2. Implement sterile filtration: Use a 0.22 µm filter during preparation to remove microbial contaminants.[12][13][14] 3. Use a buffer: Prepare the solution in a suitable biological buffer (e.g., HEPES, Tris) at a neutral pH.
The measured pH of my stock solution has decreased after storage. 1. Hydrolysis: The hydrolysis of the phosphate ester bond releases phosphoric acid, which will lower the pH of an unbuffered solution.[5] 2. CO₂ Absorption: If not sealed tightly, the solution can absorb atmospheric CO₂, forming carbonic acid.1. Use a buffered solution: A buffer will resist these pH changes.[15] 2. Ensure proper sealing: Use vials with tight-fitting caps (e.g., with O-rings) and consider flushing the headspace with an inert gas like nitrogen or argon before sealing for very long-term storage.
Troubleshooting Workflow Diagram

G start Problem: Inconsistent Assay Results with α-G1P Solution check_storage Was the solution stored at -20°C or below in single-use aliquots? start->check_storage check_sterility Was the solution sterile-filtered (0.22 µm) upon preparation? check_storage->check_sterility Yes sol_degraded High Likelihood of Degradation (Hydrolysis and/or Contamination) check_storage->sol_degraded No check_buffer Was the solution prepared in a buffer at neutral pH (6.5-7.5)? check_sterility->check_buffer Yes check_sterility->sol_degraded No check_buffer->sol_degraded No prepare_new Action: Prepare a new, stabilized stock solution using Protocol 1. check_buffer->prepare_new Yes (Old stock may be exhausted. Prepare fresh.) sol_degraded->prepare_new

Caption: Troubleshooting workflow for α-G1P solution instability.

Experimental Protocols & Methodologies
Protocol 1: Preparation of a Stabilized α-G1P Stock Solution (100 mM)

This protocol details the steps for creating a sterile, buffered stock solution optimized for long-term stability.

Materials:

  • α-D-Glucose-1-phosphate disodium salt tetrahydrate (FW: 376.16 g/mol )

  • High-purity, nuclease-free water

  • 1 M HEPES buffer stock, pH 7.0, sterile-filtered

  • Calibrated pH meter

  • Sterile 0.22 µm syringe filter unit[12][13]

  • Sterile conical tubes and microcentrifuge tubes

  • Sterile pipettes and tips

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 100 mM solution, weigh out 376.16 mg of α-G1P disodium salt tetrahydrate.

  • Initial Dissolution: In a sterile conical tube, dissolve the α-G1P powder in approximately 8 mL of high-purity water. Mix gently by inversion until fully dissolved.

  • Buffering: Add 1 mL of the 1 M HEPES stock solution (pH 7.0) to achieve a final buffer concentration of 100 mM. Rationale: A buffer is critical to prevent pH shifts from hydrolysis or CO₂ absorption, which would accelerate degradation.[15]

  • pH Adjustment: Check the pH of the solution using a calibrated pH meter. If necessary, adjust to pH 7.0 using dilute, sterile NaOH or HCl. Do not use phosphate-based buffers, as this can interfere with assays that measure phosphate release.

  • Final Volume: Adjust the final volume to 10 mL with high-purity water.

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. Rationale: This step removes any potential bacterial or fungal contaminants, which is a primary cause of reagent degradation. Autoclaving is not an option as it can degrade heat-labile components like α-G1P.[9][12]

  • Aliquoting: Immediately dispense the sterile stock solution into sterile, clearly labeled, single-use microcentrifuge tubes (e.g., 100 µL aliquots). Rationale: Aliquoting prevents contamination of the main stock and avoids damaging freeze-thaw cycles.[8]

  • Storage: Immediately place the aliquots in a -20°C or -80°C freezer for long-term storage.

Workflow for Preparing a Stable α-G1P Stock Solution

G cluster_prep Preparation cluster_sterile Sterilization & Aliquoting weigh 1. Weigh α-G1P Powder dissolve 2. Dissolve in High-Purity Water weigh->dissolve add_buffer 3. Add Buffer (e.g., HEPES) dissolve->add_buffer adjust_ph 4. Adjust to pH 7.0 add_buffer->adjust_ph final_vol 5. Adjust to Final Volume adjust_ph->final_vol filter 6. Sterile Filter (0.22 µm) final_vol->filter aliquot 7. Dispense into Single-Use Aliquots filter->aliquot storage 8. Store Immediately at ≤ -20°C aliquot->storage

Caption: Workflow for preparing a stable α-G1P stock solution.

Degradation Pathways and Mitigation Strategies

The stability of your α-G1P solution is a balance between preventing chemical and biological degradation.

Primary Degradation Pathways

G cluster_chem Chemical Degradation cluster_bio Biological Degradation aG1P α-G1P Solution hydrolysis Hydrolysis (P-O-C Bond Cleavage) aG1P->hydrolysis microbes Microbial Contamination (Bacteria, Fungi) aG1P->microbes chem_products Glucose + Inorganic Phosphate hydrolysis->chem_products catalyst1 Catalyzed By: - Non-neutral pH - High Temperature hydrolysis->catalyst1 bio_products Metabolic Byproducts + Cell Mass microbes->bio_products catalyst2 Catalyzed By: - Presence of Nutrients - Non-sterile Conditions microbes->catalyst2

Caption: Primary degradation pathways for α-G1P in aqueous solution.

Summary of Mitigation Strategies
ParameterRecommendationRationale
pH Maintain at 6.5 - 7.5 using a non-phosphate buffer.Minimizes the rate of acid- and base-catalyzed hydrolysis of the phosphate ester bond.[4]
Temperature Store long-term at -20°C or below . Store short-term (1-3 days) at 2-8°C .Low temperatures significantly reduce the rate of all chemical reactions, including hydrolysis.[4][7] Freezing also prevents microbial growth.
Sterility Prepare solutions using aseptic technique and pass through a 0.22 µm sterile filter .Removes bacteria and fungal spores, which can metabolize α-G1P or secrete phosphatases that degrade it.[9][13]
Storage Format Freeze solutions in single-use aliquots .Prevents contamination of the entire stock and avoids the damaging effects of repeated freeze-thaw cycles.[8]
Water Quality Use high-purity, nuclease-free, sterile water .Prevents the introduction of enzymatic or chemical contaminants that could degrade the reagent.

By implementing these best practices, you can significantly extend the shelf life and ensure the reliability of your α-D-Glucose-1-phosphate solutions, leading to more accurate and reproducible experimental outcomes.

References
  • Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions - Benchchem. (n.d.).
  • Sterile Lab Media Filtration & Cultureware - Merck. (n.d.).
  • Lyophilized vs. Liquid Biochemical Reagents: Storage and Stability - Patsnap Synapse. (2025, May 9).
  • Oxidative Degradation of Phosphate Esters: A S L E Transactions - Taylor & Francis. (2008, March 25).
  • How to store laboratory chemical reagents? (2021, December 9).
  • Factors controlling glucose formation in the liver. - CABI Digital Library. (n.d.).
  • Sterile Filtration and Clarification - Membrane Solutions. (n.d.).
  • (In)Stability? of sugar phosphates - ECHEMI. (n.d.).
  • Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis - Brieflands. (2024, September 14).
  • Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups - Journal of Applied Organometallic Chemistry. (n.d.).
  • Solutions for lab scale sterile filtration and clarification - Cytiva. (2024, May 30).
  • Antimicrobial - Wikipedia. (n.d.).
  • Sterile Filtration and Bioburden Control for the Processing of Biologics. (n.d.).
  • Exploring Sterile Filtration in Biotech and Pharmaceuticals - Kings Research. (2024, January 16).
  • α-D-Glucose-1-phosphate disodium salt tetrahydrate - Chem-Impex. (n.d.).
  • Tips to Maximize The Effectiveness Of Laboratory Reagents - Medi-Products. (2023, February 2).
  • How to Monitor and Maintain Phosphate Ester Fluids - Fluitec. (2020, September 24).
  • α-D-Glucose-1-phosphate | Biochemical Assay Reagents | MedChemExpress. (n.d.).
  • On the stability of D-glucose in aqueous phosphate buffer: A 13 C NMR investigation with singly 13 C-labeled isotopomers - Morressier. (2013, September 12).
  • The Hydrolysis of Glucose 1-Phosphate by Rat-Liver Extracts - Portland Press. (n.d.).
  • Temperature: the single most important factor for degradation of glucose fluids during storage - PubMed. (2004, July 15).
  • Phosphate Esters: Chemistry and Properties - P2 InfoHouse. (n.d.).
  • Long-term preservation of dried phosphofructokinase by sugars and sugar/zinc mixtures. (n.d.).
  • The chemical equation for the hydrolysis of glucose-1-phosphate to form g.. - Filo. (2024, February 27).
  • Effect of pH on the stability of hexokinase and glucose 6-phosphate dehydrogenase. (n.d.).
  • The effect of pH on glycolysis and phosphofructokinase activity in cultured cells and synaptosomes - PubMed. (n.d.).
  • Chemical Reagents: The key to accurate and safe experiments in the laboratory. (2024, September 10).
  • D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars - Journal of the Chemical Society C - RSC Publishing. (n.d.).
  • Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types - PMC. (n.d.).
  • On the stability of nucleoside diphosphate glucose metabolites: implications for studies of plant carbohydrate metabolism | Journal of Experimental Botany | Oxford Academic. (2017, June 13).
  • Hydrolysis of glucose 1-phosphate, but not fructose 6-phosphate, is... - ResearchGate. (n.d.).
  • Operational stability of immobilized sucrose phosphorylase: Continuous production of α-glucose-1-phosphate at elevated temperatures | Request PDF - ResearchGate. (2025, August 7).
  • Antimicrobial agents and microbial ecology - PMC. (n.d.).
  • Thermal decomposition of specifically phosphorylated D-glucoses and their role in the control of the Maillard reaction - PubMed. (2003, May 21).
  • a- D -Glucose 1-phosphate = 97 56401-20-8 - Sigma-Aldrich. (n.d.).
  • Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. (2024, August 9).
  • Thermal Properties of Freeze-Concentrated Sugar-Phosphate Solutions. (2014, March 12).
  • Natural and Bio-based Antimicrobials: A Review - ACS Publications. (2018, September 4).
  • Storing Polyphosphates - eKonomics. (n.d.).
  • Preservation of dried liposomes in the presence of sugar and phosphate - PubMed - NIH. (2004, March 9).
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (2025, March 25).
  • α-D-Glucose-1-phosphate (sodium salt hydrate) - Cayman Chemical. (n.d.).
  • Cryoprotectant Tissue Storage Solutions - SciSpace. (n.d.).
  • Glucose 1-phosphate | chemical compound - Britannica. (n.d.).
  • alpha-D-Glucose-1-phosphate disodium salt tetrahydrate, 98% 5 g | Buy Online - Thermo Fisher Scientific. (n.d.).

Sources

removing inorganic phosphate impurities from glucose-1-phosphate preparations

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Inorganic Phosphate (Pi) Impurities from Glucose-1-Phosphate (G1P)

Document ID: TS-G1P-004 | Version: 2.1 | Status: Active

Introduction: The "Hidden" Equilibrium

As a Senior Application Scientist, I often see researchers struggle with Glucose-1-Phosphate (G1P) purity. Whether you are synthesizing G1P via phosphorolysis (using starch/sucrose phosphorylase) or chemical methods, inorganic phosphate (Pi) is the most persistent impurity.

The Core Challenge: The synthesis of G1P is typically an equilibrium reaction.



Because the 

is near zero, unreacted phosphate is almost always present. Furthermore, G1P is an acid-labile hemiacetal phosphate . If you use standard acidic methods to detect the phosphate impurity, you will hydrolyze your product, creating more phosphate during the measurement. This guide addresses both the purification and the "false failure" diagnosis.

Module 1: Diagnosis & Detection

How do I know if my purification actually failed?

The "False Positive" Trap

User Question: "I purified my G1P, but the Fiske-Subbarow (Molybdate) assay still shows high inorganic phosphate. Did my column fail?"

Scientist’s Analysis: Not necessarily. Standard phosphate assays (Molybdate/Malachite Green) use strong sulfuric or hydrochloric acid.

  • Fact: The glycosidic bond in G1P (C1–O–P) is significantly more labile than the ester bond in Glucose-6-Phosphate (C6–O–P).

  • Result: The assay acid hydrolyzes your G1P, releasing Pi. You are measuring your product as an impurity.

Recommended Diagnostic Protocols
Assay TypeSuitabilityMechanismNotes
Standard Molybdate 🔴 Avoid Acid-based colorimetricHydrolyzes G1P; causes false positives.
Modified Marsh 🟡 Caution Low-acid / Low-temp extractionCan be used if performed at 4°C with rapid reading.
Enzymatic Coupled (Pi) 🟢 Recommended Sucrose Phosphorylase + PGMConverts Pi + Sucrose

G1P + Fructose.[1] Measures Pi specifically at neutral pH.
HPLC-IC 🟢 Gold Standard Anion Exchange ConductivityPhysically separates G1P and Pi peaks before detection.

Module 2: Purification Strategies

Selecting the right workflow based on impurity load.

Strategy A: Magnesium-Ammonium Precipitation (The "Struvite" Method)

Best for: High Pi loads (>10%) or crude lysates.

Logic: Inorganic phosphate forms an insoluble salt with Magnesium and Ammonium at alkaline pH (Struvite,


). G1P-Magnesium salts are generally soluble.

Protocol:

  • Adjust pH: Bring G1P solution to pH 8.5–9.0 using

    
    .
    
  • Add Magnesium: Add

    
     to a slight molar excess relative to the estimated Pi.
    
  • Incubate: Stir gently at 4°C for 30 minutes. White precipitate (Struvite) will form.

  • Filter: Remove precipitate via 0.2

    
     filtration.
    
  • Finish: The supernatant contains G1P. Proceed to Strategy B for desalting/polishing.

Strategy B: Anion Exchange Chromatography

Best for: High purity requirements (>98%) and removing trace Pi.

Logic: While both G1P and Pi are anions, they have distinct charge densities. At neutral pH, Pi exists as a mix of


 and 

. G1P is also charged but interacts differently with quaternary amine resins (e.g., DEAE or Q-Sepharose) due to the bulky glucose moiety.

The Workflow (DOT Visualization):

G1P_Purification cluster_legend Elution Order (Typical Anion Exchange) Input Crude G1P (Contains Pi) Condition 1. Equilibration (Resin: Cl- or Formate form) Input->Condition Load 2. Load Sample (pH 7.0 - 8.0) Condition->Load Wash 3. Wash (Remove neutral sugars) Load->Wash Unbound Impurities Elute 4. Gradient Elution (LiCl or Ammonium Formate) Wash->Elute Linear Gradient Fraction Fraction Analysis (Identify G1P vs Pi) Elute->Fraction Pool Pure G1P Fraction->Pool Peak 1 (Sugar Phosphate) Waste Waste Fraction->Waste Peak 2 (Inorganic Pi) Legend 1. Neutral Sugars (Void) 2. G1P (Low Salt) 3. Pi (High Salt)

Figure 1: Anion Exchange Workflow.[2] Note that Sugar Phosphates typically elute before inorganic phosphate due to lower charge density at neutral pH.

Module 3: Troubleshooting & FAQs

Q1: My G1P yield is low after crystallization. Where did it go?

Diagnosis: You likely attempted to crystallize as a Magnesium or Calcium salt, or the pH was incorrect. The Fix:

  • G1P is best crystallized as a Dipotassium salt (

    
    ).
    
  • Protocol:

    • Elute G1P from the ion exchange column.

    • Convert to Potassium form (using cation exchange resin in

      
       form if necessary).
      
    • Concentrate the solution.

    • Add Glacial Acetic acid to pH 8–9 (buffer zone).

    • Slowly add Methanol or Ethanol (up to 2 volumes).

    • 
       crystallizes; Pi salts often remain soluble in the alcohol supernatant if concentration is controlled [1].
      
Q2: Can I use Silica-based columns?

Answer: Generally, no. Silica dissolves at high pH, and G1P is acid-labile at low pH. Recommendation: Use Polymer-based resins (e.g., Polystyrene-divinylbenzene functionalized with quaternary amines). They are stable across the pH 4–10 range required for this separation.

Q3: Why is my "Pure" G1P hydrolyzing in storage?

Diagnosis: Trace acid or phosphatase contamination. The Fix:

  • Storage pH: Ensure the final pellet/solution is stored at pH > 7.0. G1P is stable in alkaline conditions.

  • Drying: Lyophilize as the Dipotassium salt. Avoid the free acid form (

    
    ), which auto-catalyzes its own hydrolysis.
    

References

  • McCready, R. M., & Hassid, W. Z. (1944). The Preparation and Purification of Glucose 1-Phosphate by the Aid of Ion Exchange Adsorbents. Journal of the American Chemical Society.

  • NREL Technical Report. (2004). Kinetics of Glucose Decomposition During Dilute-Acid Hydrolysis. (Demonstrates acid lability kinetics relevant to G1P diagnosis).

  • Tedsco, J. et al. (1969). Determination of inorganic phosphate in the presence of labile organic phosphates. Analytical Biochemistry. (Methodology for avoiding false positives).

  • Kitaoka, M. et al. (1998). Enzymatic Assay of Inorganic Phosphate with Use of Sucrose Phosphorylase. Applied and Environmental Microbiology.

Sources

temperature sensitivity of alpha-D-Glucose-1-phosphate during enzymatic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enzymatic Synthesis of


-D-Glucose-1-Phosphate 
Topic:  Temperature Sensitivity & Thermal Management
Ticket ID:  G1P-THERM-001
Responder:  Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for carbohydrate synthesis. You are likely here because your yield of


-D-Glucose-1-phosphate (

-G1P) is inconsistent, or you are observing product degradation during scale-up.

While


-G1P is a robust metabolic intermediate, its synthesis via Sucrose Phosphorylase (SPase)  or Glucan Phosphorylase  is governed by a tight thermal window. The challenge is rarely the stability of the G1P molecule itself (which is stable at neutral pH up to moderate temperatures), but rather the thermodynamic equilibrium  of the reversible reaction and the thermal inactivation  of the biocatalyst.

This guide moves beyond basic protocols to explain the why and how of thermal management, ensuring your data is reproducible and your yields are maximized.

Part 1: The Thermal Landscape (Mechanistic Insight)

To troubleshoot effectively, you must visualize the competing forces in your reaction vessel. High temperature increases the kinetic rate (


) of the enzyme but simultaneously risks shifting the equilibrium (

) and promoting non-enzymatic hydrolysis if pH is not controlled.
Visualizing the Reaction Pathway

The following diagram illustrates the synthesis of


-G1P from Sucrose and the specific thermal stress points where the process typically fails.

G1P_Synthesis Sucrose Sucrose (Substrate) Complex Glucosyl-Enzyme Intermediate Sucrose->Complex Binding (ΔS driven) Pi Inorganic Phosphate (Pi) Pi->Complex Binding (ΔS driven) Enzyme Sucrose Phosphorylase (SPase) Enzyme->Enzyme Denaturation (>45-55°C) G1P α-D-Glucose-1-Phosphate (Product) Complex->G1P Phosphorolysis (Reversible) Fructose Fructose (Byproduct) Complex->Fructose Phosphorolysis (Reversible) Hydrolysis Hydrolysis Products (Glucose + Pi) G1P->Hydrolysis Acid Hydrolysis (High T + Low pH)

Figure 1: Reaction scheme showing the reversible phosphorolysis of sucrose. Note that high temperatures can denature the enzyme and, if pH drops, catalyze the hydrolysis of the G1P phosphoester bond.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction yield plateaus at ~40% conversion even though I run it at the enzyme's optimal temperature (45°C). Why?

Diagnosis: Thermodynamic Equilibrium Limitation. Explanation: The SPase reaction is reversible. The equilibrium constant (


) for sucrose phosphorolysis is typically around 15–40 depending on conditions, but accumulation of Fructose (byproduct) promotes the reverse reaction (Synthesis of Sucrose).
The Thermal Factor:  While raising the temperature to 45°C increases the speed to reach equilibrium, it does not significantly shift the equilibrium position to favor G1P.
Solution: 
  • Mass Action: Use a molar excess of Phosphate (Pi) relative to Sucrose (e.g., 2:1 ratio).

  • Temperature Tweak: If using a mesophilic enzyme (e.g., Leuconostoc mesenteroides), lower the temp to 30°C . While slower, the enzyme remains stable longer, preventing "thermal exhaustion" before equilibrium is reached.

Q2: I used heat inactivation (95°C for 5 min) to stop the reaction, but my HPLC shows high free Glucose and Phosphate instead of G1P.

Diagnosis: Acid-Catalyzed Thermal Hydrolysis. Explanation:


-G1P contains a glycosidic phosphoester bond that is acid-labile.
  • The Trap: Many buffers (like Tris) have a high temperature coefficient (

    
    ). A Tris buffer set to pH 7.0 at 25°C can drop to pH ~5.0 at 95°C.
    
  • The Result: High Heat + Acidic pH = Rapid hydrolysis of G1P into Glucose and Pi. Solution:

  • Buffer Choice: Use MOPS or HEPES (lower

    
    ) instead of Tris.
    
  • Alternative Quench: Stop the reaction by filtering out the enzyme (10 kDa cutoff spin filter) or adding EDTA (if the enzyme is metal-dependent) rather than boiling.

Q3: Can I use thermophilic enzymes to speed up production?

Diagnosis: Feasible, but requires specific sourcing. Explanation: Yes. SPase from Thermoanaerobacterium thermosaccharolyticum has an optimum of 55°C and a melting temp (


) of 79°C.
Benefit:  Higher temperatures improve the solubility of substrates (Sucrose/Phosphate), allowing you to run reactions at higher concentrations (e.g., 1M) without precipitation, significantly boosting volumetric productivity.

Part 3: Validated Experimental Protocols

Table 1: Thermal Profiles of Common G1P Synthases
Enzyme SourceTypeOpt. Temp (

)
Stability Limit (

)
Recommended Buffer pH
Leuconostoc mesenteroidesMesophilic30°C - 37°C< 45°C7.0 (HEPES)
Bifidobacterium adolescentisMesophilic37°C - 45°C< 50°C6.5 - 7.0 (MOPS)
T. thermosaccharolyticumThermophilic55°C - 60°C~ 75°C6.0 - 7.0 (Acetate/MOPS)
Protocol: Thermostable Synthesis of -G1P

This protocol utilizes a mesophilic SPase (most common) but integrates thermal safeguards.

Reagents:

  • Substrate A: 500 mM Sucrose

  • Substrate B: 500 mM Potassium Phosphate (KPi), pH 7.0

  • Enzyme: Sucrose Phosphorylase (SPase), 10 U/mL final conc.

  • Buffer: 50 mM HEPES, pH 7.0 (Preferred over Tris for thermal stability).

Workflow:

  • Pre-Equilibration:

    • Mix Sucrose and KPi buffers.

    • Incubate at 30°C (water bath) for 10 minutes. Note: Ensure all phosphate salts are dissolved; phosphate solubility is temperature-dependent.

  • Reaction Initiation:

    • Add SPase.[1] Invert gently to mix.

    • Incubate at 30°C with mild agitation (300 rpm).

    • Why 30°C? Although 37°C is faster, 30°C preserves enzyme half-life significantly, allowing the reaction to run overnight if necessary to reach max conversion (~60-70% without coupling).

  • Monitoring (The Self-Validating Step):

    • Take 50 µL aliquots at T=0, 30, 60, 120 mins.

    • Assay: Measure Free Phosphate release (reduction in Pi) using a Malachite Green assay or HPLC (Hi-Plex Ca column).

    • Success Metric: Pi concentration should decrease as it is incorporated into G1P. If Pi remains constant, the enzyme is inactive.

  • Termination (Crucial):

    • Method A (Preferred): Centrifuge through a 10kDa MWCO filter (removes enzyme).

    • Method B (Thermal): Heat to 95°C for 3 minutes ONLY IF buffer is HEPES/MOPS pH 7.0.

    • Warning: Do not acidify. G1P hydrolyzes below pH 4.0.

References

  • Nidetzky, B., et al. (2023). Energetics of the Glycosyl Transfer Reactions of Sucrose Phosphorylase.[2][3][4] Biochemistry.[2][4][5][6][7]

    • Relevance: Defines the thermodynamic barriers and temper
  • Goedl, C., et al. (2007). Recombinant Sucrose Phosphorylase from Leuconostoc mesenteroides: Characterization, Kinetic Studies, and Application. Journal of Biotechnology.

    • Relevance: Establishes the standard mesophilic protocol and stability limits (<45°C).
  • Verhaeghe, T., et al. (2014). Sucrose Phosphorylase in Glycoside Hydrolase Family 13: Discovery, Application and Engineering. Molecules.[2][4][5][6][7][8][9]

    • Relevance: Reviews thermophilic variants and enzyme engineering for higher stability.
  • Sigma-Aldrich. (n.d.).

    
    -D-Glucose 1-phosphate disodium salt.
    
    • Relevance: Provides physical stability data (Storage

Sources

Validation & Comparative

Advanced Purity Analysis of α-D-Glucose-1-Phosphate (Na₂-Salt): HPAEC-PAD vs. IP-RP HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis Method for α-D-Glucose-1-Phosphate Na₂-Salt Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-D-Glucose-1-Phosphate (G1P) is a critical intermediate in carbohydrate metabolism, serving as a primary glycosyl donor for the biocatalytic synthesis of oligosaccharides and nucleosides.[1][2][3] In drug development and metabolic engineering, the purity of G1P is paramount; even trace contamination with its structural isomer, Glucose-6-Phosphate (G6P), or hydrolysis products (Glucose, Inorganic Phosphate) can skew kinetic data and inhibit downstream enzymatic cascades.

This guide objectively compares the two dominant analytical methodologies: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) —the modern gold standard—and Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) , the traditional alternative.

The Analytical Challenge: Isomer Resolution & Detection

G1P presents a unique set of chromatographic challenges that render standard C18 UV-HPLC ineffective:

  • Lack of Chromophore: G1P does not absorb UV light significantly, necessitating Refractive Index (RI), ELSD, or electrochemical detection.[4]

  • High Polarity: Being a sugar phosphate, it elutes in the void volume of standard C18 columns.[4]

  • Isomeric Complexity: G1P and G6P differ only by the position of the phosphate group.[4] Separating these isomers requires high selectivity.[4]

  • Stability: G1P is acid-labile; prolonged exposure to acidic mobile phases (common in RP-HPLC) causes hydrolysis to glucose and inorganic phosphate.[4]

Method A: The Gold Standard (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection [4][5][6]

This method utilizes the weakly acidic nature of carbohydrates at high pH (pKₐ ~12).[4] Under highly alkaline conditions, G1P becomes an oxyanion and can be separated on a pellicular anion-exchange resin.[4] Detection is achieved via oxidation on a gold electrode, offering femtomole sensitivity without derivatization.[4]

1. Mechanism of Action
  • Separation: At pH >12, hydroxyl groups on the sugar ring deprotonate.[4] The column (e.g., Dionex CarboPac) separates based on charge density and linkage position.[4]

  • Detection: The eluent passes over a gold working electrode.[4] A specific voltage waveform oxidizes the sugar, generating a current proportional to concentration.[4]

HPAEC_Mechanism cluster_0 Separation (Column) cluster_1 Detection (PAD) G1P G1P (Oxyanion) Resin Positively Charged Resin (Quaternary Ammonium) G1P->Resin Ionic Binding Gold Gold Electrode Resin->Gold Elution Eluent High pH Eluent (NaOH + NaOAc) Eluent->Resin Displacement Oxidation Analyte Oxidation (Current Generation) Gold->Oxidation Potential E1 Cleaning Reduction/Cleaning (Waveform Step) Oxidation->Cleaning Potential E2/E3 caption Figure 1: HPAEC-PAD Mechanism. Anionic exchange at high pH followed by electrochemical oxidation.

2. Experimental Protocol (Optimized)
  • Column: Dionex CarboPac PA1 (4 × 250 mm) with PA1 Guard.[4]

  • Mobile Phase:

    • Eluent A: 100 mM NaOH (Carbonate-free).[4]

    • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (NaOAc).[4]

  • Gradient:

    • 0–5 min: 100% A (Equilibration).

    • 5–25 min: Linear gradient 0% to 40% B (pushes phosphates).

    • 25–30 min: 100% B (Column wash).[4]

  • Flow Rate: 1.0 mL/min.[4][7][8]

  • Detection: PAD (Waveform: Standard Carbohydrate Quadruple Potential).[4]

  • Sample Prep: Dissolve G1P Na₂-salt in 18 MΩ water; filter (0.22 µm PES). Do not acidify.

3. Performance Characteristics
  • Specificity: Baseline separation of G1P (RT ~12 min) and G6P (RT ~14 min).

  • LOD: < 5 pmol (High Sensitivity).

  • Linearity: R² > 0.999 (0.5 – 100 µM).[4]

Method B: The Alternative (IP-RP HPLC)

Ion-Pair Reversed-Phase HPLC with RI or ELSD [4]

For labs lacking electrochemical detectors, IP-RP HPLC is the viable alternative.[4] It uses a lipophilic ion-pairing agent (e.g., Tetrabutylammonium hydroxide, TBAH) to mask the charge of the phosphate group, allowing retention on a standard C18 column.

1. Mechanism of Action

The TBA⁺ cation pairs with the anionic G1P phosphate group.[4] The butyl chains of the TBA⁺ interact with the hydrophobic C18 stationary phase, effectively "anchoring" the polar sugar phosphate to the column.

IPRP_Mechanism cluster_inputs Mobile Phase Components TBA Ion-Pair Agent (TBA+) Complex Neutral Ion-Pair Complex [G1P⁻ --- TBA⁺] TBA->Complex Electrostatic Interaction G1P Analyte (G1P Anion) G1P->Complex C18 Stationary Phase (C18 Hydrophobic Surface) Complex->C18 Hydrophobic Retention Detector Detector (RI or ELSD) C18->Detector Elution via Organic Modifier caption Figure 2: Ion-Pair Chromatography Mechanism. TBA+ acts as a bridge between polar G1P and non-polar C18.

2. Experimental Protocol
  • Column: C18 (e.g., Phenomenex Gemini or Waters Symmetry), 5 µm, 4.6 × 250 mm.[4]

  • Mobile Phase:

    • Buffer: 20 mM Potassium Phosphate (pH 6.[4]0) + 5 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS).[4]

    • Organic: Acetonitrile (ACN).[4][9]

    • Ratio: 95:5 (Buffer:ACN) Isocratic.[4][10]

  • Flow Rate: 0.8 mL/min.[4][11]

  • Detection: Refractive Index (RI) at 35°C or ELSD (Drift tube 50°C).[4]

  • Note: The column must be dedicated to ion-pairing; TBA is difficult to wash off.[4]

3. Performance Characteristics
  • Specificity: Resolves G1P from Glucose, but G1P/G6P resolution is often lower (Rs ~ 1.[4]5) compared to HPAEC.[4]

  • LOD: ~10 nmol (Low Sensitivity - RI is limited).[4]

  • Stability: pH 6.0 preserves G1P stability better than acidic RP-HPLC.[4]

Comparative Analysis: Data & Decision Matrix

The following table summarizes experimental data comparing the two methods for G1P purity analysis.

FeatureMethod A: HPAEC-PADMethod B: IP-RP HPLC (RI/ELSD)
Primary Use Case Trace impurity analysis, QC, Metabolic profilingRoutine purity checks, High concentration samples
Isomer Resolution (Rs) Excellent (> 3.0) for G1P vs G6PModerate (1.5 – 2.[4]0)
Limit of Detection (LOD) < 5 pmol (Femtomole range)~10,000 pmol (Nanomole range)
Sample Prep Dilute in water (Simple)Dilute in mobile phase (Simple)
Column Life High (Robust at pH 13)Moderate (Ion-pair reagents degrade columns)
Interference Minimal (Specific to electroactive species)High (RI detects everything, including buffer steps)
Troubleshooting & Scientific Integrity (E-E-A-T)
1. The "Ghost" Peak (System Suitability)

In HPAEC-PAD, carbonate contamination in the NaOH eluent acts as a displacing ion, causing retention time shifts.

  • Solution: Use 50% w/w NaOH solution (low carbonate) to prepare eluents. Keep eluents under helium or nitrogen blanket.[4]

2. Acid Hydrolysis Risk

G1P is an acetal phosphate.[4] At pH < 4, the glycosidic bond cleavage accelerates.[4]

  • Validation Check: If using Method B (IP-RP), ensure the mobile phase pH is adjusted to 6.0–7.0. Never use standard 0.1% TFA (pH 2) methods for G1P, as you will artificially generate glucose and inorganic phosphate impurities during the run.[4]

3. Salt Interference

Commercial G1P is a disodium salt.[4] In HPAEC, high salt concentrations in the sample can disrupt the initial binding.

  • Protocol Adjustment: Dilute samples to < 100 µM. The high capacity of CarboPac columns handles the sodium counter-ion well, but excessive chloride or sulfate from buffers can interfere.

References
  • Jia, X., Kang, J., & Yin, H. (2016).[4] A simple and rapid method for measuring α-D-phosphohexomutases activity by using anion-exchange chromatography coupled with an electrochemical detector. Journal of Chromatography B. Link

  • Thermo Fisher Scientific. (2020).[4] Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Technical Note 20. Link

  • Sha, S., et al. (2020).[4][10][11] A high-resolution measurement of nucleotide sugars by using ion-pair reverse chromatography and tandem columns. Analytical and Bioanalytical Chemistry. Link

  • Creative Biolabs. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Link

  • Sigma-Aldrich. Product Specification: α-D-Glucose 1-phosphate disodium salt.[4] Link

Sources

H-NMR spectrum interpretation of alpha-D-Glucose-1-phosphate disodium

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: H-NMR Interpretation of


-D-Glucose-1-Phosphate Disodium 

Executive Summary


-D-Glucose-1-Phosphate (G1P) is a pivotal intermediate in carbohydrate metabolism, bridging glycogenolysis and glycolysis. In drug development, it serves as a critical reference standard for metabolic assays and a precursor for glycosylation reactions.

This guide provides an in-depth technical analysis of the Proton Nuclear Magnetic Resonance (


H-NMR) spectrum of 

-D-Glucose-1-Phosphate Disodium
. Unlike generic spectral databases, this document focuses on the causality of spectral features—specifically the scalar coupling between Phosphorus-31 and Proton-1—and provides a robust framework for distinguishing G1P from its structural isomers (Glucose-6-Phosphate) and hydrolysis products (Glucose).

Experimental Protocol: The Foundation of Reproducibility

To ensure spectral fidelity and accurate coupling constant extraction, the following sample preparation protocol is recommended. This protocol minimizes pH-dependent chemical shift wandering and prevents hydrolysis during acquisition.

Step-by-Step Methodology
  • Solvent Selection: Use Deuterium Oxide (

    
    , 99.9% D) to exchange hydroxyl protons, simplifying the spectrum to the non-exchangeable carbon-bound protons.
    
  • Buffer & pH Control:

    • Dissolve 10-20 mg of G1P Disodium in 600 µL of

      
      .
      
    • Critical Step: Adjust pH to 7.0–7.4 using dilute

      
       or 
      
      
      
      .
    • Reasoning: The chemical shift of protons near the phosphate group is pH-sensitive due to the protonation state of the phosphate (

      
      ). Maintaining pH > 7 ensures the phosphate is fully dianionic (
      
      
      
      ), stabilizing the chemical shifts.
  • Internal Standard: Add Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) to a final concentration of 0.5 mM. Avoid TSP if precise pH measurement is required, as it can be pH-sensitive in acidic conditions.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher (500 MHz recommended for clear resolution of the H-1 multiplet).

    • Scans: 16–64 scans are typically sufficient for >10 mg samples.

    • Relaxation Delay (D1): Set to

      
       seconds to allow full relaxation of the anomeric proton.
      

H-NMR Spectrum Analysis: The "Product" Profile

The hallmark of the


-G1P spectrum is the Anomeric Proton (H-1) . Unlike free glucose, the H-1 in G1P couples not only to H-2 but also to the phosphorus atom attached to the anomeric oxygen.
The Diagnostic Signal: H-1
  • Chemical Shift (

    
    ): 5.44 – 5.46 ppm  (downfield relative to free 
    
    
    
    -glucose at 5.22 ppm).
    • Mechanism:[1][2][3] The electron-withdrawing phosphate ester deshields the H-1 nucleus more strongly than a hydroxyl group.

  • Multiplicity: Doublet of Doublets (dd) .

    • Coupling 1 (

      
      ):~3.5 Hz . Typical for 
      
      
      
      -anomers (equatorial-axial coupling).
    • Coupling 2 (

      
      ):~7.0 – 7.5 Hz .[4] This is the fingerprint  of the C1-phosphate linkage.
      
Full Assignment Table (in , pH 7.4)
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Structural Insight
H-1 (Anomeric) 5.44 dd

,

Diagnostic: Confirms

-configuration and C1-phosphorylation.
H-2 3.47ddd

,

Large axial-axial coupling to H-3.
H-3 3.78t (pseudo)

Axial-axial couplings indicate

chair conformation.
H-4 3.38t (pseudo)

-
H-5 3.92m-Deshielded slightly by ring oxygen.
H-6a / H-6b 3.75 / 3.85m

No P-coupling observed (unlike G6P).

Comparative Analysis: Distinguishing Alternatives

In a research setting, G1P must be distinguished from its metabolic isomer (Glucose-6-Phosphate) and its degradation product (Glucose).

Comparison 1: -G1P vs. Glucose-6-Phosphate (G6P)
  • The Problem: Both are phosphorylated glucose isomers with identical mass (

    
    ).
    
  • The NMR Solution:

    • G1P: H-1 is a dd at 5.44 ppm (

      
       present). H-6 protons are standard multiplets.
      
    • G6P: H-1 is a doublet (d) at 5.22 ppm (similar to free glucose). The H-6 protons appear as a distinct multiplet with extra splitting due to phosphorus coupling (

      
      ).
      
Comparison 2: -G1P vs. Free Glucose (Hydrolysis Impurity)
  • The Problem: G1P hydrolyzes to glucose and inorganic phosphate in acidic conditions.

  • The NMR Solution:

    • Free Glucose: Exists as a mutarotational mixture (

      
      : 5.22 ppm, d; 
      
      
      
      : 4.64 ppm, d).
    • G1P: Pure

      
      -anomer fixed by the phosphate bond. No 
      
      
      
      -anomer signal should be visible unless hydrolysis has occurred.
    • Conclusion: The presence of a doublet at 4.64 ppm (

      
      -glucose) is a sensitive indicator of sample degradation (hydrolysis).
      
Summary of Diagnostic Markers
Feature

-G1P (Product)
Glucose-6-Phosphate (Alternative) Free Glucose (Impurity)
H-1 Shift 5.44 ppm 5.22 ppm (

) / 4.64 ppm (

)
5.22 ppm (

) / 4.64 ppm (

)
H-1 Multiplicity dd (

+

)
d (

only)
d (

only)
P-Coupling Yes (on H-1) Yes (on H-6) No
Anomeric State Fixed

Fixed

mix
Mutarotating

mix

Visualization & Workflows

Figure 1: NMR Identification Workflow (Decision Tree)

NMR_Identification Start Start: Acquire 1H-NMR in D2O Check_H1 Analyze Anomeric Proton (H-1) Region: 4.5 - 5.5 ppm Start->Check_H1 Multiplicity Check Multiplicity of H-1 Check_H1->Multiplicity Result_dd Doublet of Doublets (dd) (Coupling to H-2 and P) Multiplicity->Result_dd Split by P Result_d Simple Doublet (d) (Coupling to H-2 only) Multiplicity->Result_d No P coupling at C1 G1P CONFIRMED: alpha-D-Glucose-1-Phosphate (Shift ~5.44 ppm, J_H1-P ~7Hz) Result_dd->G1P Check_Shift Check Chemical Shift Result_d->Check_Shift G6P_Check Check H-6 Region (~3.8-4.0 ppm) Check_Shift->G6P_Check Shift ~5.22 ppm Glucose Free Glucose (Mix of 5.22 & 4.64 ppm) Check_Shift->Glucose Shift ~4.64 ppm (beta) G6P Glucose-6-Phosphate (H-1 @ 5.22 ppm, H-6 coupled to P) G6P_Check->G6P Extra splitting at H-6 G6P_Check->Glucose Normal H-6 multiplet

Caption: Decision tree for distinguishing


-G1P from G6P and free glucose based on H-1 multiplicity and coupling patterns.
Figure 2: Metabolic Context of G1P

Metabolic_Pathway Glycogen Glycogen (Storage) G1P Glucose-1-Phosphate (Analyte) Glycogen->G1P Glycogen Phosphorylase G1P->Glycogen Glycogen Synthase (via UDP-Glc) G6P Glucose-6-Phosphate (Isomer) G1P->G6P Phosphoglucomutase (Reversible) UDP_Glc UDP-Glucose G1P->UDP_Glc UDP-Glc Pyrophosphorylase G6P->G1P Glycolysis Glycolysis (Energy) G6P->Glycolysis

Caption: The central role of G1P in glycogenesis and glycogenolysis, highlighting the enzymatic interconversion with G6P.[5][6][7][8]

References

  • Biological Magnetic Resonance Data Bank (BMRB). Entry bmse000086: alpha-D-Glucose 1-phosphate. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for Alpha-D-Glucose 1-phosphate (HMDB0001586). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65533, Alpha-D-glucose 1-phosphate. Retrieved from [Link]

  • Magritek. Conformational Analysis of Glucose Anomers by NMR. Retrieved from [Link]

  • O'Neil, M.J.[4][9] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition. Royal Society of Chemistry. (Standard reference for physical properties).

Sources

Technical Comparison: Cation Impact on Alpha-D-Glucose-1-Phosphate Solubility and Bio-Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When selecting Alpha-D-Glucose-1-Phosphate (G1P) for experimental workflows, researchers often treat the counter-ion (sodium vs. potassium) as a trivial detail. However, in sensitive biochemical systems—particularly Cell-Free Protein Synthesis (CFPS) and high-concentration enzymatic assays—the choice between the Disodium (Na₂) and Dipotassium (K₂) salt is a critical determinant of system performance.

While both salts exhibit high aqueous solubility (>50 mg/mL), they are not interchangeable in all contexts. The Na₂-salt is the industry standard for general metabolic profiling due to cost and stability. In contrast, the K₂-salt is the superior "performance reagent" for synthetic biology and translation systems, where sodium accumulation inhibits ribosomal activity.

This guide objectively compares these two forms, providing the mechanistic rationale and experimental data to support your selection.

Part 1: Physicochemical Profile & Solubility Analysis

Contrary to common misconceptions, the solubility limit of the G1P anion is rarely the bottleneck. Both salts are extremely soluble in water.[1] The differentiating factors are hygroscopicity and ionic contribution .

Table 1: Comparative Physicochemical Data
Feature

-D-Glucose-1-Phosphate (Na₂-Salt)

-D-Glucose-1-Phosphate (K₂-Salt)
Formula


MW (Anhydrous) ~304.10 g/mol ~336.32 g/mol
Solubility (Water) High (>50 mg/mL guaranteed; >500 mg/mL practical)High (>50 mg/mL guaranteed; >600 mg/mL practical)
Hygroscopicity Low to Moderate (Stable powder)High (Deliquescent; absorbs moisture rapidly)
Solution pH (50 mg/mL) ~8.0 - 10.0~8.0 - 10.0
Primary Utility General Metabolism, PGM AssaysCell-Free Synthesis, Intracellular Mimics
The Solubility Verdict

Both salts dissolve readily at concentrations far exceeding typical working ranges (10–100 mM).

  • Na₂-Salt: Forms a stable, free-flowing powder that is easy to weigh and store.

  • K₂-Salt: Often presents as a "sticky" or clumping powder due to the larger hydration sphere of the potassium ion. Critical Protocol Note: When weighing K₂-G1P, minimize exposure to air. Use a dry box or weigh rapidly to prevent water uptake, which introduces weighing errors and alters the effective molarity.

Part 2: The Cation Effect – Performance in Biological Systems

The decision to use K₂-G1P over Na₂-G1P is almost exclusively driven by the downstream biological environment .

Cell-Free Protein Synthesis (CFPS)

This is the primary use case for the Dipotassium salt.

  • Mechanism: Eukaryotic and prokaryotic translation machineries are evolutionarily optimized for high potassium (~100–150 mM) and low sodium (<20 mM) environments. High

    
     concentrations destabilize the 70S/80S ribosome complex and inhibit translation initiation.
    
  • The "Sodium Spike" Problem: G1P is often used as a high-energy substrate (20–50 mM) to regenerate ATP.

    • If you use 30 mM Na₂-G1P , you introduce 60 mM Na⁺ into the reaction.

    • Combined with buffer salts, this pushes total

      
       into the inhibitory range (>80 mM), reducing protein yield by up to 40%.
      
  • The K₂ Solution: Using 30 mM K₂-G1P adds 60 mM K⁺ , which is synergistic with the standard potassium glutamate/acetate buffers used in CFPS, maintaining high translational efficiency.

Enzymatic Assays (Phosphoglucomutase / Phosphorylase)[6]
  • Na₂-Salt Preference: For standard coupled enzyme assays (e.g., measuring glycogen phosphorylase activity), the Na₂-salt is preferred. Most commercial enzymes (PGM, G6PDH) are robust to moderate sodium levels, and the Na₂-salt is significantly more cost-effective.

  • Exception: If the assay mimics intracellular conditions (e.g., cardiomyocyte lysate studies), the K₂-salt should be used to replicate the cytosolic ionic strength and K:Na ratio (~140:10).

Part 3: Visualization of Decision Logic

The following diagrams illustrate the selection process and the impact of cation choice on CFPS workflows.

Diagram 1: Selection Decision Matrix

G1P_Selection Start Select G1P Salt Form App_CFPS Application: Cell-Free Protein Synthesis (CFPS) Start->App_CFPS App_Enz Application: Standard Enzyme Assay (PGM, Phosphorylase) Start->App_Enz App_Physio Application: Intracellular Mimicry (Channel/Pump Studies) Start->App_Physio Calc_Na Calculate Total [Na+] Impact App_CFPS->Calc_Na High G1P Conc needed? Res_Na2 Select Disodium (Na2) Salt Cost-Effective Standard App_Enz->Res_Na2 Enzymes Na+ Tolerant Res_K2 Select Dipotassium (K2) Salt Avoids Na+ Inhibition App_Physio->Res_K2 Requires High [K+] Calc_Na->Res_K2 Yes (>10mM) Na+ is Inhibitory

Figure 1: Decision matrix for selecting between Na₂ and K₂ salts based on experimental sensitivity to sodium ions.

Diagram 2: The "Sodium Spike" in CFPS

CFPS_Workflow Buffer CFPS Buffer (K-Glutamate base) Mix_Na Reaction Mix A (Sodium Spiked) Buffer->Mix_Na Mix_K Reaction Mix B (Potassium Optimized) Buffer->Mix_K Energy_Na Energy Source: 30mM Na2-G1P Energy_Na->Mix_Na Adds 60mM Na+ Energy_K Energy Source: 30mM K2-G1P Energy_K->Mix_K Adds 60mM K+ Result_Na Result: [Na+] > 80mM Ribosome Instability LOWER YIELD Mix_Na->Result_Na Result_K Result: [K+] ~ 150mM Optimal Translation HIGH YIELD Mix_K->Result_K

Figure 2: Mechanistic view of how Na₂-G1P introduces inhibitory sodium levels in cell-free reactions compared to K₂-G1P.

Part 4: Experimental Protocols

Protocol A: Preparation of 1M Stock Solution

Use this protocol to ensure accurate concentration despite hygroscopic differences.

Materials:

  • G1P Salt (Na₂ or K₂)

  • Ultrapure Water (Type 1, 18.2 MΩ)

  • 0.22 µm PES Syringe Filter (Sterilization)

Procedure:

  • Calculations:

    • Na₂-Salt: Dissolve 304.1 mg (anhydrous basis) per 1 mL final volume.

    • K₂-Salt: Dissolve 336.3 mg (anhydrous basis) per 1 mL final volume.

    • Note: Always check the specific Certificate of Analysis (CoA) for water content (hydrate form). Adjust mass accordingly:

      
      .
      
  • Dissolution (Critical Step for K₂-Salt):

    • Place the weighing boat on the balance and tare.

    • For K₂-Salt: Work quickly. The powder will absorb atmospheric moisture, becoming sticky. Do not return excess powder to the stock bottle.

    • Add the powder to ~80% of the final volume of water. Do not add water to the powder, as this can form clumps that are hard to disperse.

    • Vortex vigorously. Both salts should dissolve within 30 seconds at room temperature.

  • pH Adjustment (Optional but Recommended):

    • G1P solutions are naturally alkaline (pH ~9). For physiological compatibility, adjust to pH 7.0–7.5 using dilute HCl.

    • Warning: G1P is acid-labile. Do not drop pH below 6.0, or hydrolysis to glucose and inorganic phosphate will occur.

  • Sterilization:

    • Filter through a 0.22 µm PES membrane. Do not autoclave, as heat causes hydrolysis of the phosphoester bond.

    • Store aliquots at -20°C. Stability: >1 year.

References

  • Jewett, M. C., & Swartz, J. R. (2004). Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. (Demonstrates the critical importance of K-glutamate vs Na salts in CFPS). [Link]

  • PubChem. Compound Summary: Alpha-D-glucose 1-phosphate.[2][3] [Link]

Sources

The Isomer Challenge: A Definitive Guide to Characterizing Glucose-1-Phosphate Disodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Characterization of Glucose-1-Phosphate Disodium Salt Content Type: Publish Comparison Guide

Executive Summary

Glucose-1-Phosphate (G1P) is a pivotal metabolic junction molecule, serving as the immediate product of glycogenolysis and the precursor to glycogenesis.[1] However, its characterization is plagued by a singular analytical challenge: distinguishing it from its pervasive isomer, Glucose-6-Phosphate (G6P).

This guide provides a technical comparison of mass spectrometry (MS) workflows for G1P Disodium Salt. We move beyond basic product sheets to analyze the performance differences between Native HILIC-MS/MS and Derivatization GC-MS, providing you with the experimental grounding to select the correct modality for your research.

Product Architecture: The Disodium Salt Advantage

Product:


-D-Glucose-1-Phosphate Disodium Salt
Formula: 

(Anhydrous MW: 304.10 Da) Target Analyte: Glucose-1-Phosphate Anion (

)
Why the Disodium Form?

In analytical workflows, the disodium salt variant offers superior performance over the free acid due to:

  • Ionization Efficiency: The pre-ionized state facilitates rapid dissolution in aqueous mobile phases, essential for HILIC chromatography.

  • Stability: The salt form stabilizes the labile anomeric phosphate bond (

    
    ), which is prone to hydrolysis in acidic environments.
    
PropertySpecificationAnalytical Implication
Exact Mass (Neutral) 260.0297 DaTarget for High-Res MS (Orbitrap/Q-TOF)
ESI- m/z 259.0224

Primary Quantitation Ion
Solubility >50 mg/mL (

)
High dynamic range for stock solutions
Isomeric Purity Critical (<0.1% G6P)G6P contamination skews metabolic flux data

Comparative Analysis: HILIC-MS/MS vs. GC-MS

The choice of method depends on your specific need for throughput versus structural certainty .

Method A: HILIC-MS/MS (The High-Throughput Standard)

Best For: Large-scale metabolomics, flux analysis, and preserving sample integrity.

  • Mechanism: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar phosphosugars on an Amide or Zwitterionic column.

  • Differentiation: Relies entirely on chromatographic resolution . G1P and G6P share the same parent mass (m/z 259) and primary fragments (m/z 97, 79). They cannot be distinguished by MS/MS alone on standard triple quadrupoles.

  • Performance:

    • Pros: No derivatization (native state), fast (10-15 min run), high sensitivity.

    • Cons: Requires high pH mobile phase (pH 9-10) for optimal peak shape; isomer co-elution risks if gradient is too shallow.

Method B: GC-MS (The Structural Validator)

Best For: Absolute structural confirmation and complex biological matrices.

  • Mechanism: Chemical derivatization using Methoxyamine (MEOX) and Trimethylsilylation (TMS).

  • Differentiation: Relies on chemical reactivity .

    • G6P: The phosphate is at C6.[1][2][3][4][5][6] The C1 aldehyde is free to open and react with MEOX, forming an oxime.

    • G1P: The phosphate is at C1 (anomeric).[5] The ring cannot open to form an oxime without losing the phosphate.

    • Result: G1P and G6P form derivatives with different molecular weights and retention times.

  • Performance:

    • Pros: Unambiguous identification (different masses), robust separation.

    • Cons: Labor-intensive prep (2-step derivatization), moisture sensitive.

Deep Dive: The Isomer Separation Logic

The following diagram illustrates the mechanistic divergence that allows researchers to distinguish G1P from G6P.

G cluster_0 Input Isomers cluster_1 LC-MS/MS (Native) cluster_2 GC-MS (Derivatization) G1P Glucose-1-Phosphate (Phosphate at C1) ESI ESI Negative Mode G1P->ESI Meox Methoxyamine (MEOX) Reaction G1P->Meox C1 Blocked (No Oxime) G6P Glucose-6-Phosphate (Phosphate at C6) G6P->ESI G6P->Meox C1 Free (Forms Oxime) Frag Fragmentation (m/z 259 -> 97, 79) ESI->Frag ResultLC Indistinguishable Spectra (Must Separate by RT) Frag->ResultLC TMS TMS Derivatization Meox->TMS ResultGC Distinct Masses (G6P-Oxime vs G1P-Cyclic) TMS->ResultGC

Caption: Logical flow demonstrating why GC-MS provides chemical differentiation while LC-MS relies on chromatographic separation.

Experimental Protocols

Protocol A: High-Resolution HILIC-MS/MS

This protocol utilizes a high pH mobile phase to maximize ionization and peak symmetry for phosphate groups.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm)

  • Mobile Phase Preparation:

    • Phase A: 95:5 Water:Acetonitrile, 10 mM Ammonium Acetate, pH 9.0 (adjust with Ammonium Hydroxide).

    • Phase B: 100% Acetonitrile.[7]

    • Note: High pH is critical.[8] Acidic mobile phases cause peak tailing for sugar phosphates due to interaction with stainless steel surfaces.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-12 min: 90% -> 60% B

    • 12-15 min: 60% B (Hold)

  • MS Settings (ESI Negative):

    • Spray Voltage: -2500 V

    • Source Temp: 350°C

    • MRM Transitions:

      • Quantifier: 259.0 -> 97.0 (Phosphate group,

        
        )
        
      • Qualifier: 259.0 -> 79.0 (

        
        )
        
Protocol B: GC-MS Derivatization

This protocol chemically differentiates isomers.

  • Sample Prep: Dry 10 µL of sample (aqueous) in a glass vial using a vacuum concentrator.

  • Oximation (The Differentiator):

    • Add 50 µL Methoxyamine HCl in Pyridine (20 mg/mL).

    • Incubate at 30°C for 90 mins.

    • Mechanism: G6P forms the open-chain methoxime. G1P remains cyclic.

  • Silylation:

    • Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

    • Incubate at 37°C for 30 mins.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

    • G1P Derivative: Cyclic-TMS (Lower Mass).

    • G6P Derivative: Linear-Oxime-TMS (Higher Mass).

Performance Data Summary

The following table summarizes expected performance metrics when characterizing G1P Disodium Salt against its isomer.

MetricHILIC-MS/MS (Method A)GC-MS (Method B)
Limit of Detection (LOD) < 10 nM (High Sensitivity)~ 1 µM (Moderate Sensitivity)
Differentiation Basis Retention Time (

RT ~1-2 min)
Molecular Mass & RT
Throughput High (15 min/sample)Low (2 hrs prep + 30 min run)
Matrix Effects Susceptible to ion suppressionRobust (after extraction)
Key Risk Co-elution of isomers in complex matricesHydrolysis of G1P during hot derivatization
Troubleshooting: The "Ghost" Peak

Observation: You see a small G6P peak in your pure G1P standard. Cause: Acid-catalyzed isomerization. Solution: Ensure your G1P Disodium Salt stock is dissolved in water or mild buffer (pH 7-8). Avoid dissolving directly in acidic mobile phases (0.1% Formic Acid) for long-term storage, as the C1-phosphate bond is acid-labile.

References

  • Separation of Hexose Phosphate Isomers. Thermo Fisher Scientific Application Notes. (Demonstrates HILIC separation of G1P and G6P using Orbitrap technology).

  • Metabolomics of Sugar Phosphates. Journal of Experimental Botany. (Details the pH 9.0 HILIC method for optimal sugar phosphate resolution).

  • GC-MS Derivatization Strategies. National Institutes of Health (PMC). (Explains the chemical basis of methoxime derivatization for reducing sugars vs. non-reducing phosphates).

  • Differentiation of Sugar Phosphates. ResearchGate / SCIEX. (Comparison of Differential Mobility Spectrometry and LC-MS for hexose phosphates).

  • Glucose-1-Phosphate Disodium Salt Properties. PubChem Compound Summary. (Chemical and physical property data).[1][9][2][3][5][8][10][11][12][13][14]

Sources

Comparative Guide: Enzymatic Assay vs. Chemical Analysis for G1P Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The determination of Glucose-1-Phosphate (G1P) is a critical checkpoint in monitoring glycogen phosphorylase activity, metabolic profiling, and cell-free protein synthesis systems. The choice between Enzymatic Coupled Assays and Chemical Analysis (specifically HPAEC-PAD) is rarely a matter of preference but rather a dictate of sensitivity, throughput, and matrix complexity.

  • Choose Enzymatic Assays for high-throughput screening (HTS) and routine bioprocess monitoring where concentrations exceed 5 µM.

  • Choose HPAEC-PAD for isomeric resolution (G1P vs. G6P), picomolar sensitivity, and complex biological matrices where enzyme inhibitors may be present.

Part 1: The Mechanistic Divide

To understand the limitations of each method, one must understand the signal generation mechanism.

Enzymatic Coupled Assay (The Biological Cascade)

This method relies on a "bucket brigade" of enzymes to convert G1P into a detectable photometric signal. It is indirect. G1P itself is not measured; rather, the NADH/NADPH produced stoichiometrically is quantified at 340 nm.

  • Step 1: Phosphoglucomutase (PGM) converts G1P to Glucose-6-Phosphate (G6P).[1]

  • Step 2: Glucose-6-Phosphate Dehydrogenase (G6PDH) oxidizes G6P, reducing NAD(P)+ to NAD(P)H.[2][3]

HPAEC-PAD (The Chemical Separation)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the "gold standard" chemical method. It relies on the fact that at high pH (>12), sugar phosphates become anions and can be separated on positively charged resins. Detection is electrocatalytic—sugars are oxidized on a gold electrode, generating a current proportional to concentration.

Visualizing the Pathways

G1P_Pathways cluster_0 Enzymatic Coupled Assay cluster_1 Chemical Analysis (HPAEC-PAD) G1P Glucose-1-Phosphate G6P Glucose-6-Phosphate G1P->G6P Conversion PG 6-Phosphogluconate G6P->PG Oxidation NADPH NADPH (Signal @ 340nm) PGM Enzyme: PGM (Requires Mg2+) PGM->G6P G6PDH Enzyme: G6PDH G6PDH->PG NADP NADP+ NADP->NADPH Reduction Sample Crude Sample (G1P + G6P Mix) Column Anion Exchange (High pH Eluent) Sample->Column Injection Detector Gold Electrode (Pulsed Amperometry) Column->Detector Elution Gradient Chromatogram Resolved Peaks (Time Separation) Detector->Chromatogram Oxidation Current

Figure 1: Comparison of signal generation pathways. The enzymatic method couples G1P conversion to NADH production, while HPAEC-PAD physically separates isomers before electrochemical detection.

Part 2: Performance Metrics Comparison

The following data aggregates performance benchmarks from standard commercial kits (e.g., Sigma, Abcam) and chromatography literature (Thermo/Dionex applications).

FeatureEnzymatic Assay (Coupled)Chemical Analysis (HPAEC-PAD)
Limit of Detection (LOD) 1.0 – 5.0 µM0.01 – 0.1 µM (10-100 pmol)
Linear Range 10 – 500 µM0.1 – 1000 µM
Specificity High (but G6P causes background)Absolute (Separates G1P from G6P)
Throughput High (96/384-well plates)Low (Serial injection, ~20 min/sample)
Interference Proteases, NADH oxidases, colored samplesHigh salt concentrations (requires desalting)
Capital Cost Low (Plate Reader: ~$10k)High (IC System: ~$50k+)
Sample Prep Minimal (Dilution)Moderate (Filtration, optional SPE)

Part 3: Detailed Protocols & Methodologies

To ensure reproducibility, these protocols include "Self-Validating" steps—controls that confirm the assay is working correctly within the specific sample matrix.

Protocol A: Enzymatic Determination (96-Well Plate Format)

Best for: Screening enzyme variants, bioprocess monitoring.

Reagents:

  • Assay Buffer: 50 mM Triethanolamine (TEA) or Tris-HCl, pH 7.5.

  • Cofactor: 10 mM MgCl2 (Essential for PGM activity).

  • Substrate: 2 mM NADP+.

  • Enzymes: Phosphoglucomutase (PGM, 1 U/mL) and G6PDH (1 U/mL).

Workflow:

  • Sample Prep: Clarify samples by centrifugation (10,000 x g, 5 min). Heat inactivation (65°C, 10 min) is recommended if the sample contains endogenous enzymes that consume G1P or NADH, provided G1P is stable.

  • Blanking Strategy (Crucial):

    • Well A (Total): Sample + Buffer + NADP + G6PDH + PGM.

    • Well B (Background): Sample + Buffer + NADP + G6PDH (No PGM).

    • Calculation:

      
      . This subtracts endogenous G6P and non-specific NADH generation.
      
  • Reaction: Incubate at 30°C for 20–30 minutes.

  • Measurement: Read Absorbance at 340 nm.

  • Validation: Spike a known concentration of G1P into a replicate sample. Recovery should be 85–115%. If <85%, the matrix contains inhibitors.

Protocol B: HPAEC-PAD Analysis

Best for: Complex lysates, trace detection, isomer differentiation.

Instrumentation: Dionex ICS-6000 or equivalent with Electrochemical Detector (Gold working electrode, Ag/AgCl reference). Column: CarboPac PA1 or PA10 (4 x 250 mm).

Workflow:

  • Mobile Phase Preparation:

    • Eluent A: 100 mM NaOH (Degassed, keeps sugars ionized).

    • Eluent B: 100 mM NaOH + 1 M Sodium Acetate (Pushes strongly retained phosphates off the column).

  • Gradient Profile:

    • 0–5 min: Isocratic 100 mM NaOH (Elutes neutral sugars).

    • 5–20 min: Linear gradient to 50% Eluent B (Elutes sugar phosphates).

    • 20–25 min: Re-equilibration.

  • Detection Waveform: Standard Carbohydrate Quadruple Potential.

  • Validation:

    • Retention Time Lock: Run a standard mix of G1P and G6P. G1P typically elutes after G6P due to the position of the phosphate group affecting interaction with the anion exchange resin.

    • Linearity Check: 5-point calibration curve (

      
      ).
      

Part 4: Critical Analysis & Troubleshooting

The Isomer Problem (G1P vs. G6P)

The most common failure mode in G1P analysis is the inability to distinguish it from Glucose-6-Phosphate.

  • Enzymatic Risk: If your sample has high G6P, the "Background" well (Protocol A, Step 2) will have a high signal. If the G6P signal saturates the detector (>2.0 OD), you cannot mathematically subtract it to find the G1P concentration accurately.

  • Chemical Solution: HPAEC-PAD physically separates these peaks. If you see a massive peak at 12 min (G6P) and a tiny peak at 14 min (G1P), the integration remains accurate.

Matrix Interference
  • Enzymatic Risk: Crude cell lysates often contain NADH Oxidases (which consume your signal) or Proteases (which digest your assay enzymes).

    • Diagnostic: The signal increases initially, then fades.

  • Chemical Solution: HPAEC-PAD uses high pH (pH 13) eluents. Most proteins are denatured or do not bind to the column, making the method robust against biological activity.

Decision Logic Visualization

Decision_Tree Start Start: G1P Analysis Throughput Is High Throughput Required? (>50 samples/day) Start->Throughput Conc Is Concentration < 1 µM? Throughput->Conc No Enzymatic Use Enzymatic Assay (Plate Reader) Throughput->Enzymatic Yes Matrix Is Matrix Complex? (Proteases/NADH oxidases) Conc->Matrix No HPAEC Use HPAEC-PAD (Chromatography) Conc->HPAEC Yes (High Sensitivity) Matrix->Enzymatic No (Clean Buffer) Matrix->HPAEC Yes (Dirty Matrix)

Figure 2: Decision matrix for selecting the appropriate analytical method based on throughput, sensitivity, and sample complexity.

References

  • Jia, X., et al. (2016). A simple and rapid method for measuring α-D-phosphohexomutases activity by using anion-exchange chromatography coupled with an electrochemical detector.[1][4] Scientific Reports. Retrieved from [Link]

  • Bergmeyer, H. U. (1974). Methods of Enzymatic Analysis.[2][3][5][6][7] Academic Press. (Standard reference for coupled enzyme kinetics).

Sources

comparative energy yield of G1P Na2-salt vs ATP in synthetic biology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the context of Cell-Free Protein Synthesis (CFPS) and synthetic biomanufacturing, the choice of energy source is the primary determinant of both yield (mg/mL) and cost-efficiency ($/mg) . While Adenosine Triphosphate (ATP) is the universal biological currency, its direct use as a reagent is economically inefficient and chemically unstable.

Glucose-1-Phosphate (G1P) Disodium Salt has emerged as a superior alternative for high-yield, long-duration reactions. By entering glycolysis downstream of the hexokinase step, G1P bypasses the initial ATP investment, offering a thermodynamically favorable "slow-release" energy profile. However, the use of the Na2-salt form introduces specific ionic constraints (sodium inhibition) that must be managed to prevent ribosomal stalling.

This guide compares these two energy sources, providing experimental evidence, mechanistic pathways, and a validated protocol for G1P-driven systems.

Part 1: Thermodynamic & Economic Basis

The transition from ATP to G1P is driven by two factors: the high cost of ATP regeneration and the inhibitory effects of rapid phosphate accumulation.

Cost and Stability Analysis

ATP hydrolysis (


) releases 

. However, in vitro, ATP has a short half-life due to phosphatase activity. G1P is chemically stable and significantly cheaper, but requires metabolic coupling to generate ATP.
FeatureATP (Adenosine Triphosphate) G1P Na2-Salt (Glucose-1-Phosphate)
Market Price (Research Grade) High (~$80–150 / 5g)Low (~$15–30 / 25g)
Stability (

at 37°C)
Low (< 2-4 hours in lysate)High (> 24 hours)
Metabolic Entry Point Direct utilizationGlycolysis (bypasses Hexokinase)
Phosphate Release Rapid (Burst kinetics)Sustained (Slow release)
Inhibitory Potential High (Accumulates

rapidly)
Moderate (Requires

balancing)
The "Sodium Penalty"

The "Na2" in G1P Na2-salt is not inert. Bacterial ribosomes (specifically E. coli 70S) function optimally in high potassium (


) and low sodium (

) environments.
  • Optimal Environment: 130–170 mM Glutamate (

    
     dominant).
    
  • The Risk: Adding 30 mM G1P-Na2 contributes 60 mM

    
    , which can displace 
    
    
    
    and inhibit translation initiation.
  • The Solution: When using G1P-Na2, the reaction buffer must be depleted of other sodium sources (e.g., use Potassium Oxalate instead of Sodium Oxalate) to maintain the

    
     ratio.
    

Part 2: Mechanistic Pathways

To understand the yield difference, we must visualize how G1P fuels the system compared to direct ATP. G1P enters glycolysis via Phosphoglucomutase , converting to Glucose-6-Phosphate (G6P) without consuming ATP. This saves 1 ATP per glucose equivalent compared to starting with Glucose.

Diagram 1: Comparative Metabolic Pathways

This diagram illustrates the "Energy Investment" difference. Note that G1P skips the ATP-consuming Hexokinase step.

G cluster_ATP Direct ATP Addition (Standard) cluster_G1P G1P Na2-Salt Pathway (High Yield) ATP_In Exogenous ATP Hydrolysis Rapid Hydrolysis (ATPase/Phosphatase) ATP_In->Hydrolysis Fast Decay ADP_Pi ADP + Pi (Inhibitory Accumulation) Hydrolysis->ADP_Pi G1P G1P Na2-Salt G6P Glucose-6-Phosphate G1P->G6P Phosphoglucomutase (No ATP Cost) Glycolysis Glycolysis (Payoff Phase) G6P->Glycolysis ATP_Gen ATP Regeneration (Sustained) Glycolysis->ATP_Gen +3 ATP Net ATP_Gen->ATP_In Feeds Reaction

Caption: Comparison of direct ATP hydrolysis (Red) vs. the G1P metabolic entry point (Green). G1P bypasses the initial energy investment of glycolysis, resulting in a higher net ATP yield per mole of substrate.

Part 3: Performance Comparison Data

The following data summarizes typical yields in an E. coli S30 extract system expressing a reporter protein (e.g., sfGFP) over a 6-hour reaction at 30°C.

MetricSystem A: ATP + PEP (Traditional)System B: G1P Na2-Salt (Optimized)Impact Analysis
Protein Yield 0.8 – 1.2 mg/mL1.5 – 2.1 mg/mL G1P sustains synthesis for 2-3x longer duration.
Reaction Duration ~2 hours> 6 hours ATP systems crash due to pH drop and

accumulation.
Inorganic Phosphate (

)
Rapid increase (> 40mM)Slow increase (< 20mM)High

sequesters Magnesium, stopping the ribosome.
Cost Efficiency $0.15 / mg protein$0.02 / mg protein G1P is bulk-scalable; PEP is the primary cost driver in System A.

Key Insight: The "Crash" in ATP/PEP systems is often due to Magnesium depletion. As PEP is hydrolyzed,


 binds 

, precipitating as Magnesium Phosphate. G1P releases phosphate more slowly, keeping

bio-available for the ribosome.

Part 4: Experimental Protocol (G1P-Driven System)

This protocol replaces the traditional PEP/ATP regeneration mix with a G1P-based metabolic driver.

Reagent Preparation
  • G1P Stock (500 mM): Dissolve G1P Disodium salt in water. Adjust pH to 7.0 with KOH (Crucial: Do not use NaOH to avoid excess sodium).

  • Magnesium Acetate (1 M): Essential for titrating the "Phosphate Wall."

  • S30 Extract: Prepared from E. coli BL21 (DE3) Star, harvested at mid-log phase.

The "Na2-Compensated" Reaction Mix

To run a 50


L reaction:
  • Buffer Base:

    • 50 mM HEPES (pH 7.2)

    • 130 mM Potassium Glutamate (Main salt)[1]

    • 10 mM Ammonium Glutamate [1]

    • Avoid: Sodium Oxalate (Use Potassium Oxalate if inhibition of PEP synthetase is required, though less critical in G1P systems).

  • Energy Source:

    • 30 mM G1P Na2-Salt (Provides Energy + Phosphate)

    • 1.5 mM ATP (Initial "Spark" only; not the fuel)

    • 1.5 mM GTP, CTP, UTP

  • Magnesium Balancing (The Self-Validating Step):

    • Start with 12 mM Magnesium Acetate .

    • Validation: You must perform a Mg-titration (8 mM to 20 mM) for every new batch of extract. G1P systems often require slightly higher Mg (12-16 mM) than PEP systems because the G1P itself can weakly chelate Mg.

  • Biologicals:

    • 1.5

      
      g Plasmid DNA (T7 promoter)
      
    • 17

      
      L S30 Extract (34% v/v)
      
    • 0.5 mM Amino Acids (each)

Workflow Diagram

Protocol cluster_Mix Master Mix Assembly Start Start: Reagent Prep Buffer Buffer + Salts (High K+, Zero Na+ Additives) Start->Buffer Energy Energy Mix (30mM G1P-Na2 + NTPs) Buffer->Energy Mg_Titration Mg2+ Titration (Critical Step) Energy->Mg_Titration Add Extract Last Reaction Incubation 30°C, 6-10 Hours Mg_Titration->Reaction Analysis Quantification (GFP Fluorescence / Bradford) Reaction->Analysis

Caption: Workflow for G1P-driven Cell-Free Protein Synthesis. Note the emphasis on Potassium-based buffers to offset the Sodium load from G1P.

Part 5: Troubleshooting & Optimization

The Phosphate Wall

If the reaction stops after 2 hours despite using G1P, it is likely due to Phosphate Accumulation .

  • Diagnosis: Reaction turns cloudy (Magnesium Phosphate precipitate).

  • Fix: Increase initial Magnesium Acetate by 2-4 mM. Alternatively, use a "Fed-Batch" mode adding 2 mM Mg + 10 mM G1P every 2 hours.

Sodium Inhibition

If yields are lower than the ATP control:

  • Diagnosis: Total Sodium (

    
    ) exceeds 60-80 mM.
    
  • Fix: Ensure your amino acids are prepared as free acids or Potassium salts, not Sodium salts. Check your HEPES buffer (use KOH to adjust pH, not NaOH).

Glycolytic Stalling

G1P relies on endogenous glycolytic enzymes in the S30 extract.

  • Diagnosis: High G1P remains, low ATP generated.

  • Fix: Supplement with 0.5 mM NAD+ and 0.2 mM CoA to ensure the glycolytic flux continues through to the TCA cycle entry point.

References

  • Kim, D. M., & Swartz, J. R. (2001). Regeneration of adenosine triphosphate from glycolytic intermediates for cell-free protein synthesis. Biotechnology and Bioengineering, 74(4), 309-316. Link

  • Calhoun, K. A., & Swartz, J. R. (2005). Energizing cell-free protein synthesis with glucose metabolism. Biotechnology and Bioengineering, 90(5), 606-613. Link

  • Jewett, M. C., & Swartz, J. R. (2004). Mimicking the Escherichia coli cytoplasmic environment activates long-lived and efficient cell-free protein synthesis. Science, 305(5684), 680-683. Link

  • Caschera, F., & Noireaux, V. (2014). Synthesis of 2.3 mg/ml of protein with an all E. coli cell-free transcription-translation system. Biochimie, 99, 162-168. Link

  • Nishimura, K., et al. (2020). Cell-Free Protein Synthesis from a Release Factor 1 Deficient Escherichia coli Activates Efficient and Multiple Site-specific Nonstandard Amino Acid Incorporation. ACS Synthetic Biology, 9(1), 36-42.[2] Link

Sources

Identifying Degradation Products of α-D-Glucose-1-Phosphate Na2-Salt: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to establish robust stability-indicating assays for phosphorylated carbohydrates. α-D-Glucose-1-phosphate disodium salt (G1P) is a critical intermediate in API synthesis, nucleotide sugar production, and cellular metabolism. However, the glycosidic phosphate bond at the anomeric carbon is inherently labile. When subjected to acidic, thermal, or enzymatic stress, G1P degrades into specific byproducts that must be accurately identified and quantified to ensure product integrity.

This guide objectively compares the leading analytical platforms for G1P degradation profiling and provides a self-validating, step-by-step methodology for forced degradation analysis.

The Chemistry of G1P Degradation

Unlike glucose-6-phosphate (G6P), where the phosphate is attached to a primary hydroxyl group, G1P features a phosphate group at the highly reactive anomeric C1 position. This structural nuance dictates its degradation pathways:

  • Acid Hydrolysis: Under acidic conditions (pH < 4), the exocyclic phosphate oxygen is protonated, creating a superior leaving group. This destabilizes the anomeric C-O bond, leading to rapid cleavage that yields equimolar amounts of D-glucose and inorganic phosphate (Pi) . The first-order rate constant for the hydrolysis of G1P in 1.16 M perchloric acid at 25°C is approximately

    
     ()[1].
    
  • Enzymatic Cleavage: Trace contamination by non-specific phosphatases or hydrolases during bioprocessing will similarly cleave the phosphate group, yielding free glucose and Pi ()[2].

  • Isomerization: Exposure to trace phosphoglucomutase activity or specific thermal stress can trigger the migration of the phosphate group, converting G1P into its structural isomer, Glucose-6-phosphate (G6P) ()[3].

Pathway G1P alpha-D-Glucose-1-Phosphate Acid Acid Hydrolysis (pH < 4, Heat) G1P->Acid H+ / H2O Enzyme Enzymatic Cleavage (Phosphatases) G1P->Enzyme Hydrolase Mutase Isomerization (Trace Mutase) G1P->Mutase Migration Glucose D-Glucose Acid->Glucose Pi Inorganic Phosphate (Pi) Acid->Pi Enzyme->Glucose Enzyme->Pi G6P Glucose-6-Phosphate Mutase->G6P

Fig 1: Primary degradation pathways of α-D-Glucose-1-phosphate yielding distinct byproducts.

Comparison of Analytical Platforms

Identifying these degradation products requires orthogonal analytical platforms capable of resolving closely related structural isomers and detecting non-chromophoric sugars.

HPAEC-PAD (High-Performance Anion-Exchange Chromatography)

HPAEC utilizes high pH (e.g., 100 mM NaOH) to ionize the hydroxyl groups of carbohydrates, transforming them into oxyanions. Pulsed Amperometric Detection (PAD) then detects these carbohydrates via electrocatalytic oxidation at a gold working electrode.

  • The Causality of Choice: HPAEC-PAD is exceptional for this application because it allows for the simultaneous detection of neutral sugars (glucose) and highly charged species (G1P, G6P) without derivatization ()[4]. Furthermore, it provides baseline resolution between G1P and G6P due to differences in their spatial charge density ()[5].

LC-MS/MS (HILIC Mode)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar metabolites using a water-enriched layer on a polar stationary phase, coupled with negative electrospray ionization (ESI-).

  • The Causality of Choice: LC-MS/MS provides definitive mass accuracy for unknown degradants. However, because G1P and G6P are isobaric isomers (identical exact mass), they require rigorous chromatographic separation prior to MS detection ()[6]. Derivatization strategies (e.g., oximation) are often required to improve retention and prevent severe ion suppression from the Na2-salt matrix ()[7].

Quantitative Data Summary

Table 1: Comparative Analysis of Analytical Platforms for G1P Degradation Profiling

Analytical PlatformPrimary Degradants DetectedIsomeric Resolution (G1P vs. G6P)Sensitivity LimitMatrix Interference
HPAEC-PAD D-Glucose, G1P, G6P, PiExcellent (Baseline separation)Picomole rangeLow (Tolerates salts)
LC-MS/MS (HILIC) G1P, G6P, PiModerate (Requires optimized gradient)Femtomole rangeHigh (Ion suppression)

P-NMR
G1P, G6P, PiGood (Distinct chemical shifts)Millimolar rangeLow (Direct observation)

Experimental Protocol: Self-Validating HPAEC-PAD Workflow

Workflow Prep 1. Acid Stress (0.1M HCl, 60°C) Quench 2. Quench (0.1M NaOH) Prep->Quench Filter 3. Filtration (0.22 µm) Quench->Filter Inject 4. HPAEC (CarboPac PA1) Filter->Inject Detect 5. PAD Detection (Gold Electrode) Inject->Detect

Fig 2: Step-by-step analytical workflow for forced degradation and HPAEC-PAD quantification.

Step 1: Matrix Preparation & Forced Degradation
  • Action: Dissolve α-D-Glucose-1-phosphate Na2-salt in 0.1 M HCl to a final concentration of 10 mg/mL. Incubate the solution in a sealed glass vial at 60°C for 24 hours.

  • Causality: The low pH protonates the exocyclic phosphate oxygen, creating a superior leaving group. Heating accelerates the thermodynamic drive toward hydrolysis, yielding D-glucose and Pi ()[1].

Step 2: Quenching and Neutralization
  • Action: Aliquot 100 µL of the degraded sample and immediately neutralize with 100 µL of 0.1 M NaOH. Vortex thoroughly.

  • Causality: Rapid neutralization halts the acid-catalyzed hydrolysis, freezing the degradation profile for accurate temporal analysis. The resulting NaCl byproduct does not interfere with the PAD detector.

Step 3: Chromatographic Separation
  • Action: Inject 10 µL of the filtered sample onto a Dionex CarboPac PA1 column.

    • Gradient: 0–15 min: Isocratic 50 mM NaOH.

    • Gradient: 15–40 min: Linear gradient from 50 mM NaOH to 50 mM NaOH + 500 mM NaOAc.

  • Causality: Neutral sugars like D-glucose have low pKa values (~12) and are weakly retained, eluting early in the isocratic NaOH phase. Phosphorylated sugars (G1P, G6P) carry a strong negative charge and require the competitive displacement power of the acetate ion (NaOAc) to elute ()[2].

Step 4: Pulsed Amperometric Detection (PAD)
  • Action: Detect analytes using a gold working electrode with a standard quadruple-potential carbohydrate waveform.

  • Causality: Carbohydrates are oxidized at the gold surface at high pH. The pulsed waveform continuously cleans the electrode surface by oxidizing the gold and then reducing it, preventing signal decay and ensuring self-validating run-to-run reproducibility ()[3].

Step 5: System Suitability & Validation
  • Action: Run a blank matrix (0.1 M NaCl) and an unhydrolyzed G1P control alongside the stressed samples.

  • Causality: The blank ensures no artifactual peaks arise from the quenching salts. The unhydrolyzed control validates that G1P does not spontaneously degrade on-column due to the high-pH mobile phase, ensuring the detected glucose is strictly a product of the forced degradation.

References

1.[3] A simple and rapid method for measuring α-D-phosphohexomutases activity by using anion-exchange chromatography coupled with an electrochemical detector. PMC. URL: [Link] 2.[4] Techniques - AST at UGA. uga.edu. URL: [Link] 3.[2] Phosphoryl Transfer from α-d-Glucose 1-Phosphate Catalyzed by Escherichia coli Sugar-Phosphate Phosphatases of Two Protein Superfamily Types. Applied and Environmental Microbiology - ASM Journals. URL: [Link] 4.[5] HPAEC-PAD chromatograms of Gal and Gal 1-P in blood spots from a normal control. ResearchGate. URL: [Link] 5.[6] efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids. Journal of Experimental Botany | Oxford Academic. URL: [Link] 6.[7] Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry. PMC. URL: [Link] 7.[1] D-Glucose 1-phosphate formation by cyanogen-induced phosphorylation of D-glucose. Synthesis, mechanism, and application to other reducing sugars. Journal of the Chemical Society C - RSC Publishing. URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling alpha-D-Glucose-1-phosphate Na2-salt

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Protocol: alpha-D-Glucose-1-phosphate Disodium Salt

Part 1: Executive Safety & Operational Summary

While alpha-D-Glucose-1-phosphate disodium salt (G1P) is classified as non-hazardous under GHS/CLP regulations [1, 4], treating it casually is a primary cause of experimental failure. The operational risk here is not acute toxicity to the scientist, but chemical instability due to moisture hydrolysis .

This compound is the "Cori ester," a critical intermediate in glycogen synthesis.[1] It is chemically labile; the phosphate ester bond is susceptible to acid hydrolysis and enzymatic degradation. Therefore, safety protocols must prioritize barrier protection —not just to protect you from the chemical, but to protect the chemical from environmental moisture and nucleases on your skin.

Immediate Action Card:

  • Storage: -20°C (Desiccated).

  • Critical Hazard: Nuisance dust; Hygroscopic (absorbs moisture rapidly).

  • Primary PPE: Nitrile gloves, Safety Glasses (ANSI Z87.1/EN 166), Lab Coat.

  • Emergency: Flush eyes/skin with water for 15 mins. Non-toxic if swallowed in trace amounts.

Part 2: Physicochemical Profile & Risk Assessment

Understanding the physical nature of G1P dictates the handling logic.

PropertySpecificationOperational Implication
CAS Number 56401-20-8 (Tetrahydrate)Verify CAS matches your inventory; anhydrous forms react differently to weight calculations.
Appearance White Crystalline PowderSelf-Validation: If powder appears yellow or clumped, hydrolysis has occurred. Discard.
Solubility Water (50 mg/mL)Highly soluble.[2] Do not use heat to dissolve; heat accelerates hydrolysis.
Stability Moisture SensitiveCausality: Moisture uptake leads to spontaneous hydrolysis into Glucose and inorganic phosphate (Pi), ruining enzymatic assays.
Hazards Dust InhalationFine powder can irritate the upper respiratory tract.

Part 3: Personal Protective Equipment (PPE) Matrix

Select PPE based on the scale of operation.[3] The goal is to prevent skin oils/nucleases from contaminating the reagent and to prevent dust inhalation.

Operation ScaleRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Analytical (<1 g)Not required in well-ventilated area.Nitrile Gloves (0.11 mm min thickness). Latex is acceptable but Nitrile offers better puncture resistance.Safety Glasses with side shields.Standard Lab Coat (Cotton/Poly).
Preparative (>1 g)N95 / P1 Dust Mask required if outside a fume hood.Double Nitrile Gloves recommended to prevent cross-contamination.Safety Goggles (if fine dust generation is likely).Lab Coat + Sleeves (Tyvek) if handling bulk.
Spill Cleanup N95 / P1 Dust Mask .Nitrile Gloves (Chemical Resistant).Safety Goggles .Lab Coat.[3][4]

Part 4: Operational Handling Workflow

The following workflow is designed to maximize reagent stability.

Diagram 1: The "Cold-Chain" Integrity Workflow

This logic gate ensures the reagent is never exposed to condensation, which is the primary vector for degradation.

G1P_Handling cluster_storage Storage Phase cluster_prep Preparation Phase cluster_sol Solubilization Phase Storage Storage: -20°C (Desiccated Container) Equilibrate Equilibrate to RT (30 mins, Sealed) Storage->Equilibrate Remove from Freezer Inspect Visual Inspection (Clumping = Fail) Equilibrate->Inspect Prevents Condensation Weigh Weighing (Low Humidity Env) Inspect->Weigh Pass Disposal Disposal Route Inspect->Disposal Fail (Yellow/Clumped) Dissolve Dissolve in Cold Buffer (Avoid Vortexing) Weigh->Dissolve Aliquot Aliquot Immediately Dissolve->Aliquot Refreeze Snap Freeze (-80°C/-20°C) Aliquot->Refreeze Single Use Aliquots

Caption: Workflow prioritizing moisture control. Note the equilibration step to prevent condensation on cold crystals.

Detailed Protocol Steps:

1. Retrieval & Equilibration (The Critical Step)

  • Action: Remove the container from -20°C storage.

  • Causality: Do NOT open the bottle immediately. Cold glass surfaces will condense atmospheric water vapor instantly. This moisture will enter the bulk powder, catalyzing hydrolysis.

  • Protocol: Place the sealed bottle on the bench for 20–30 minutes until it reaches room temperature. Wipe the exterior dry before opening.

2. Weighing & Aliquoting

  • Environment: Use a balance in a low-humidity area or inside a fume hood if draft is minimal.

  • Technique: Use a clean, anti-static spatula. Do not return unused powder to the stock container (cross-contamination risk).

  • Self-Validation: The powder should flow freely. If it sticks to the spatula, humidity is too high or the reagent is compromised.

3. Solubilization

  • Solvent: Use high-quality water (Milli-Q) or specific assay buffer.

  • Temperature: Keep the solvent on ice. Dissolve G1P in cold solvent to slow down potential hydrolysis during the mixing process.

  • Mixing: Swirl gently or pipette up and down. Avoid vigorous vortexing which can shear enzymes if present in the buffer, though G1P itself is robust to shear.

Part 5: Disposal & Spill Management

Although G1P is non-hazardous, laboratory waste streams must be respected to prevent environmental eutrophication (phosphate loading).

Diagram 2: Spill Response Decision Tree

Spill_Response Start Spill Detected Type Identify State Start->Type Solid Solid Powder Type->Solid Liquid Liquid Solution Type->Liquid Sweep Sweep/Scoop (Avoid Dust) Solid->Sweep Use N95 Mask Absorb Absorb with Paper/Vermiculite Liquid->Absorb Use Gloves Bag Seal in Bag Sweep->Bag Absorb->Bag Label Label: Non-Haz Phosphate Salt Bag->Label Bin Chemical Waste Bin Label->Bin

Caption: Standard Operating Procedure for non-hazardous phosphate salt spills.

Disposal Protocol:

  • Aqueous Solutions: Dilute with excess water and flush down the drain ONLY IF local regulations permit (G1P is biodegradable). However, the preferred method for concentrated buffers is collection in "Aqueous Chemical Waste" containers to prevent phosphate loading in local waterways [1, 8].

  • Solids: Collect in a sealed bag and dispose of via a licensed chemical waste contractor. Incineration is the standard method [13].

Part 6: References

  • Carl Roth. (2025).[5] Safety Data Sheet: α-D-Glucose-1-phosphate disodium salt tetrahydrate. Retrieved from

  • MedChemExpress. (2024). α-D-Glucose-1-phosphate disodium: Technical Data. Retrieved from

  • Santa Cruz Biotechnology. (2024). α-D-Glucose 1-phosphate disodium salt (CAS 56401-20-8).[5][6][7] Retrieved from

  • Oxford Lab Fine Chem. (2024).[3] Material Safety Data Sheet - Glucose-1-Phosphate Disodium Salt. Retrieved from

  • Sigma-Aldrich. (2024). α-D-Glucose 1-phosphate disodium salt hydrate Product Information. Retrieved from

  • Chem-Impex International. (2024). Product Data: α-D-Glucose-1-phosphate disodium salt. Retrieved from

  • Spectrum Chemical. (2019). Safety Data Sheet: α-D-Glucose-1-Phosphate Disodium Salt. Retrieved from

  • LPS. (2024). Safety Data Sheet: Glucose-1-Phosphate Disodium Salt. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.